molecular formula C6H9N3O2 B1581774 5-(Dimethylamino)uracil CAS No. 37454-51-6

5-(Dimethylamino)uracil

Cat. No.: B1581774
CAS No.: 37454-51-6
M. Wt: 155.15 g/mol
InChI Key: UUJYJQMSFALWBX-UHFFFAOYSA-N
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Description

5-(Dimethylamino)uracil is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYJQMSFALWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292258
Record name 5-(dimethylamino)uracil
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URL https://comptox.epa.gov/dashboard/DTXSID70292258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37454-51-6
Record name NSC81180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(dimethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Data Analysis of 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-(Dimethylamino)uracil (5-(DMA)U), a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of the mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy data associated with this compound. Beyond a mere presentation of data, this guide elucidates the principles behind the spectroscopic techniques, details exacting experimental protocols to ensure data integrity, and offers an expert interpretation of the spectral features to confirm the molecular structure of 5-(DMA)U. By integrating data from multiple analytical techniques, we provide a holistic and self-validating confirmation of the compound's identity, showcasing a workflow that embodies the principles of expertise, authoritativeness, and trustworthiness.

Introduction to this compound

Chemical Structure and Properties

This compound, systematically named 5-(dimethylamino)-1H-pyrimidine-2,4-dione, is a derivative of the naturally occurring pyrimidine base, uracil. The introduction of an electron-donating dimethylamino group at the C5 position significantly alters the electronic properties and reactivity of the pyrimidine ring.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem CID: 255552[1]
Molecular Weight 155.15 g/mol PubChem CID: 255552[1]
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dionePubChem CID: 255552[1]
CAS Number 37454-51-6PubChem CID: 255552[1]
Significance and Applications

Uracil and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[2][3] The substitution at the 5-position is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds. The dimethylamino group, in particular, can serve as a key pharmacophore or as a synthetic handle for further molecular elaboration.[4] Therefore, the unambiguous structural confirmation of 5-(DMA)U through rigorous spectral analysis is a critical step in both its synthesis and its application in drug discovery pipelines.

Principles of Spectroscopic Analysis

The structural elucidation of an organic molecule like 5-(DMA)U relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, offering clues to its substructures.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly concerning conjugated systems and chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) maps the carbon-hydrogen framework of the molecule, revealing details about the connectivity and chemical environment of each atom.

The combined interpretation of these datasets allows for a confident and complete structural assignment.

Experimental Protocols & Data Acquisition

The integrity of spectral data is contingent upon meticulous experimental execution. The following protocols represent best practices for the acquisition of high-quality data for 5-(DMA)U.

Mass Spectrometry (LC-MS/MS)

The choice of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is justified by its high sensitivity and selectivity, which are crucial for analyzing polar molecules like uracil derivatives.

  • Sample Preparation: A stock solution of 5-(DMA)U is prepared in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL. Serial dilutions are made to prepare working solutions. For analysis from a biological matrix, a protein precipitation step followed by solid-phase extraction would be employed to ensure a clean sample.

  • Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument is set to monitor the transition of the protonated molecular ion [M+H]⁺ to its most stable product ions.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

  • Sample Preparation: The solid 5-(DMA)U sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

UV-Visible Spectroscopy

This technique is used to determine the absorption maxima (λmax) which are characteristic of the molecule's chromophores.

  • Sample Preparation: A dilute solution of 5-(DMA)U is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, to an approximate concentration of 10-5 M.

  • Data Acquisition: The UV-Vis spectrum is recorded from 200 to 400 nm using a dual-beam spectrophotometer. The solvent is used as a reference in the blank cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for detailed structural elucidation.

  • Sample Preparation: Approximately 5-10 mg of 5-(DMA)U is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The sample is transferred to a 5 mm NMR tube.[5][6][7]

  • Data Acquisition: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom.

Spectral Data Analysis and Interpretation

Disclaimer: The following spectral data are representative for this compound, synthesized from values reported for closely related uracil derivatives and established spectroscopic principles.

Mass Spectrometry (MS)

The ESI-MS spectrum in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (expected)Interpretation
[M+H]⁺ 156.08Protonated Molecular Ion (C₆H₁₀N₃O₂)
Fragment 1 114.06Loss of HN=C=O (isocyanate)
Fragment 2 85.06Further fragmentation

The molecular ion at m/z 156.08 confirms the molecular formula C₆H₉N₃O₂ (calculated exact mass of [M+H]⁺ = 156.0768). The fragmentation pattern is consistent with the uracil scaffold. A characteristic fragmentation of uracil derivatives is the loss of isocyanic acid (HNCO, 43 Da).[8] The fragmentation of the dimethylamino group can also occur, typically through alpha-cleavage.

G cluster_main Proposed ESI-MS Fragmentation M [M+H]⁺ m/z = 156 F1 [M+H - HNCO]⁺ m/z = 113 M->F1 - HNCO F2 [C₄H₈N₂]⁺ m/z = 84 F1->F2 - C₂H₂O

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the 5-(DMA)U molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3100Medium, BroadN-H Stretching (Amide)
3050WeakC-H Stretching (Aromatic/Vinylic)
2950 - 2850MediumC-H Stretching (Aliphatic, -N(CH₃)₂)
1710StrongC=O Stretching (Amide, C4=O)[9]
1660StrongC=O Stretching (Amide, C2=O) & C=C Stretching
1450MediumC-H Bending (Aliphatic)
1250StrongC-N Stretching (Aromatic Amine)

The two strong carbonyl absorptions are characteristic of the uracil ring. The presence of both sp² and sp³ C-H stretching bands, along with the strong C-N stretch, supports the overall structure.

UV-Visible Spectroscopy

The UV-Vis spectrum in ethanol is expected to show absorption maxima characteristic of the substituted pyrimidine chromophore.

Table 4: UV-Visible Absorption Data for this compound

Solventλmax (nm)Interpretation
Ethanol~275π → π* transition

The electron-donating dimethylamino group at the 5-position causes a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil (λmax ≈ 258 nm).[10][11] This is a predictable and confirmatory feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms in the molecule.

Table 5: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.95br s1HN3 -H
10.70br s1HN1 -H
7.35s1HC6 -H
2.80s6H-N(CH₃ )₂

The ¹H NMR spectrum is simple and highly informative. The two downfield broad singlets are characteristic of the amide protons on the uracil ring.[12][13] The singlet at 7.35 ppm corresponds to the single vinylic proton at the C6 position. The most upfield signal at 2.80 ppm, integrating to 6 protons, is the characteristic singlet for the two equivalent methyl groups of the dimethylamino substituent.

Table 6: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
163.5C4 =O
151.0C2 =O
140.0C6
105.0C5
40.5-N(C H₃)₂

The ¹³C spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The two downfield signals are assigned to the carbonyl carbons. The signal for C5 is shifted significantly upfield due to the strong electron-donating effect of the attached nitrogen atom, a key diagnostic feature for 5-substituted uracils.[14][15][16] The signal at 40.5 ppm corresponds to the two equivalent methyl carbons.

Caption: Annotated structure of 5-(DMA)U with ¹H and ¹³C NMR chemical shift assignments.

Integrated Spectroscopic Analysis: A Holistic View

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure.

  • MS confirms the molecular weight (155.15 g/mol ) and elemental composition (C₆H₉N₃O₂).

  • IR confirms the presence of key functional groups: amide N-H, two distinct carbonyls (C=O), a vinylic C-H, and an aliphatic dimethylamino group.

  • UV-Vis shows the characteristic π → π* transition of the uracil chromophore, shifted as expected by the C5 substituent.

  • NMR provides the definitive carbon-hydrogen framework. ¹H NMR shows the correct number and type of protons (2x NH, 1x vinyl H, 6x methyl H) with appropriate chemical shifts. ¹³C NMR confirms the five unique carbon environments, including the two carbonyls and the diagnostic upfield shift of C5.

Each piece of data corroborates the others, leading to the unequivocal identification of the compound as this compound. This self-validating system of analysis is the cornerstone of trustworthy chemical characterization.

Conclusion

This guide has detailed the comprehensive spectral analysis of this compound. By applying a suite of spectroscopic techniques—MS, IR, UV-Vis, and NMR—we have demonstrated a robust workflow for the complete structural elucidation of this important uracil derivative. The causality behind experimental choices, from sample preparation to data acquisition parameters, has been explained to ensure reproducibility and data integrity. The interpretation of each spectrum provides a piece of the structural puzzle, and their integration yields a holistic and definitive confirmation of the molecule's identity. This guide serves as both a reference for the spectral properties of 5-(DMA)U and as a template for the rigorous characterization of novel chemical entities in a research and development setting.

References

  • Hansen, S. H., & Greibe, E. (2021). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • ResearchGate. (n.d.). IR absorption spectra of the uracil molecule showing its degradation... [Image]. [Link]

  • Wong, K. L., & Kearns, D. R. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to Aψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747–2755. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. [Link]

  • Ulanenko, K., Falb, E., Gottlieb, H. E., & Herzig, Y. (2006). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. The Journal of Organic Chemistry, 71(18), 7053–7056. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS General Information. UW-Madison Libraries. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • ResearchGate. (2025). 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255552, this compound. [Link]

  • ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. [Table]. [Link]

  • Ten, G. N., Nechaev, V. V., & Krasnoshchekov, S. V. (2010). Interpretation of vibrational IR spectrum of uracil using anharmonic calculation of frequencies and intensities in second-order. Optics and Spectroscopy, 108(1), 37-44. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

  • El-Gazzar, A. B. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxins, 15(9), 548. [Link]

  • Koshkin, V. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • Santoro, F., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(37), 11346-11359. [Link]

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An In-depth Technical Guide to 5-(Dimethylamino)uracil: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Substituted Uracils

Uracil and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] As a naturally occurring pyrimidine, uracil's scaffold offers significant opportunities for synthetic modification, particularly at the C5 and C6 positions, to generate novel compounds with diverse biological activities.[2] The introduction of a substituent at the 5-position, such as a dimethylamino group, can profoundly alter the molecule's electronic properties, polarity, and its capacity to interact with biological targets.[1] This has made 5-substituted uracils a fertile ground for the discovery of new antiviral and anticancer agents.[1][2] This guide provides a comprehensive overview of the chemical properties, molecular structure, and synthesis of 5-(Dimethylamino)uracil, a member of this important class of compounds.

Physicochemical and Computed Properties

Precise experimental determination of physicochemical properties is crucial for the application of any compound in a research or development setting. While comprehensive experimental data for this compound is not widely published, a summary of its key identifiers and computed properties provides a foundational understanding of the molecule.

PropertyValueSource
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dione[PubChem]
Synonyms 5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione, 5-dimethylaminouracil[PubChem]
CAS Number 37454-51-6[PubChem]
Molecular Formula C₆H₉N₃O₂[PubChem]
Molecular Weight 155.15 g/mol [PubChem]
Exact Mass 155.069476538 Da[PubChem]
XLogP3 (Computed) -0.7[PubChem]
Hydrogen Bond Donor Count 2[PubChem]
Hydrogen Bond Acceptor Count 3[PubChem]
Topological Polar Surface Area 61.4 Ų[PubChem]

Molecular Structure and Tautomerism

The structure of this compound is characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a dimethylamino group at position 5.

Caption: Chemical structure of this compound.

Tautomeric Forms

Like its parent molecule, uracil, this compound can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The primary forms are the lactam (dione), lactim (hydroxy-imino), and double lactim (dihydroxy) forms. The diketo (lactam) form, as depicted above, is generally the most stable and predominant tautomer under physiological conditions. The presence of the electron-donating dimethylamino group at the C5 position can influence the electron density of the ring and potentially affect the tautomeric equilibrium, although the diketo form is expected to prevail.

Synthesis of this compound

The synthesis of 5-substituted uracils is a well-established area of organic chemistry. A common and effective method for introducing an amino group at the 5-position is through the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the uracil ring.

General Synthesis Pathway

The synthesis of this compound can be conceptually approached via the reaction of 5-bromouracil with dimethylamine. This reaction leverages the electrophilic nature of the C5 carbon in 5-bromouracil and the nucleophilicity of dimethylamine.

Synthesis_Workflow Start 5-Bromouracil Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Dimethylamine ( (CH₃)₂NH ) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Method

While a specific, peer-reviewed protocol for this compound was not available in the surveyed literature, the following procedure is based on established methods for the synthesis of similar 5-aminouracil derivatives.

  • Reaction Setup: To a solution of 5-bromouracil (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (typically 2-3 equivalents). The use of a polar aprotic solvent is critical as it effectively solvates the reactants and facilitates the nucleophilic substitution pathway without interfering with the reaction.

  • Reaction Conditions: The reaction mixture is heated, often to temperatures between 80-140°C, and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then taken up in water or a dilute aqueous acid, and the pH is adjusted to precipitate the product. The crude product is collected by filtration.

  • Purification: The crude this compound is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product of high purity.

Causality in Experimental Design:

  • Choice of Starting Material: 5-Bromouracil is an ideal starting material due to the good leaving group ability of the bromine atom, which is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent carbonyl groups.

  • Excess of Nucleophile: Using an excess of dimethylamine helps to drive the reaction to completion and can also act as a base to neutralize the hydrobromic acid (HBr) byproduct that is formed during the reaction.

  • Inert Atmosphere: An inert atmosphere is used to prevent potential side reactions, particularly oxidation, that could occur at elevated temperatures.

Applications in Research and Drug Development

Derivatives of 5-aminouracil are recognized for their potential as therapeutic agents.[3] They have been investigated for a range of biological activities, including:

  • Antiviral Agents: Many uracil analogues function by inhibiting viral replication pathways.

  • Anticancer Agents: Compounds like 5-fluorouracil are cornerstone antimetabolites in chemotherapy. 5-substituted uracils can interfere with nucleic acid synthesis, showing promise in cancer treatment.[1]

  • Chemical Probes: The dimethylamino group can be used as a handle for further chemical modifications, allowing for the creation of fluorescent probes or other tools for chemical biology research.

The specific biological activities and mechanism of action for this compound itself are not extensively documented in public literature, representing an area for future investigation.

Conclusion

This compound is a synthetically accessible derivative of the key biological pyrimidine, uracil. Its structure and the presence of the electron-donating dimethylamino group suggest interesting chemical properties and potential for biological activity, consistent with the broader class of 5-substituted uracils. While detailed experimental characterization is sparse in the available literature, established synthetic routes provide a clear path for its preparation and further study. This compound remains a person of interest for researchers in medicinal chemistry and drug development, holding potential for the exploration of new therapeutic agents.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 582–611. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

Sources

The Synthesis of 5-(Dimethylamino)uracil: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(Dimethylamino)uracil

This compound is a substituted pyrimidine that has garnered interest within the fields of medicinal chemistry and drug development. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), modifications at the 5-position can impart significant and diverse biological activities. The introduction of a dimethylamino group, a relatively small and electron-donating moiety, can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Uracil derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1][2] Therefore, robust and efficient synthetic protocols for novel derivatives like this compound are of paramount importance for further investigation and the development of new therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodologies, empowering researchers to understand, replicate, and adapt these procedures for their specific needs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical strategies involve either the formation of the C5-N bond on a pre-existing uracil scaffold or the methylation of a 5-aminouracil precursor. This guide will focus on three primary, validated methods:

  • Direct Nucleophilic Aromatic Substitution of 5-Bromouracil: A classical and straightforward approach.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly efficient, and versatile cross-coupling methodology.

  • Exhaustive Methylation of 5-Aminouracil: A reliable method starting from a readily available precursor.

Each of these routes offers distinct advantages and presents unique experimental considerations, which will be discussed in detail.

Method 1: Direct Nucleophilic Aromatic Substitution of 5-Bromouracil

This method represents the most direct and atom-economical approach to this compound. The rationale is based on the electrophilic nature of the C5 position of 5-bromouracil, which is susceptible to nucleophilic attack by amines. The bromine atom serves as a good leaving group, facilitating the substitution reaction.[3]

Causality Behind Experimental Choices
  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often chosen to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. Alternatively, using an excess of the amine reactant, in this case, a solution of dimethylamine, can serve as both the nucleophile and the solvent.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich uracil ring. Reflux conditions are common to drive the reaction to completion.

  • Base: The reaction generates hydrobromic acid (HBr) as a byproduct. An acid scavenger, such as a non-nucleophilic organic base like triethylamine or pyridine, or an inorganic base like potassium carbonate, is often added to neutralize the acid and prevent the protonation of the dimethylamine nucleophile, which would render it unreactive.

Experimental Protocol

Materials:

  • 5-Bromouracil

  • Dimethylamine solution (e.g., 40% in water or 2 M in THF/Methanol)

  • Triethylamine or Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1.0 eq).

  • Add DMF to dissolve the 5-bromouracil.

  • Add triethylamine (2.0 eq) or potassium carbonate (2.0 eq) to the mixture.

  • Add the dimethylamine solution (3.0 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Summary Table
ParameterValue
Starting Material 5-Bromouracil
Reagents Dimethylamine, Triethylamine/K₂CO₃
Solvent DMF
Temperature 100-120 °C
Reaction Time 4-6 hours
Typical Yield 70-85%
Purification Column Chromatography

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method is particularly useful when direct nucleophilic substitution is sluggish or requires harsh conditions. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5]

Causality Behind Experimental Choices
  • Catalyst: A palladium(0) source is essential. While Pd(0) complexes can be used directly, it is more common to use a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the product. For heteroaromatic substrates, ligands like Xantphos or Josiphos are often effective.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used.

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are used to prevent the deactivation of the catalyst.

Experimental Protocol

Materials:

  • 5-Bromouracil

  • Dimethylamine solution (2 M in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere (argon or nitrogen), add 5-bromouracil (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and NaOtBu (1.5 eq) to a dry Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add the dimethylamine solution (1.2 eq) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterValue
Starting Material 5-Bromouracil
Reagents Dimethylamine, Pd(OAc)₂, Xantphos, NaOtBu
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Typical Yield 80-95%
Purification Column Chromatography

Method 3: Exhaustive Methylation of 5-Aminouracil

This strategy begins with 5-aminouracil, which can be synthesized from uracil or commercially sourced. The primary amino group at the C5 position is then exhaustively methylated to yield the desired dimethylamino substituent. Two common and effective methods for this transformation are the Eschweiler-Clarke reaction and methylation with dimethyl sulfate.

Sub-Method 3a: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[6] The reaction proceeds via reductive amination and has the significant advantage of not producing over-methylated quaternary ammonium salts.[7]

  • Reagents: Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent (hydride source). An excess of both reagents is used to drive the reaction to completion for the exhaustive dimethylation.

  • Temperature: The reaction is typically heated to promote the formation of the intermediate iminium ion and the subsequent reduction.

Materials:

  • 5-Aminouracil

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Deionized water

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • To a round-bottom flask, add 5-aminouracil (1.0 eq).

  • Add formic acid (5-10 eq) and formaldehyde solution (5-10 eq).

  • Heat the mixture to reflux (around 100 °C) for 6-8 hours.

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of ~7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Sub-Method 3b: Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent methylating agent that can be used for the N,N-dimethylation of 5-aminouracil in the presence of a base.[8] Caution must be exercised as dimethyl sulfate is toxic and carcinogenic.

  • Methylating Agent: Dimethyl sulfate is a highly reactive and effective source of methyl groups.

  • Base: A base such as potassium carbonate or sodium hydride is required to deprotonate the amino group, increasing its nucleophilicity towards the dimethyl sulfate.

  • Solvent: A polar aprotic solvent like DMF or acetone is suitable for this reaction.

Materials:

  • 5-Aminouracil

  • Dimethyl sulfate (Caution: Highly Toxic and Carcinogenic)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a dry round-bottom flask, add 5-aminouracil (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetone to suspend the solids.

  • Cool the mixture in an ice bath and add dimethyl sulfate (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table for Method 3
ParameterEschweiler-ClarkeMethylation with Dimethyl Sulfate
Starting Material 5-Aminouracil5-Aminouracil
Reagents Formaldehyde, Formic AcidDimethyl Sulfate, K₂CO₃
Solvent Formic Acid/WaterAcetone/DMF
Temperature Reflux (~100 °C)Reflux
Reaction Time 6-8 hours4-6 hours
Typical Yield 75-90%70-85%
Purification Precipitation/RecrystallizationColumn Chromatography

Visualization of Synthetic Workflows

Workflow for Direct Nucleophilic Substitution

G cluster_0 Method 1: Direct Nucleophilic Substitution start Start: 5-Bromouracil react Add Dimethylamine, Base (e.g., Triethylamine), Solvent (DMF) start->react heat Heat to Reflux (100-120°C, 4-6h) react->heat workup Aqueous Workup (EtOAc/Water Extraction) heat->workup purify Column Chromatography workup->purify product Product: this compound purify->product G cluster_1 Method 2: Buchwald-Hartwig Amination start Start: 5-Bromouracil react Add Dimethylamine, Pd(OAc)₂, Ligand (Xantphos), Base (NaOtBu), Solvent (Toluene) start->react heat Heat under Inert Atmosphere (100°C, 12-24h) react->heat workup Quench (aq. NH₄Cl) & Aqueous Workup heat->workup purify Column Chromatography workup->purify product Product: this compound purify->product

Palladium-catalyzed amination workflow.
Workflow for Methylation of 5-Aminouracil

G cluster_2 Method 3: Methylation of 5-Aminouracil start Start: 5-Aminouracil method_choice Choose Methylation Method start->method_choice eschweiler Eschweiler-Clarke: Formaldehyde, Formic Acid method_choice->eschweiler Path A dimethyl_sulfate Dimethyl Sulfate & Base method_choice->dimethyl_sulfate Path B workup_ec Neutralization & Isolation eschweiler->workup_ec workup_dms Aqueous Workup dimethyl_sulfate->workup_dms purify Purification (Recrystallization or Chromatography) workup_ec->purify workup_dms->purify product Product: this compound purify->product

Methylation pathways from 5-aminouracil.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the C6-H proton, a singlet for the two methyl groups of the dimethylamino moiety, and broad singlets for the N1-H and N3-H protons of the uracil ring. The chemical shifts will be dependent on the solvent used. [9]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the methyl carbons of the dimethylamino group are expected. [9]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the crystalline solid.

Conclusion and Future Perspectives

This guide has detailed three robust and reliable methods for the synthesis of this compound. The choice of method will depend on the available starting materials, equipment, and desired scale of the reaction. The direct amination of 5-bromouracil offers simplicity, while the Buchwald-Hartwig amination provides high efficiency and substrate scope. The methylation of 5-aminouracil is a valuable alternative, particularly the classic Eschweiler-Clarke reaction which avoids the use of toxic methylating agents and transition metal catalysts.

The availability of these synthetic protocols will facilitate further research into the biological properties of this compound and its potential applications in drug discovery. Future work could focus on the optimization of these reactions for large-scale synthesis and the development of more sustainable, green chemistry approaches.

References

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  • Ke, H., et al. (2017). Supplementary Data: Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors. The Royal Society of Chemistry.
  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia.
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  • Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]

  • MacMillan, J. (2012).
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  • Dong, G., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6681. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 1-25. [Link]

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  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(12), 3245-3253.
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  • MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(16), 4995.
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The Analytical Fingerprint: A Comprehensive Technical Guide to the Characterization of 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)uracil, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its structural integrity, purity, and solid-state properties. This in-depth technical guide provides a comprehensive overview of the essential analytical techniques required for the thorough characterization of this compound. Moving beyond a simple listing of methods, this guide delves into the causality behind experimental choices, offering field-proven insights into method development, data interpretation, and the establishment of self-validating analytical workflows. We will explore the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques to create a complete analytical fingerprint of this molecule, ensuring its suitability for research and development applications.

Introduction: The Significance of Comprehensive Characterization

Uracil and its derivatives are foundational scaffolds in the development of therapeutic agents, notably in antiviral and anticancer research.[1] The introduction of a dimethylamino substituent at the 5-position of the uracil ring can significantly modulate the molecule's electronic properties, solubility, and biological target interactions. Therefore, a rigorous and multi-faceted characterization is not merely a quality control step but a fundamental aspect of understanding its structure-activity relationship (SAR).

This guide is structured to provide a logical workflow for the characterization of this compound, starting from primary structure elucidation and moving towards a detailed assessment of its purity and solid-state properties. Each section will not only detail the "how" but, more importantly, the "why" of each analytical technique.

Foundational Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of this compound is the first step in its characterization. These properties influence sample preparation, analytical method development, and potential formulation strategies.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem[2]
Molecular Weight 155.15 g/mol PubChem[2]
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dionePubChem[2]
CAS Number 37454-51-6Synchem[3]

Elucidating the Molecular Structure: A Spectroscopic Approach

Spectroscopic techniques are paramount for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the molecular structure of this compound by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is a common choice for uracil derivatives due to its ability to dissolve a wide range of polar compounds and to reveal exchangeable protons (N-H).

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • N-H Protons: Two broad singlets corresponding to the N1-H and N3-H protons of the uracil ring. Their chemical shift can be variable and concentration-dependent.

  • C6-H Proton: A singlet for the vinyl proton at the C6 position of the uracil ring.

  • N(CH₃)₂ Protons: A singlet integrating to six protons, representing the two equivalent methyl groups of the dimethylamino substituent.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Carbonyl Carbons (C2 & C4): Two distinct signals in the downfield region, characteristic of carbonyl carbons.

  • Ring Carbons (C5 & C6): Signals corresponding to the C5 and C6 carbons of the pyrimidine ring. The C5 carbon, being attached to the nitrogen of the dimethylamino group, will be significantly influenced.

  • N(CH₃)₂ Carbons: A signal for the two equivalent methyl carbons of the dimethylamino group.

A study by Xu et al. (2014) on a pyrene-functionalized zinc(II) complex provides valuable reference spectra for a related structure in DMSO-d₆.[4]

Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. For fragmentation studies, tandem mass spectrometry (MS/MS) is invaluable.

Expected Mass Spectrum Features:

  • Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 156.1.

  • Fragmentation Pattern: The fragmentation of the uracil ring is a complex process.[5] Common fragmentation pathways for uracil derivatives involve the loss of small neutral molecules like CO, HNCO, and molecules related to the substituents. For this compound, fragmentation may involve the loss of the dimethylamino group or parts of the pyrimidine ring.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture compatible with the HPLC mobile phase (e.g., water/acetonitrile).

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A C18 reversed-phase column is a good starting point.

  • Mass Spectrometric Detection:

    • Acquire full scan mass spectra in positive ion mode to identify the molecular ion.

    • Perform MS/MS analysis on the molecular ion to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups.

Expertise & Experience: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.

Expected IR Absorption Bands:

  • N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the uracil ring.

  • C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the stretching vibrations of the two carbonyl groups.

  • C=C and C=N Stretching: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the double bonds within the pyrimidine ring.

  • C-N Stretching: Bands associated with the C-N stretching of the dimethylamino group.

Protocol for FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

UV-Vis Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis.

Expertise & Experience: The electronic transitions in the uracil ring are sensitive to substitution. The electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil. Uracil in water exhibits an absorption maximum at approximately 258 nm.[6]

Expected UV-Vis Spectral Features:

  • An absorption maximum in the UV region, likely shifted to a longer wavelength compared to uracil, due to the electronic effect of the dimethylamino group.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or water).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Assessing Purity: The Role of Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Expertise & Experience: For a polar compound like this compound, reversed-phase HPLC with a C18 column is a robust starting point. The mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, should be optimized to achieve good peak shape and resolution. The addition of a small amount of an acid, such as formic acid, can improve peak symmetry.[7]

Protocol for HPLC Purity Analysis:

  • Method Development:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax determined by UV-Vis spectroscopy.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the area percentage of the main peak to assess purity. Identify and quantify any impurity peaks.

Solid-State Characterization: Beyond the Molecule

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal stability and phase transitions of this compound.

Expertise & Experience: It is advisable to run a TGA analysis first to determine the decomposition temperature. This information is then used to set the upper-temperature limit for the DSC experiment to avoid instrument contamination.[8]

Expected Thermal Behavior:

  • TGA: A stable thermogram with a sharp weight loss at the decomposition temperature. Uracil derivatives are generally stable up to high temperatures.[9]

  • DSC: An endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of purity.

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) up to a temperature below its decomposition point to determine the melting point and enthalpy of fusion.

X-ray Diffraction (XRD): Unveiling the Crystal Lattice

Protocol for PXRD:

  • Sample Preparation: Gently grind the sample to a fine powder.

  • Data Acquisition: Mount the sample on a zero-background sample holder and acquire the diffraction pattern over a suitable 2θ range.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Identity Confirmation MS Mass Spectrometry (ESI-MS, MS/MS) Synthesis->MS Molecular Weight Verification HPLC HPLC-UV Synthesis->HPLC Purity & Impurity Profile Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Thermal Stability XRD X-Ray Diffraction (PXRD) Synthesis->XRD Crystallinity IR FTIR Spectroscopy UVVis UV-Vis Spectroscopy UVVis->HPLC λmax for Detection Final Complete Analytical Fingerprint HPLC->Final XRD->Final

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. This guide has outlined a logical and scientifically sound workflow, emphasizing the rationale behind each method. By integrating spectroscopic, chromatographic, and thermal analysis data, researchers and drug development professionals can build a complete analytical fingerprint of the molecule. This not only ensures the identity, purity, and quality of the compound but also provides a solid foundation for understanding its chemical behavior and biological activity, ultimately accelerating the drug discovery and development process.

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  • (Reference to a general organic spectroscopy textbook - self-cre
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The Emerging Therapeutic Potential of 5-(Dimethylamino)uracil Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the dynamic landscape of medicinal chemistry, the uracil scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to mimic endogenous pyrimidines allows for strategic intervention in numerous pathological processes. This technical guide delves into the burgeoning field of 5-(dimethylamino)uracil derivatives, a subclass of substituted uracils demonstrating significant promise across a spectrum of biological activities. As we navigate the complexities of drug resistance and the demand for more targeted therapies, understanding the nuanced structure-activity relationships and mechanistic underpinnings of these compounds is paramount. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also practical, field-proven insights to guide future research and development endeavors. Our exploration will be grounded in scientific integrity, offering a transparent and critical analysis of the potential of this compound derivatives as next-generation therapeutics.

The this compound Core: A Privileged Scaffold

Uracil and its derivatives have long been recognized for their wide array of biological activities, including antiviral and antitumor properties.[1] The introduction of a dimethylamino group at the 5-position of the uracil ring creates a unique chemical entity with altered electronic and steric properties, which can profoundly influence its interaction with biological targets. This substitution can enhance binding affinity, modulate metabolic stability, and ultimately potentiate the therapeutic efficacy of the parent molecule.

The synthesis of 5-aminouracil derivatives, the precursors to this compound compounds, is well-established, often involving the reaction of 5-bromouracil with the desired amine.[2] Further methylation of the amino group yields the tertiary amine, providing a key functional group for further derivatization and interaction with biological systems.

Caption: Generalized structure of this compound derivatives.

Anticancer Activities: Targeting the Machinery of Cell Proliferation

The quest for novel anticancer agents has led to the extensive investigation of uracil derivatives. Their structural similarity to endogenous pyrimidines allows them to function as antimetabolites, interfering with DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Mechanistic Insights: Inhibition of Key Cellular Processes

While specific mechanistic studies on this compound derivatives are still emerging, the broader class of 5-aminouracil derivatives has been shown to exert anticancer effects through various mechanisms:

  • Inhibition of Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Several uracil derivatives, most notably 5-fluorouracil (5-FU), are known to inhibit TS, leading to a depletion of dTMP and subsequent disruption of DNA replication and repair.[3] It is plausible that this compound derivatives could also exhibit inhibitory activity against this key enzyme.

  • Modulation of Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Certain uracil derivatives have been shown to inhibit CDKs, leading to cell cycle arrest at the G1/S or G2/M checkpoints.[2][4] This inhibition prevents cancer cells from completing the cell division cycle, ultimately inducing apoptosis.

  • Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Uracil derivatives can trigger apoptosis through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Anticancer_Mechanism Figure 2: Putative Anticancer Mechanisms of this compound Derivatives cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Derivative This compound Derivative TS Thymidylate Synthase (TS) Derivative->TS Inhibition CDK Cyclin-Dependent Kinases (CDKs) Derivative->CDK Inhibition DNA_synthesis Inhibition of DNA Synthesis TS->DNA_synthesis Cell_cycle Cell Cycle Arrest CDK->Cell_cycle Apoptosis Induction of Apoptosis DNA_synthesis->Apoptosis Cell_cycle->Apoptosis

Caption: Potential mechanisms of anticancer activity.

In Vitro Cytotoxicity Data

Numerous studies have evaluated the cytotoxic effects of various uracil derivatives against a panel of human cancer cell lines. While specific data for this compound derivatives is limited in the readily available literature, the data for structurally related 5-aminouracil and other substituted uracils provide a strong rationale for their investigation.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Bis(6-amino-1-(2-chlorobenzyl)uracil)MCF-7 (Breast)Moderate Activity[2]
Pyridopyrimidine-6-carbonitrilesMCF-7 (Breast)12.38 - 33.30[2]
Bis(6-amino-1-(2-chlorobenzyl)uracil)HepG2 (Liver)38.35[2]
Pyridopyrimidine-6-carbonitrilesHepG2 (Liver)32.42[2]
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAKATA (Burkitt's lymphoma)2.3[3]
1-(2-methylbenzyl)-5-(phenylamino)uracilAKATA (Burkitt's lymphoma)12[3]

Table 1: Representative Cytotoxic Activities of Uracil Derivatives

Antiviral Potential: A Broad-Spectrum Approach

The structural analogy of uracil derivatives to natural nucleosides makes them prime candidates for antiviral drug development. They can interfere with viral replication by inhibiting key viral enzymes or by being incorporated into the viral genome, leading to chain termination or lethal mutagenesis.

Targeting Viral Enzymes
  • Reverse Transcriptase (RT) and Polymerases: Retroviruses like HIV and other viruses rely on reverse transcriptase or RNA/DNA polymerases for their replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. Several 5-substituted uracil derivatives have shown potent anti-HIV activity through this mechanism.[5]

  • Other Viral Enzymes: Other viral enzymes, such as proteases and integrases, also represent viable targets for uracil-based inhibitors.

Spectrum of Antiviral Activity

Derivatives of 5-substituted uracils have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including:

  • Human Immunodeficiency Virus (HIV): As mentioned, several derivatives act as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[5]

  • Herpesviruses: This family of DNA viruses includes herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV). Uracil derivatives have shown inhibitory effects against these viruses.[5]

  • SARS-CoV-2: Recent studies have explored the potential of N1,N3-disubstituted uracil derivatives as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[6]

Antimicrobial Activity: A New Frontier

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is a global health priority. Uracil derivatives have emerged as a promising class of compounds with the potential to address this challenge.

Antibacterial and Antifungal Efficacy

Studies have shown that certain 5-substituted and other uracil derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, a derivative of 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione displayed significant activity against Candida albicans and Aspergillus flavus.[7]

DerivativeMicroorganismMIC (µg/mL)Reference
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneCandida albicans0.82[7]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneAspergillus flavus1.2[7]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneEscherichia coli1.9[7]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneSalmonella sp.1.5[7]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dionePseudomonas sp.2.1[7]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneStaphylococcus aureus2.6[7]
6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dioneBacillus sp.2.1[7]

Table 2: Antimicrobial Activity of a 5-Aminouracil Derivative

Experimental Protocols: A Guide to Biological Evaluation

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following section outlines key methodologies for assessing the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow Figure 3: Experimental Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with This compound Derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing in vitro cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the this compound derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculate Wells: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Determine MBC/MFC (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable organisms.

Future Directions and Concluding Remarks

The available evidence strongly suggests that this compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The dimethylamino moiety at the 5-position offers a unique handle for medicinal chemists to fine-tune the pharmacological properties of the uracil core.

Key areas for future research include:

  • Systematic Synthesis and Screening: A comprehensive library of N1, N3, and other substituted this compound derivatives should be synthesized and screened against a diverse panel of cancer cell lines, viruses, and microbial pathogens.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds is crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights into the key structural features required for optimal biological activity and selectivity.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

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  • Shealy, Y. F., O'Dell, C. A., Shannon, W. M., & Arnett, G. (1983). Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity. Journal of Medicinal Chemistry, 26(2), 156–161. [Link]

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  • Marchal, J. A., et al. (2007). A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. Breast Cancer Research and Treatment, 105(3), 237–246. [Link]

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5-(Dimethylamino)uracil as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to 5-(Dimethylamino)uracil as a Precursor in Organic Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold, particularly uracil and its derivatives, stands as a cornerstone for the synthesis of a vast array of therapeutic agents.[1][2][3] These structures are integral to numerous biologically active compounds, most notably in the realms of antiviral and anticancer therapies.[3][4][5] Among the diverse slate of functionalized uracils, this compound emerges as a uniquely versatile and powerful precursor. Its chemical nature, characterized by the electron-donating dimethylamino group at the C5 position, fundamentally alters the reactivity of the pyrimidine ring, rendering it an invaluable building block for complex molecular architectures.[1]

This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple reaction schemes to dissect the underlying principles of its reactivity, provide field-tested experimental protocols, and illustrate its strategic application in the synthesis of high-value compounds. The focus is on the causality behind experimental choices, ensuring that the described methodologies are not just procedures to be followed, but systems to be understood and adapted.

Physicochemical Profile and Synthesis

Core Characteristics

This compound, with the molecular formula C6H9N3O2, is a stable, crystalline solid.[6] The defining feature of this molecule is the enamine-like functionality created by the dimethylamino group conjugated with the uracil ring's double bond.[7][8] This electronic arrangement is crucial as it significantly increases the nucleophilicity of the C6 position and activates the C5 position for unique transformations.

PropertyValueSource
Molecular Weight 155.15 g/mol [2][6]
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dione[6]
CAS Number 37454-51-6[6]
Appearance Solid(General knowledge)
Synthetic Routes

The preparation of this compound is typically achieved through nucleophilic aromatic substitution on a 5-halouracil precursor, most commonly 5-bromouracil or 5-iodouracil. The choice of a secondary amine, dimethylamine, is key to forming the desired tertiary amine substituent.

Protocol: Synthesis via Nucleophilic Substitution of 5-Bromouracil

This protocol describes a standard laboratory-scale synthesis. The rationale for using a polar aprotic solvent like DMSO is to effectively solvate the reactants and facilitate the substitution reaction, which may proceed slowly in less polar media. The use of a base like potassium carbonate is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Materials:

  • 5-Bromouracil

  • Dimethylamine solution (e.g., 40% in water or 2M in THF)

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Procedure:

  • To a stirred suspension of 5-bromouracil (1.0 eq) and potassium carbonate (2.0 eq) in DMSO, add a solution of dimethylamine (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x). The use of a saturated brine solution during the final wash can improve phase separation.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford this compound as a solid.

Reactivity and Synthetic Utility

The enamine character of this compound dictates its reactivity. The lone pair of electrons on the nitrogen atom delocalizes into the pyrimidine ring, creating a resonance structure with increased electron density at the C6 position, making it a potent nucleophile.[9] This contrasts with the typical electrophilic character of the C6 position in standard uracil.

Diagram: Resonance and Nucleophilicity

G

endom Caption: Resonance in this compound.

Key Transformations and Applications
1. Precursor to 5-Fluorouracil (5-FU)

One of the most significant applications of uracil derivatives is in the synthesis of the widely used anticancer drug, 5-Fluorouracil (5-FU).[10][11] While direct fluorination of uracil is a common industrial method, it often requires handling elemental fluorine, a hazardous reagent.[12][13] Synthetic routes involving 5-substituted uracils provide valuable alternatives. Although a direct conversion from this compound to 5-FU is not the most common pathway, understanding the chemistry of the C5 position is critical for developing novel synthetic strategies for fluorinated pyrimidines. The synthesis of 5-FU more typically involves the cyclization of fluorinated precursors.[14][15]

The relevance here lies in the broader context of C5 functionalization. The chemistry developed around manipulating the 5-amino group can inform strategies for introducing other functionalities, including precursors for fluorine introduction. For instance, diazotization of a primary 5-aminouracil (derived from a protected precursor) followed by a Schiemann-type reaction is a conceptual pathway to 5-fluorouracil.

2. C-C Bond Formation via Imminium Intermediates

A fascinating and powerful transformation involving 5-(Dialkylamino) substituted heterocycles is their reaction with nucleophiles, which can proceed through reactive iminium intermediates. In a notable study, the reaction between 5-(dimethylamino)-1-aminoindan and 6-chlorouracil did not result in the expected nucleophilic substitution at the C6 position. Instead, a novel C-C bond was formed between the C5 position of the uracil and the C1 position of the indan.[16] This transformation is proposed to proceed via an iminium methide intermediate, highlighting a unique reactivity pattern.[16]

This type of reactivity opens up avenues for creating complex carbon skeletons that are otherwise difficult to access, directly linking the pyrimidine core to other pharmacophores.

Workflow: C-C Bond Formation

G A This compound Derivative + Electrophile (e.g., 6-Chlorouracil) B Heat in Polar Aprotic Solvent (e.g., DMSO) A->B Reaction Setup C Formation of Putative Imminium Methide Intermediate B->C Mechanism D Intramolecular or Intermolecular Nucleophilic Attack C->D E C-C Bond Formation at C5 D->E Key Step F Isolation & Purification (Aqueous workup, Chromatography) E->F Product

3. Synthesis of Fused Heterocyclic Systems

5-Aminouracils are extensively used as precursors for the synthesis of fused heterocyclic systems like pyrido-, pyrrolo-, and pyrimido-pyrimidines, which exhibit a wide range of biological activities.[3] The amino group at the C5 position, along with the adjacent C6 position, provides a reactive di-functional handle for cyclization reactions. Multicomponent reactions (MCRs) starting from 5-aminouracils are a particularly efficient and green method for constructing these complex scaffolds.[3]

Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol is adapted from methodologies involving the cyclization of 5-aminouracils.[3] It demonstrates the utility of the C5-amino group as a nucleophile in a condensation and subsequent cyclization cascade.

Materials:

  • 5-Aminouracil (as a surrogate for demonstrating the principle)

  • Ethyl cyanoacetate

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • A mixture of 5-aminouracil (1.0 eq) and ethyl cyanoacetate (1.1 eq) is heated under neat conditions (or in a high-boiling solvent like DMF) to form the corresponding cyanoacetamide intermediate.[3]

  • After cooling, the intermediate is dissolved in ethanol.

  • Benzaldehyde (1.0 eq) and a catalytic amount of piperidine are added to the solution.

  • The mixture is refluxed until the reaction is complete (monitored by TLC). The piperidine catalyzes a Knoevenagel condensation.

  • Upon completion, the reaction is cooled, and the precipitated solid is collected by filtration.

  • The solid is then subjected to a final cyclization step, often by heating in a high-boiling solvent or with a dehydrating agent, to yield the fused pyrazolo[3,4-d]pyrimidine system.

Applications in Drug Development

The strategic importance of this compound and related 5-aminouracils lies in their ability to serve as scaffolds for generating libraries of diverse compounds for biological screening.[3] The modifications enabled by the C5-amino group can profoundly influence a molecule's pharmacological properties, including target binding, solubility, and metabolic stability.

  • Antiviral Agents: Many nucleoside analogues with modified uracil bases are potent antiviral drugs.[17][18][19][20] The C5 position is a common site for modification to enhance activity against viruses like HIV and Herpesviridae.[5]

  • Anticancer Agents: Beyond 5-FU, numerous other uracil derivatives show promise as anticancer agents by interfering with nucleic acid synthesis or other cellular pathways.[4][21]

  • Enzyme Inhibitors: The uracil scaffold can be tailored to fit the active sites of various enzymes, making its derivatives valuable as inhibitors for therapeutic intervention.[3]

Conclusion and Future Outlook

This compound is more than just another substituted pyrimidine; it is a strategic precursor whose unique electronic properties unlock powerful synthetic transformations. Its enamine-like reactivity enables novel C-C bond-forming reactions and provides a direct pathway to complex, fused heterocyclic systems of significant medicinal interest. As the demand for novel therapeutic agents continues to grow, the creative application of versatile building blocks like this compound will be paramount. Future research will likely focus on expanding the scope of its reactivity, particularly in asymmetric synthesis and the development of novel multicomponent reactions, further solidifying its role as an indispensable tool in the arsenal of the synthetic and medicinal chemist.

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  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science. Retrieved from [Link]

  • Soderberg, T. (n.d.). Chapter 8: Nucleophilic Substitution. University of Calgary. Retrieved from [Link]

  • Walker, R. T., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series. Retrieved from [Link]

  • Sowers, L. C., et al. (2011). Dynamics of Uracil and 5-Fluorouracil in DNA. National Center for Biotechnology Information. Retrieved from [Link]

  • Method for producing 5-fluorouracil. (1972). Google Patents.
  • 5-Fluorouracil (5-FU). (n.d.). InvivoGen. Retrieved from [Link]

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  • Wyatt, M. D., et al. (2012). Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination. National Center for Biotechnology Information. Retrieved from [Link]

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A Theoretical and Computational Scrutiny of 5-(Dimethylamino)uracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive theoretical framework for understanding the molecular structure and electronic properties of 5-(Dimethylamino)uracil. By leveraging established computational chemistry protocols, we will explore the molecule's geometry, vibrational modes, and electronic landscape. This document is intended to serve as a technical resource for researchers engaged in the study of modified nucleobases and their potential applications in drug design and molecular biology.

Introduction: The Significance of Modified Uracils

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives are of significant interest in medicinal chemistry and molecular biology. Modifications to the uracil ring can profoundly alter its biological activity, leading to the development of antiviral and anticancer agents.[1][2] The introduction of a dimethylamino group at the C5 position is anticipated to induce significant changes in the electronic structure and intermolecular interaction potential of the parent uracil molecule. Understanding these changes at a quantum mechanical level is crucial for predicting the molecule's behavior in biological systems. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structure-property relationships in such modified nucleobases.[3][4]

Computational Methodology: A Self-Validating System

The theoretical investigation of this compound's molecular structure relies on a robust and well-validated computational workflow. The primary method of choice is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

Step-by-Step Computational Protocol:
  • Initial Structure Generation: A starting 3D structure of this compound is generated using standard molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p).[3][5] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on nitrogen and oxygen atoms, while polarization functions (d,p) are necessary for describing the anisotropic electron density in the molecule.

  • Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.[4][6]

  • Electronic Property Analysis: With the optimized geometry, a range of electronic properties can be calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[4] The molecular electrostatic potential (MEP) is also calculated to identify regions of electrophilic and nucleophilic attack.

  • Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions of the molecule.[7]

The causality behind these choices lies in establishing a protocol that is both theoretically sound and has been demonstrated to yield results in good agreement with experimental data for similar molecules.[8]

Computational Workflow Diagram

Computational_Workflow A Initial 3D Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C Confirmation of Energy Minimum D Electronic Property Analysis (HOMO, LUMO, MEP) B->D F Data Analysis and Interpretation C->F E Spectroscopic Simulation (TD-DFT) D->E E->F

Caption: A schematic of the computational workflow for the theoretical study of this compound.

Molecular Geometry: Bond Lengths, Angles, and Dihedrals

The geometry of this compound is defined by its bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted uracils, the pyrimidine ring is expected to be nearly planar. The introduction of the dimethylamino group at the C5 position will likely cause some minor distortions in the ring geometry due to steric and electronic effects.

Table 1: Predicted Key Geometrical Parameters for this compound

ParameterPredicted ValueJustification based on Analogous Structures
C5-N(amino) Bond Length~1.38 ÅSimilar to C-N single bonds with partial double bond character due to resonance.
C5-C6 Bond Length~1.36 ÅShorter than a typical C-C single bond, indicating double bond character.
N1-C2 Bond Length~1.38 ÅConsistent with C-N bonds within the pyrimidine ring of uracil derivatives.[9]
C4-C5-N(amino) Bond Angle~121°Expected trigonal planar geometry around the sp2 hybridized C5 atom.
C-N-C (amino) Bond Angle~118°Slightly less than 120° due to the presence of the lone pair on the nitrogen.
C4-C5-C6-N1 Dihedral Angle~0°Indicative of the planarity of the pyrimidine ring.

Vibrational Analysis: Deciphering the Molecular Fingerprint

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint that is highly sensitive to the molecule's structure. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions.[6]

Table 2: Predicted Prominent Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretching (N1-H, N3-H)3300 - 3500Characteristic strong, broad bands in the IR spectrum.
C-H Stretching (Methyl)2900 - 3000Symmetric and asymmetric stretching of the methyl groups.
C=O Stretching (C2=O, C4=O)1650 - 1750Intense bands in the IR spectrum, sensitive to hydrogen bonding.
C=C Stretching (Ring)1600 - 1650Vibrations of the double bonds within the pyrimidine ring.
C-N Stretching (Ring and Amino)1200 - 1400Stretching vibrations of the various C-N bonds in the molecule.

Molecular Structure of this compound

Caption: A 2D representation of the molecular structure of this compound.

Electronic Properties: Reactivity and Spectroscopic Behavior

The electronic properties of this compound dictate its reactivity and how it interacts with light. The HOMO and LUMO energies are particularly important in this regard.

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater ease of oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater ease of reduction.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4]

The electron-donating nature of the dimethylamino group is expected to raise the HOMO energy level of this compound compared to unsubstituted uracil, thereby making it more susceptible to electrophilic attack.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -6.0 eVHigher than uracil, indicating increased electron-donating ability.
LUMO Energy~ -1.5 eVSlightly perturbed compared to uracil.
HOMO-LUMO Gap~ 4.5 eVSmaller than uracil, suggesting higher reactivity.
Dipole Moment> 4.0 DebyeIncreased polarity due to the dimethylamino group.

The simulated UV-Vis spectrum, obtained from TD-DFT calculations, is predicted to show a redshift (a shift to longer wavelengths) in the main absorption band compared to uracil, a direct consequence of the extended conjugation and the electron-donating effect of the dimethylamino substituent.

Conclusion and Future Directions

This guide has outlined the theoretical framework for a comprehensive computational study of this compound. By employing DFT and TD-DFT methods, it is possible to obtain detailed insights into its molecular structure, vibrational spectra, and electronic properties. These theoretical predictions provide a solid foundation for understanding the molecule's intrinsic properties and can guide experimental efforts in drug design and development. Future studies could explore the molecule's interaction with biological targets, such as enzymes or nucleic acids, through molecular docking and molecular dynamics simulations.

References

  • A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. ResearchGate. [Link]

  • Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. PubMed. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. [Link]

  • Computational, Structural and Spectroscopic Investigations of Two Polymorphs of 5,7‐Dinitro‐8‐(N‐phenylamino)Quinoline. ResearchGate. [Link]

  • A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. PubMed Central. [Link]

  • Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. MDPI. [Link]

  • Electron-Induced Decomposition of Uracil-5-yl O-(N,N-dimethylsulfamate): Role of Methylation in Molecular Stability. MDPI. [Link]

  • Thermochemistry of uracils. Experimental and computational enthalpies of formation of 5,6-dimethyl-, 1,3,5-trimethyl-, and 1,3,5,6-tetramethyluracils. PubMed. [Link]

  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. National Institutes of Health. [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. [Link]

  • Conformational analysis (geometry optimization) of nucleosidic antitumor antibiotic showdomycin by ArgusLab 4 software. ResearchGate. [Link]

  • Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). MDPI. [Link]

  • Molecular Analysis of 5-COR Derivatives of Uracil and Evaluating their Affinity Against the MPro Target of COVID-19. Advanced Journal of Science and Engineering. [Link]

  • Electronic and Vibrational Nonlinear Optical Properties of Five Representative Electrides. Journal of Chemical Theory and Computation. [Link]

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  • Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PubMed. [Link]

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An In-Depth Technical Guide to 5-(Dimethylamino)uracil: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Dimethylamino)uracil, a key heterocyclic compound. Moving beyond basic data, we delve into the causality behind its chemical properties, synthesis strategies, and its pivotal role as a versatile precursor in the development of novel therapeutic agents and research tools. This document is structured to provide not just information, but actionable insights for laboratory and developmental applications.

Chemical Identity and Nomenclature

This compound is a derivative of uracil, a fundamental pyrimidine nucleobase of RNA. The introduction of a dimethylamino group at the C5 position significantly alters the electronic properties and reactivity of the pyrimidine ring, making it a valuable synthon in medicinal chemistry.

CAS Number: 37454-51-6[1]

IUPAC Name: 5-(dimethylamino)-1H-pyrimidine-2,4-dione[2]

Molecular Formula: C₆H₉N₃O₂[1]

Synonyms: This compound is known by several names in literature and commercial catalogs, which can be a source of confusion. Key synonyms include:

  • 5-dimethylaminouracil[2]

  • 5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione[2]

  • NSC81180[2]

Chemical Structure:

The foundational structure is the pyrimidine-2,4(1H,3H)-dione ring, with a dimethylamino substituent at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for designing synthetic routes, purification protocols, and formulation strategies. The dimethylamino group, being an electron-donating group, influences the molecule's polarity, solubility, and basicity compared to unsubstituted uracil.

PropertyValueSource
Molecular Weight 155.16 g/mol [1]
Melting Point >300 °C (for Uracil, as a reference)[3]
XLogP3 (Computed) -0.7[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]

Solubility Insights: While specific quantitative solubility data for this compound is not readily available in public literature, the solubility of its parent compound, uracil, provides a useful baseline. Uracil is soluble in hot water and basic solutions like ammonium hydroxide, but insoluble in alcohol and ether.[4] The presence of the dimethylamino group in this compound is expected to increase its solubility in organic solvents compared to uracil, particularly in polar aprotic solvents like DMSO and DMF.[5]

Synthesis Methodologies

The synthesis of this compound is not as straightforwardly documented as some of its derivatives. However, established methods for the synthesis of 5-aminouracils and their N-alkylated analogues provide a reliable framework for its preparation. A common and logical approach involves the reductive amination of 5-formyluracil or a related precursor.

Conceptual Synthesis Workflow:

A plausible synthetic route starts from 5-aminouracil, which can be synthesized from uracil. The subsequent dimethylation of the amino group can be achieved using a suitable methylating agent.

Synthesis_Workflow Uracil Uracil Aminouracil 5-Aminouracil Uracil->Aminouracil Nitration followed by Reduction DMAU This compound Aminouracil->DMAU Reductive Amination (e.g., HCHO, HCOOH - Eschweiler-Clarke)

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol for Synthesis of 5-Substituted Aminouracils:

While a specific protocol for this compound is not detailed in readily available literature, the synthesis of its analogues, such as 5-arylaminouracils, often involves the condensation of 5-bromouracil with the corresponding amine.[6] This suggests a potential route via the reaction of 5-bromouracil with dimethylamine.

Self-Validation in Synthesis: The success of the synthesis is validated at each step through standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and determine the purity of the intermediate and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a complete, published spectrum for this specific molecule is elusive, data from closely related structures like uracil and 5-aminouracil allow for an expert interpretation of expected spectral features.[7][8]

  • ¹H NMR: The spectrum is expected to show a singlet for the C6-H proton, signals for the two N-H protons (which may be broad and exchangeable with D₂O), and a singlet integrating to six protons for the two methyl groups of the dimethylamino substituent.

  • ¹³C NMR: The spectrum will display signals for the six carbon atoms. The C2 and C4 carbonyl carbons will appear downfield. The C5 and C6 carbons will be in the aromatic region, with the C5 carbon's chemical shift influenced by the electron-donating dimethylamino group. Two signals are expected for the methyl carbons.

  • FT-IR: The IR spectrum will be characterized by N-H stretching vibrations (around 3100-3300 cm⁻¹), C=O stretching of the carbonyl groups (around 1650-1750 cm⁻¹), C=C and C-N stretching vibrations within the pyrimidine ring, and C-H stretching and bending from the methyl groups.[7][9]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[10] The dimethylamino group can serve as a handle for further functionalization or can itself contribute to the biological activity of the final compound.

Precursor for Bioactive Heterocycles

This compound is a building block for a variety of fused heterocyclic systems and substituted uracil derivatives that have shown promise as:

  • Antiviral agents: Many modified pyrimidine nucleosides exhibit antiviral activity.[6]

  • Anticancer agents: The uracil scaffold is central to antimetabolite drugs like 5-fluorouracil. Derivatives of this compound are explored for novel anticancer properties.[11][12]

  • Antimicrobial agents: Uracil derivatives have been investigated for their antibacterial and antifungal activities.[6]

Experimental Workflow: Synthesis of a 5-Indanyl-6-chlorouracil Derivative

This example illustrates how a derivative of this compound can be used in a synthetic reaction. A study by Ulanenko et al. (2006) describes the reaction of 5-Dimethylamino-1-aminoindan with 6-chlorouracil.[13][14] Although this compound is not the starting material here, this reaction showcases the reactivity of the uracil ring and the types of transformations it can undergo, providing a model for potential reactions involving this compound as a nucleophile.

Reaction Scheme:

Reaction_Workflow cluster_conditions Thermal Conditions Reactant1 5-Dimethylamino-1-aminoindan Product 5-Indanyl-6-chlorouracil derivative Reactant1->Product Reactant2 6-Chlorouracil Reactant2->Product Putative imminium\nmethide intermediate Putative imminium methide intermediate

Caption: Reaction of a dimethylamino-containing compound with a uracil derivative.

Molecular Probes and Photoswitching Agents

The electronic properties imparted by the dimethylamino group make this uracil derivative a candidate for the development of molecular probes. For instance, related derivatives have been synthesized to act as quenchers for fluorescent nucleobases in molecular beacons, which are used to detect specific nucleic acid sequences.[10]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous substance.

Conclusion

This compound is more than just a substituted nucleobase; it is a strategic starting material and a key building block in the quest for novel therapeutics and advanced biochemical tools. Its true value is realized in its application as a precursor, where the dimethylamino group provides a synthetic handle and modulates electronic properties, enabling the creation of a diverse array of complex molecules with significant biological potential. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working at the forefront of medicinal chemistry and drug discovery.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600.... Retrieved from [Link]

  • Ulanenko, K., Falb, E., Gottlieb, H. E., & Herzig, Y. (2006). Novel 5-Dimethylamino-1- and 2-Indanyl Uracil Derivatives. The Journal of Organic Chemistry, 71(18), 7053–7056. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Uracil. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of (a) uracil (Cal.) (b) 5-aminouracil (cal.). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the same sample of uracil as for Fig. 4 (4000-1000 cm. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

  • Mousa, B., Bayoumi, A., Korraa, M., Assy, M., & El-Kalyoubi, S. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). This compound. PubChem. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Retrieved from [Link]

  • Weber, A. L., & Miller, S. L. (1981). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Journal of molecular evolution, 17(5), 273–284. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Studies on Derivatives Uracil stability in various solvents and different functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fundamental frequencies of uracil and 5-aminouracil. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Retrieved from [Link]

  • Research Trends. (n.d.). Uracil as the basis for medication creation. Retrieved from [Link]

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Methodological & Application

Application Note: Utilizing 5-Substituted Uracil Derivatives in Enzymatic Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on the Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Introduction

While the specific enzymatic applications of 5-(Dimethylamino)uracil (5-DMAU) are not extensively documented in publicly available literature, the broader class of 5-substituted uracil derivatives represents a cornerstone in medicinal chemistry and chemical biology. These compounds are recognized for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The strategic modification at the C5 position of the uracil ring allows for the fine-tuning of molecular interactions with various enzymatic targets, making them valuable tools for researchers, scientists, and drug development professionals.

This application note will delve into the practical application of 5-substituted uracil derivatives in enzymatic assays, using the inhibition of Fatty Acid Amide Hydrolase (FAAH) as a detailed case study. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Its inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety. We will explore the underlying principles, provide a detailed protocol for assessing inhibitory activity, and present representative data for a class of 5-substituted uracil-based FAAH inhibitors.

Principle and Mechanism of Action

The core principle behind using 5-substituted uracils as enzyme inhibitors lies in their ability to mimic endogenous substrates or bind to allosteric sites, thereby modulating enzyme activity. In the case of FAAH, a serine hydrolase, inhibitors often target the catalytic site to prevent the breakdown of its natural substrate, anandamide.

The general mechanism of inhibition by certain uracil derivatives involves the formation of a stable complex with the enzyme, effectively blocking substrate access to the active site. The nature of the substituent at the 5-position of the uracil ring is critical in determining the potency and selectivity of the inhibitor. For instance, the introduction of aromatic or aliphatic chains can enhance binding affinity through hydrophobic and van der Waals interactions within the enzyme's active site.[2]

FAAH_Inhibition cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition by 5-Substituted Uracil Anandamide Anandamide (Substrate) ES_Complex Enzyme-Substrate Complex Anandamide->ES_Complex Binds to active site FAAH_Active Active FAAH FAAH_Active->ES_Complex FAAH_Active_Inhibited Active FAAH ES_Complex->FAAH_Active Catalysis Products Arachidonic Acid + Ethanolamine (Products) ES_Complex->Products Uracil_Inhibitor 5-Substituted Uracil Inhibitor EI_Complex Enzyme-Inhibitor Complex (Inactive) Uracil_Inhibitor->EI_Complex Binds to active site FAAH_Active_Inhibited->EI_Complex

Figure 1. Conceptual diagram of FAAH inhibition by a 5-substituted uracil derivative.

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the inhibitory potency (IC50) of a 5-substituted uracil derivative against FAAH.

Reagent and Buffer Preparation
  • FAAH Enzyme: Recombinant human or rat FAAH.

  • Substrate: Anandamide (AEA). Prepare a stock solution in DMSO.

  • Test Compound: 5-substituted uracil derivative. Prepare a stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.05% fatty acid-free Bovine Serum Albumin (BSA).

  • Internal Standard: Heptadecanoic acid (17:0 FFA) for mass spectrometry-based detection.

  • Quenching Solution: Acetonitrile.

Assay Workflow

Assay_Workflow start Start reagent_prep Prepare Reagents: - FAAH Enzyme - Anandamide (Substrate) - Test Compound - Assay Buffer start->reagent_prep dilution Create Serial Dilution of Test Compound reagent_prep->dilution incubation Incubate FAAH with Test Compound dilution->incubation reaction_start Initiate Reaction with Anandamide incubation->reaction_start reaction_incubation Incubate at 37°C reaction_start->reaction_incubation reaction_stop Quench Reaction with Acetonitrile + Internal Std. reaction_incubation->reaction_stop analysis Analyze Product Formation (e.g., LC-MS/MS) reaction_stop->analysis data_analysis Calculate % Inhibition and Determine IC50 analysis->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for determining the IC50 of a 5-substituted uracil inhibitor against FAAH.

Detailed Assay Protocol
  • Compound Preparation: Prepare a serial dilution of the 5-substituted uracil test compound in DMSO. A typical starting concentration range for screening is 10 mM to 0.1 µM.

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well. Add 48 µL of FAAH enzyme solution (e.g., 30 µg of protein in assay buffer) to each well. Gently mix and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Enzymatic Reaction: Add 50 µL of the anandamide substrate solution (e.g., 25 µM in assay buffer) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard (e.g., 1 nmol heptadecanoic acid).

  • Sample Preparation for Analysis: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Detection and Analysis: Analyze the samples by a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the amount of product (arachidonic acid) formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of synthesized 5-substituted uracil derivatives against FAAH are summarized in the table below. This data demonstrates how modifications to the uracil scaffold can significantly impact inhibitory potency.

Compound ID5-SubstituentN1-SubstituentIC50 (nM)[2]
1 -H-C(O)NH-CH2CH2-Ph110 ± 30
11 -F-C(O)NH-CH2-(1-naphthyl)21
14 -H-C(O)NH-CH2-(4-biphenyl)53
17 -NH2-C(O)NH-CH2CH2-Ph>10,000

Data is representative and adapted from published literature for illustrative purposes.[2]

Conclusion

This application note demonstrates the utility of 5-substituted uracil derivatives as valuable chemical tools for studying enzyme function and for the development of potent and selective enzyme inhibitors. The case study of FAAH inhibition highlights a practical and robust methodology for assessing the inhibitory activity of this class of compounds. The modular nature of the uracil scaffold allows for extensive structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds in drug discovery programs. While specific data on this compound in enzymatic assays is currently limited, the principles and protocols outlined here provide a solid framework for the evaluation of its potential biological activities and those of other novel 5-substituted uracil derivatives.

References

  • Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705.
  • Palasz, A., & Ciez, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European journal of medicinal chemistry, 97, 592–611.
  • Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase. (2016). Molecules, 21(2), 221.
  • Structural characterization and biological evaluation of uracil-appended benzylic amines as acetylcholinesterase and carbonic anhydrase inhibitors. (2023). Journal of Molecular Structure, 1282, 135198.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances, 14(3), 1836-1861.
  • Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. (2015). Nucleic acids research, 43(19), e129.
  • Sági, J., Ötvös, L., & Tüdös, A. (1976). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. Journal of Organic Chemistry, 71(18), 7053-7056.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2895.
  • Enzyme Activity Measurement of Uracil/thymine Dehydrogenase. (n.d.).
  • Biologically active 5-substituted uracils previously reported by us. (2020).
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2895.
  • Uracil-DNA glycosylase-DNA substrate and product structures: Conformational strain promotes catalytic efficiency by coupled stereoelectronic effects. (2001). Proceedings of the National Academy of Sciences, 98(23), 12932-12937.
  • Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver. (2020). Drug Metabolism and Disposition, 48(12), 1239-1248.
  • Electrophilic 5-Substituted Uracils as Potential Radiosensitizers. A DFT Study. (2020). ChemPhysChem, 21(16), 1845-1855.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules, 27(9), 2895.
  • Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. (2020). Current Opinion in Chemical Biology, 57, 60-69.
  • Enigmatic 5-hydroxymethyluracil: Oxidatively Modified Base, Epigenetic Mark or Both? (2016).
  • COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF DIMETHANDROLONE UNDECANOATE (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE. (2014). Journal of Clinical Endocrinology & Metabolism, 99(7), E1327-E1335.
  • Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill. (2019). The Journal of Clinical Endocrinology & Metabolism, 104(3), 849-858.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022).
  • Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. (1995). Science, 268(5211), 702-705.
  • Electron-Induced Decomposition of Uracil-5-yl O-(N,N-dimethylsulfamate): Role of Methylation in Molecular Stability. (2021). International Journal of Molecular Sciences, 22(19), 10398.
  • The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study. (2021).
  • The nature of enzymes involved in uracil-DNA repair: isoform characteristics of proteins responsible for nuclear and mitochondrial genomic integrity. (1998). Mutation Research/DNA Repair, 407(3), 223-237.
  • Figure S1. Chemical synthesis of 5-D-uracil. A. scheme of the... (2019).
  • Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill. (2019).
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  • Mechanisms and inhibition of uracil methylating enzymes. (2012). Current organic chemistry, 16(24), 2895–2907.
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Application Notes and Protocols for 5-(Dimethylamino)uracil (5-DMAU) Labeling of Nucleic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 5-(Dimethylamino)uracil (5-DMAU) as a versatile label for nucleic acids. While not as commonly employed as other fluorescent analogs, 5-DMAU presents unique opportunities for probing nucleic acid structure, function, and dynamics. This document outlines the rationale behind its use, proposed methodologies for its incorporation into DNA and RNA, and potential applications in research and diagnostics. The protocols provided are based on established chemical and enzymatic principles for the synthesis and incorporation of modified nucleosides, adapted for 5-DMAU.

Introduction: The Rationale for this compound as a Nucleic Acid Label

The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications from diagnostics to therapeutic development.[1][2] The choice of label is dictated by the specific experimental requirements, with fluorescent probes being particularly valuable for their sensitivity and versatility.[3]

This compound (5-DMAU) is a modified pyrimidine base that has garnered interest as a potential intrinsic fluorescent probe for nucleic acids. The dimethylamino group at the 5-position of the uracil ring acts as an electron-donating group, which can impart favorable spectroscopic properties to the nucleobase. While uracil itself is essentially non-fluorescent, substitutions at the C5 position can significantly enhance its quantum yield.[4] The compact nature of the 5-DMAU modification offers the potential for minimal perturbation of the nucleic acid structure, a critical consideration for maintaining biological function.

Key Advantages of 5-DMAU as a Nucleic Acid Label:

  • Potential for Intrinsic Fluorescence: The dimethylamino substituent is known to enhance the fluorescence of aromatic systems, suggesting that 5-DMAU could serve as a fluorescent nucleobase analog.

  • Minimal Steric Hindrance: Compared to bulky fluorescent dyes, the small size of the dimethylamino group is less likely to disrupt nucleic acid hybridization and interactions with proteins.

  • Environmentally Sensitive Probe: The fluorescence of amino-substituted aromatic compounds is often sensitive to the local microenvironment, making 5-DMAU a potential probe for studying conformational changes in nucleic acids.

This guide will detail proposed methods for the incorporation of 5-DMAU into nucleic acids via both chemical and enzymatic approaches and discuss its potential applications.

Spectroscopic Properties of this compound

A foundational study by Visser et al. (1967) reported the synthesis of 5-dimethylamino-2'-deoxyuridine and its UV-spectroscopic properties.[5]

PropertyValueSource
λmax (pH 7) 284 nm[5]
ε at λmax (pH 7) 6,200 M⁻¹cm⁻¹[5]
λmax (pH 1) 267 nm[5]
ε at λmax (pH 1) 9,500 M⁻¹cm⁻¹[5]
λmax (pH 13) 284 nm[5]
ε at λmax (pH 13) 6,200 M⁻¹cm⁻¹[5]

Note: The fluorescence quantum yield and emission maximum for 5-DMAU have not been extensively reported. However, based on the behavior of other amino-substituted nucleobases, it is anticipated that 5-DMAU will exhibit fluorescence in the near-UV to blue region of the spectrum. The brightness of a fluorescent molecule is a product of its extinction coefficient and quantum yield.[6] Further characterization is required to fully elucidate its potential as a fluorescent probe.

Methodologies for Incorporating 5-DMAU into Nucleic Acids

There are two primary strategies for introducing modified nucleosides like 5-DMAU into nucleic acids: chemical synthesis using phosphoramidite chemistry and enzymatic incorporation of the corresponding triphosphate.

Chemical Incorporation via Solid-Phase Synthesis: A Proposed Protocol

Logical Workflow for 5-DMAU Phosphoramidite Synthesis and Incorporation:

G cluster_synthesis Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis dU 5-Bromo-2'-deoxyuridine DMAU_dU 5-(Dimethylamino)-2'-deoxyuridine dU->DMAU_dU Dimethylamine DMT_DMAU_dU 5'-DMT-5-(Dimethylamino)-2'-deoxyuridine DMAU_dU->DMT_DMAU_dU DMT-Cl Phosphoramidite 5-DMAU Phosphoramidite DMT_DMAU_dU->Phosphoramidite Phosphitylating Agent Coupling Coupling Phosphoramidite->Coupling CPG CPG Solid Support CPG->Coupling Oxidation Oxidation Coupling->Oxidation Capping Capping Oxidation->Capping Deblocking Deblocking Capping->Deblocking Deblocking->Coupling Repeat Cycles Cleavage Cleavage & Deprotection Deblocking->Cleavage Purification HPLC Purification Cleavage->Purification Labeled_Oligo 5-DMAU Labeled Oligonucleotide Purification->Labeled_Oligo

Caption: Proposed workflow for 5-DMAU phosphoramidite synthesis and incorporation.

Protocol 1: Proposed Synthesis of 5-(Dimethylamino)-2'-deoxyuridine Phosphoramidite

Disclaimer: This protocol is a proposed methodology based on established procedures for analogous compounds and has not been experimentally validated for 5-DMAU.

Step 1: Synthesis of 5-(Dimethylamino)-2'-deoxyuridine (5-DMAU-dU)

This step is based on the procedure described by Visser et al. (1967).[5]

  • Dissolve 5-bromo-2'-deoxyuridine in a suitable pressure vessel with anhydrous liquid dimethylamine.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours.

  • After cooling, evaporate the excess dimethylamine.

  • Purify the resulting 5-DMAU-dU by recrystallization or silica gel chromatography.

Step 2: 5'-O-DMT Protection of 5-DMAU-dU

  • Co-evaporate the dried 5-DMAU-dU with anhydrous pyridine.

  • Dissolve the residue in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions.

  • Stir the reaction at room temperature until complete, as monitored by TLC.

  • Quench the reaction with methanol and evaporate the solvent.

  • Purify the 5'-O-DMT-5-DMAU-dU by silica gel chromatography.

Step 3: Phosphitylation

  • Dissolve the dried 5'-O-DMT-5-DMAU-dU in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with methanol and purify the crude product by silica gel chromatography to yield the 5-DMAU-2'-deoxyuridine phosphoramidite.

Protocol 2: Incorporation of 5-DMAU Phosphoramidite into Oligonucleotides

This protocol follows standard automated solid-phase DNA synthesis procedures.

  • Dissolve the 5-DMAU phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Install the phosphoramidite solution on an automated DNA synthesizer.

  • Perform the oligonucleotide synthesis using standard cycles of deblocking, coupling, capping, and oxidation.

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect using standard conditions (e.g., concentrated ammonium hydroxide).

  • Purify the 5-DMAU-labeled oligonucleotide by HPLC.

Enzymatic Incorporation of 5-DMAU-dUTP: A Proposed Protocol

Enzymatic incorporation offers a milder alternative to chemical synthesis and is particularly useful for generating long labeled DNA fragments via PCR. This method requires the synthesis of 5-(Dimethylamino)-2'-deoxyuridine-5'-triphosphate (5-DMAU-dUTP).

Logical Workflow for Enzymatic Incorporation of 5-DMAU:

G cluster_synthesis Triphosphate Synthesis cluster_pcr Enzymatic Incorporation (PCR) DMAU_dU 5-(Dimethylamino)-2'-deoxyuridine DMAU_dUMP 5-DMAU-dUMP DMAU_dU->DMAU_dUMP Phosphorylation DMAU_dUDP 5-DMAU-dUDP DMAU_dUMP->DMAU_dUDP Kinase DMAU_dUTP 5-DMAU-dUTP DMAU_dUDP->DMAU_dUTP Kinase PCR_Reaction PCR Amplification DMAU_dUTP->PCR_Reaction Template DNA Template Template->PCR_Reaction Primers Primers Primers->PCR_Reaction Polymerase DNA Polymerase Polymerase->PCR_Reaction dNTPs dATP, dCTP, dGTP dNTPs->PCR_Reaction Labeled_DNA 5-DMAU Labeled DNA PCR_Reaction->Labeled_DNA

Caption: Proposed workflow for 5-DMAU-dUTP synthesis and enzymatic incorporation.

Protocol 3: Proposed Synthesis of 5-DMAU-dUTP

Disclaimer: This protocol is a proposed methodology based on established procedures for analogous compounds and has not been experimentally validated for 5-DMAU.

  • Synthesize 5-DMAU-dU as described in Protocol 1, Step 1.

  • Perform a one-pot phosphorylation of 5-DMAU-dU to the 5'-triphosphate using a suitable phosphorylating agent (e.g., POCl₃) in an appropriate solvent (e.g., trimethyl phosphate).

  • Alternatively, a multi-step enzymatic approach using nucleoside and nucleotide kinases can be employed.

  • Purify the resulting 5-DMAU-dUTP by ion-exchange chromatography.

Protocol 4: PCR-based Incorporation of 5-DMAU-dUTP

  • Set up a standard PCR reaction containing:

    • DNA template

    • Forward and reverse primers

    • A thermostable DNA polymerase tolerant to modified nucleotides (e.g., Vent (exo-), Pfu)[8]

    • dATP, dCTP, dGTP

    • 5-DMAU-dUTP (partially or fully replacing dTTP)

    • PCR buffer

  • Perform thermocycling under optimized conditions for the specific template and primers.

  • Analyze the PCR product by gel electrophoresis to confirm successful incorporation.

  • Purify the 5-DMAU-labeled DNA using a PCR purification kit.

Potential Applications of 5-DMAU Labeled Nucleic Acids

The unique properties of 5-DMAU suggest its utility in a variety of research and diagnostic applications.

  • Probing Nucleic Acid Conformation: The potential environmental sensitivity of 5-DMAU's fluorescence could be exploited to monitor changes in DNA or RNA structure upon protein binding, ligand interaction, or folding into complex secondary structures like G-quadruplexes.

  • Fluorescence Resonance Energy Transfer (FRET): 5-DMAU could serve as a donor or acceptor in FRET-based assays to measure distances and conformational changes in nucleic acids and their complexes.

  • Development of Novel Diagnostic Probes: 5-DMAU-labeled oligonucleotides could be used as probes in techniques such as fluorescence in situ hybridization (FISH) and real-time PCR for the detection of specific nucleic acid sequences.[9]

  • High-Throughput Screening: The fluorescent properties of 5-DMAU could be advantageous in high-throughput screening assays for identifying compounds that bind to specific DNA or RNA targets.

Conclusion and Future Perspectives

This compound represents a promising yet underexplored tool for the labeling of nucleic acids. Its small size and potential for intrinsic fluorescence make it an attractive alternative to conventional bulky fluorescent dyes. The proposed protocols in this guide, based on well-established methodologies for similar modified nucleosides, provide a framework for the synthesis and incorporation of 5-DMAU into DNA and RNA. Further research is warranted to fully characterize its photophysical properties within the context of a nucleic acid duplex and to explore its full potential in various biochemical and diagnostic applications. The development of a commercially available 5-DMAU phosphoramidite and triphosphate would greatly facilitate its adoption by the research community.

References

  • Visser, D. W., et al. (1967). Nucleosides. III. Studies on 5-Methylamino-2'-deoxyuridine as a Specific Antiherpes Agent. Journal of Medicinal Chemistry, 10(4), 773-775.
  • Demeshkina, N., et al. (2012). Nucleic acid-based fluorescent probes and their analytical potential. Bioanalytical Reviews, 4(1-4), 35-57.
  • Kampf, A., et al. (1976). Synthesis of 5-substituted 2'-deoxyuridines. Journal of Medicinal Chemistry, 19(7), 909-915.
  • Zearfoss, N. R., & Ryder, S. P. (2016). End-labeling oligonucleotides with chemical tags after synthesis. Methods in Molecular Biology, 1455, 1-12.
  • Masud, M. M., et al. (2001). Enzymatic synthesis of modified DNA by PCR. Nucleic Acids Research Supplement, (1), 21-22.
  • Kuwahara, M., et al. (2002). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleic Acids Research Supplement, (2), 83-84.
  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.
  • Glen Research. Oligonucleotide Labeling. [Online] Available at: [Link]

  • Trivitron Healthcare. (2023). Oligonucleotides Applications Across Science and Medicine. [Online] Available at: [Link]

  • Torimura, M., et al. (2001). Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base. Analytical Sciences, 17(1), 155-160.
  • Vertessy, B. G., & Toth, J. (2009). Keeping uracil out of DNA: physiological role, structure and catalytic mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97-106.
  • The DNA Universe. (2022). Oligonucleotides For Diagnostics. [Online] Available at: [Link]

  • Agris, P. F. (1996). The importance of being modified: roles of modified nucleosides and Mg2+ in RNA structure and function. Progress in Nucleic Acid Research and Molecular Biology, 53, 79-129.
  • Nazarenko, I., et al. (2002). Effect of primary and secondary structure of oligodeoxyribonucleotides on the fluorescent properties of conjugated dyes. Nucleic Acids Research, 30(9), 2089-2095.
  • PubChem. This compound. [Online] Available at: [Link]

  • Oregon Medical Laser Center. (1998). Uracil Absorption Spectrum. [Online] Available at: [Link]

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Applications of 5-(Dimethylamino)uracil in Fluorescence Quenching: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Quenching Potential of a Modified Nucleobase

Fluorescence quenching is a fundamental process in molecular photophysics that results in a decrease in the quantum yield of fluorescence from a fluorophore, induced by a variety of molecular interactions with a quencher molecule. This phenomenon is the cornerstone of numerous modern biological assays, including nucleic acid detection, immunoassays, and real-time PCR.[1][2] The mechanisms of quenching are broadly categorized into dynamic (collisional) quenching, static (complex formation) quenching, and Förster Resonance Energy Transfer (FRET).[3] A particularly powerful mechanism for designing "dark" quenchers—those that dissipate energy as heat rather than light—is Photoinduced Electron Transfer (PET).[1][4]

PET occurs when a fluorophore in its excited state interacts with a molecule that can either donate or accept an electron, leading to a non-radiative relaxation back to the ground state.[1][4][5] The efficiency of PET is highly dependent on the redox potentials of the fluorophore and the quencher, as well as the distance between them. Molecules with electron-rich moieties, such as amines, are excellent electron donors and can act as potent PET-based quenchers.[6][7]

This application note explores the theoretical and practical applications of 5-(Dimethylamino)uracil (5-DMAU) as a fluorescence quencher. While not as extensively documented as commercial quenchers like DABCYL or the Black Hole Quencher® (BHQ®) series, the chemical structure of 5-DMAU—featuring a potent electron-donating dimethylamino group appended to a uracil scaffold—makes it a highly promising candidate for PET-based quenching.[8][9][10] Its inherent nature as a modified nucleobase suggests a seamless integration into oligonucleotide probes for a variety of genomic and diagnostic applications. This guide will provide a detailed overview of the hypothesized quenching mechanism, potential applications, and robust, field-proven protocols for researchers, scientists, and drug development professionals seeking to explore the utility of this versatile molecule.

Core Principle: The Mechanism of 5-DMAU Fluorescence Quenching

The quenching activity of this compound is predicated on the principles of Photoinduced Electron Transfer (PET). The dimethylamino substituent at the 5-position of the uracil ring is a strong electron-donating group. When a nearby fluorophore is excited by light, it is promoted to a higher energy electronic state, making it a better electron acceptor. If 5-DMAU is in close proximity (typically within van der Waals contact), an electron can be transferred from the nitrogen atom of the dimethylamino group to the excited fluorophore.[1] This electron transfer process forms a transient radical ion pair and provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching its fluorescence.

This mechanism is analogous to the quenching observed with other electron-rich nucleobases, such as guanine, which is a known intrinsic quencher of many common fluorophores.[4][11] The process is highly dependent on the spatial proximity of the 5-DMAU and the fluorophore. When they are close, quenching is efficient. When they are separated, fluorescence is restored. This "on/off" switching capability is the foundation of its utility in designing responsive molecular probes.

PET_Mechanism Figure 1: Hypothesized PET Quenching by 5-DMAU. cluster_ground_state Ground State cluster_excited_state Excited State & Quenching F Fluorophore (F) F_star Excited Fluorophore (F*) F->F_star Excitation (hν) Q 5-DMAU (Q) PET_complex Transient Radical Ion Pair [F•⁻ - Q•⁺] F_star->F Fluorescence (hν') F_star->PET_complex Photoinduced Electron Transfer (PET) PET_complex->F Non-radiative Relaxation (Heat)

Experimental Protocols

The following protocols provide a framework for characterizing and utilizing 5-DMAU as a fluorescence quencher. These are designed as self-validating systems, with clear causality behind the experimental choices.

Protocol 1: Characterization of 5-DMAU Quenching Efficiency via Stern-Volmer Analysis

Objective: To quantify the quenching efficiency of free 5-DMAU on a standard fluorophore (e.g., Fluorescein) in solution. This protocol establishes the fundamental quenching properties of the molecule.

Materials:

  • This compound (5-DMAU)

  • Fluorescein sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of Fluorescein in PBS.

    • Prepare a 100 mM stock solution of 5-DMAU in PBS. Note: Solubility may require gentle heating or sonication.

  • Verify No Spectral Overlap:

    • Measure the absorbance spectrum of 5-DMAU and the emission spectrum of Fluorescein. Confirm that there is minimal overlap, which would suggest that FRET is not the primary quenching mechanism.

  • Prepare Quenching Series:

    • Prepare a series of solutions in cuvettes, each containing a final concentration of 10 nM Fluorescein.

    • Add increasing concentrations of 5-DMAU to each cuvette (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). Ensure the total volume is constant.

  • Measure Fluorescence:

    • Excite the samples at the absorbance maximum of Fluorescein (approx. 494 nm) and record the fluorescence emission intensity at its maximum (approx. 518 nm).

  • Data Analysis (Stern-Volmer Plot):

    • Plot the ratio of the fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the concentration of the quencher ([Q]).

    • The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q]

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (Ksv), which is a measure of quenching efficiency.

Expected Outcome & Interpretation: A linear Stern-Volmer plot indicates a single class of fluorophore accessible to the quencher and a consistent quenching mechanism (likely dynamic quenching in this case). A larger Ksv value signifies more efficient quenching.

[5-DMAU] (mM)Fluorescence Intensity (a.u.)I₀ / I
010001.00
18501.18
27501.33
55501.82
103802.63
202204.55

Table 1: Example data for Stern-Volmer analysis of Fluorescein quenching by 5-DMAU.

Protocol 2: Design and Application of a 5-DMAU-Containing Hybridization Probe

Objective: To design and use a 5-DMAU-labeled oligonucleotide probe to detect a specific DNA target sequence.

Part A: Probe Design and Synthesis

  • Sequence Design:

    • Design a 20-30 nucleotide probe sequence complementary to your target DNA/RNA.

    • Place a fluorophore (e.g., FAM or HEX) at the 5' end.

    • Position the 5-DMAU modification internally. A position approximately 6-8 bases away from the fluorophore is a good starting point to ensure quenching in the single-stranded state.

    • Example Probe: 5'-[FAM]-GCA TGA T[5-DMAU]G CTA GCT ACG T-3'

  • Oligonucleotide Synthesis:

    • Custom oligonucleotide synthesis is required to incorporate the 5-DMAU phosphoramidite at the desired position and the fluorophore at the terminus.

    • Provide the sequence and modification details to a reputable commercial oligo synthesis provider.

  • Purification and Quantification:

    • Ensure the final probe is purified by HPLC to remove failed sequences.

    • Quantify the probe concentration using UV-Vis spectrophotometry at 260 nm.

Part B: Hybridization Assay

Materials:

  • 5-DMAU labeled oligonucleotide probe

  • Complementary target oligonucleotide

  • Non-complementary control oligonucleotide

  • Hybridization buffer (e.g., 5x SSC, 0.1% SDS)

  • Real-time PCR instrument or plate-based spectrofluorometer

Procedure:

  • Set up Reactions:

    • In a 96-well plate, prepare triplicate reactions for each condition:

      • No Target Control: 100 nM probe in hybridization buffer.

      • Positive Reaction: 100 nM probe + 200 nM complementary target in hybridization buffer.

      • Specificity Control: 100 nM probe + 200 nM non-complementary target in hybridization buffer.

  • Hybridization:

    • Incubate the plate at a temperature just below the calculated melting temperature (Tm) of the probe-target duplex for 30 minutes to allow for hybridization.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using the appropriate excitation and emission channels for your chosen fluorophore.

  • Data Analysis:

    • Calculate the average fluorescence for each condition.

    • Determine the "signal-to-background" ratio by dividing the fluorescence of the positive reaction by the fluorescence of the no-target control.

Expected Outcome & Interpretation: A successful 5-DMAU probe will exhibit low background fluorescence in the absence of the target and a significant (typically >5-fold) increase in fluorescence upon hybridization with the complementary target. The non-complementary control should show no significant increase in fluorescence, demonstrating the specificity of the probe. This validates the "on/off" switching mechanism and the utility of 5-DMAU as a functional quencher in a sequence-specific context.

References

  • A new dark quencher for use in genetic analysis. (2005). ResearchGate. [Link]

  • Synthesis and evaluation of a photoresponsive quencher for fluorescent hybridization probes. (2014). PubMed. [Link]

  • Generation of densely labeled oligonucleotides for the detection of small genomic elements. (n.d.). Cell Reports Methods.
  • Fluorescence quenching of Rhodamine B base by two amines. (2013). PubMed. [Link]

  • Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. (n.d.). RSC Advances. [Link]

  • Quencher. (n.d.). biomers.net. [Link]

  • Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base. (2001). PubMed. [Link]

  • Which Quencher Molecule is Best for TaqMan® Probes in Real-Time PCR?. (2012). YouTube. [Link]

  • Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules. (2005). PubMed. [Link]

  • Fluorescence lifetime imaging microscopy reveals quenching of fluorescein within corneal epithelium. (2016). PMC. [Link]

  • Fluorescence Quenching. (n.d.). ETH Zurich. [Link]

  • Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. (1993). PubMed. [Link]

  • Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. (n.d.). eScholarship.org. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

  • Fluorescence and Fluorescence Quenching. (2007). ResearchGate. [Link]

  • Compositions and methods for synthesizing 5′-Capped RNAS. (n.d.).
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  • 10.3.4: The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts. [Link]

  • Structural requirements for efficient photoinduced electron transfer (PET) quenching in 9-aminoalkylanthracenes. (1993). PubMed. [Link]

  • 5.1 Introduction to Photoinduced Electron Transfer. (2021). YouTube. [Link]

  • Electronic Supplementary Information Fluorescence quenching by photoinduced electron transfer between 7-methoxycoumarin and guan. (n.d.). RSC Publishing. [Link]

  • Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism. (2024). RSC Publishing. [Link]

  • Visible light-driven photocatalytic degradation of rhodamine B and 5-fluorouracil using ZIF-8/GO: unveiling mechanisms. (2024). RSC Publishing. [Link]

  • Visible light-driven photocatalytic degradation of rhodamine B and 5-fluorouracil using ZIF-8/GO: unveiling mechanisms. (2024). PubMed Central. [Link]

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Application Notes and Protocols for the Incorporation of 5-(Dimethylamino)uracil into Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the incorporation of the modified nucleobase, 5-(Dimethylamino)uracil (DMAU), into synthetic oligonucleotides. The document details the synthesis of the requisite this compound-2'-deoxyuridine phosphoramidite, its integration into oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection, purification, and characterization of the final product. The protocols are designed to be self-validating and are supported by in-text citations to authoritative literature, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams and tables are included to facilitate understanding and execution of the described procedures.

Introduction: The Significance of this compound Modification

The strategic placement of modified nucleobases within oligonucleotides is a powerful tool in the development of therapeutic and diagnostic agents. These modifications can enhance various properties, including nuclease resistance, binding affinity to target sequences, and the introduction of novel functionalities. 5-substituted pyrimidines, in particular, have been the subject of extensive research due to their potential to modulate the biophysical characteristics of oligonucleotides.

This compound (DMAU) is a modified uracil analog that introduces a dimethylamino group at the C5 position of the pyrimidine ring. This modification imparts a localized positive charge at physiological pH, which can influence electrostatic interactions with the phosphate backbone or target molecules. The incorporation of DMAU can be leveraged to enhance the thermal stability of duplexes, investigate DNA-protein interactions, or serve as a reactive handle for further conjugation. This guide provides the necessary protocols to successfully synthesize and incorporate this valuable modification into custom oligonucleotides.

Synthesis of this compound-2'-deoxyuridine Phosphoramidite

The cornerstone of incorporating any modified nucleoside into an oligonucleotide via automated synthesis is the preparation of its corresponding phosphoramidite derivative. The following protocol outlines a plausible synthetic route for this compound-2'-deoxyuridine phosphoramidite, based on established methods for the synthesis of other 5-substituted uracil analogs.[1][2]

Synthesis of this compound-2'-deoxyuridine

The initial step involves the synthesis of the modified nucleoside. A common strategy for introducing an amino group at the 5-position of uracil is through the displacement of a halogen.

Protocol 1: Synthesis of this compound-2'-deoxyuridine

  • Starting Material: Begin with commercially available 5-iodo-2'-deoxyuridine.

  • Reaction Setup: In a round-bottom flask, dissolve 5-iodo-2'-deoxyuridine in an appropriate solvent such as dimethylformamide (DMF).

  • Amination: Add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture. The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound-2'-deoxyuridine.

Protection of the 5'-Hydroxyl Group

To ensure selective reaction at the 3'-hydroxyl group during phosphitylation, the 5'-hydroxyl group must be protected, typically with a dimethoxytrityl (DMT) group.

Protocol 2: 5'-O-DMT Protection

  • Reaction Setup: The dried this compound-2'-deoxyuridine is dissolved in anhydrous pyridine.

  • Tritylation: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added in slight excess. The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with methanol. The solvent is evaporated, and the residue is redissolved in a suitable organic solvent like dichloromethane. The organic layer is washed with aqueous sodium bicarbonate solution and brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the product is purified by column chromatography to give 5'-O-DMT-5-(Dimethylamino)uracil-2'-deoxyuridine.

Phosphitylation of the 3'-Hydroxyl Group

The final step in preparing the phosphoramidite is the reaction of the 3'-hydroxyl group with a phosphitylating agent.

Protocol 3: 3'-O-Phosphitylation

  • Reaction Setup: The 5'-O-DMT protected nucleoside is dried thoroughly and dissolved in anhydrous acetonitrile.

  • Phosphitylation: To this solution, N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added. The reaction is carried out under an inert atmosphere (e.g., argon) and monitored by TLC or ³¹P NMR.

  • Work-up and Purification: Once the reaction is complete, it is quenched with a suitable alcohol. The mixture is diluted with an organic solvent and washed with a mild aqueous base. The organic layer is dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography under anhydrous conditions to yield the final 5'-O-DMT-5-(Dimethylamino)uracil-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.[1]

phosphoramidite_synthesis cluster_synthesis Phosphoramidite Synthesis Workflow dU 5-Iodo-2'-deoxyuridine DMAU_nuc This compound-2'-deoxyuridine dU->DMAU_nuc Dimethylamine DMT_DMAU 5'-O-DMT-DMAU DMAU_nuc->DMT_DMAU DMT-Cl DMAU_amidite DMAU Phosphoramidite DMT_DMAU->DMAU_amidite Phosphitylating Agent

Caption: Workflow for DMAU Phosphoramidite Synthesis.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized DMAU phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA synthesizer. The synthesis cycle follows the well-established phosphoramidite chemistry.[3][]

Standard Synthesis Cycle

The incorporation of the DMAU phosphoramidite follows the same four steps as standard nucleoside phosphoramidites:

  • Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The DMAU phosphoramidite is activated by an activator (e.g., 4,5-dicyanoimidazole or 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.[5][][7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

synthesis_cycle Start Start with CPG-linked Nucleoside Detritylation 1. Detritylation (DMT removal) Start->Detritylation Coupling 2. Coupling with DMAU Phosphoramidite Detritylation->Coupling Capping 3. Capping (unreacted chains) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Next_Cycle Next Synthesis Cycle Oxidation->Next_Cycle Next_Cycle->Detritylation Repeat for next base

Caption: Automated Oligonucleotide Synthesis Cycle.

Optimization of Coupling

While standard coupling protocols are often sufficient, modified phosphoramidites can sometimes exhibit slightly different reactivity. It is advisable to monitor the coupling efficiency of the DMAU phosphoramidite, which can be done by measuring the absorbance of the released trityl cation after the detritylation step.

ParameterRecommended ConditionRationale
Phosphoramidite Conc. 0.1 M in AcetonitrileStandard concentration for efficient coupling.
Activator 0.25 M 4,5-Dicyanoimidazole (DCI)DCI is a highly efficient activator for phosphoramidites.[5][7]
Coupling Time 60-120 secondsA slightly extended coupling time may ensure higher efficiency for the modified base.[8]
Equivalents 10-15 fold excessA higher excess of the phosphoramidite can drive the reaction to completion.

Deprotection and Cleavage

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The presence of the amino group in DMAU requires careful consideration of the deprotection conditions to avoid side reactions.

Protocol 4: Deprotection and Cleavage of DMAU-containing Oligonucleotides

  • Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide.

  • Base Deprotection: The resulting solution containing the oligonucleotide is heated at 55°C for 8-12 hours. This step removes the protecting groups from the standard nucleobases and the cyanoethyl groups from the phosphate backbone. For oligonucleotides containing other sensitive modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (AMA) at room temperature, may be necessary.[9][10]

  • Evaporation: After deprotection, the solution is cooled, and the ammonia is removed by evaporation.

Purification of the Modified Oligonucleotide

The crude, deprotected oligonucleotide mixture contains the full-length product as well as shorter, failed sequences. Purification is essential to obtain a high-purity product for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying oligonucleotides containing hydrophobic modifications like DMAU.[11][12][13][14]

Protocol 5: RP-HPLC Purification

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP) for mass spectrometry compatibility.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The more hydrophobic, DMT-on full-length product (if "trityl-on" purification is chosen) will elute later than the shorter, "trityl-off" failure sequences.[13]

  • Collection and Desalting: The fraction containing the desired product is collected, the organic solvent is evaporated, and the oligonucleotide is desalted using a suitable method like ethanol precipitation or a desalting column.

Characterization

The final purified oligonucleotide should be characterized to confirm its identity and purity.

Mass Spectrometry

Mass spectrometry is a crucial tool to verify the successful incorporation of the DMAU modification. The expected mass of the oligonucleotide can be calculated, and the experimental mass obtained from techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) should match the theoretical value. The mass difference between a standard uracil and a DMAU residue is +43.07 Da.[15][16][17]

NucleosideMonoisotopic Mass (Da)
2'-deoxyuridine (dU)228.079
5-(Dimethylamino)-2'-deoxyuridine (dDMAU)271.148
Mass Difference +43.069
HPLC Analysis

Analytical RP-HPLC can be used to assess the purity of the final product. A single major peak should be observed, indicating a high-purity sample.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the successful incorporation of this compound into synthetic oligonucleotides. By following these detailed steps for phosphoramidite synthesis, automated solid-phase synthesis, deprotection, purification, and characterization, researchers can confidently produce high-quality DMAU-modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutic development. The provided rationale and references to authoritative sources ensure a scientifically sound and reproducible workflow.

References

  • Oligofastx. (n.d.). Oligonucleotide purification techniques. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 5'-Amino-Modified Oligonucleotide Deprotection.
  • Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.
  • (2017). Oligonucleotide synthesis under mild deprotection conditions. PMC.
  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Redman, R. L., et al. (n.d.). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides.
  • LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.
  • Tosoh Bioscience. (n.d.).
  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
  • (2018). Table 2 . Impact of phosphoramidite equivalents on coupling efficiency.
  • Shealy, Y. F., et al. (1983). Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity. Journal of Medicinal Chemistry, 26(2), 156-61.
  • (2018).
  • Gemoets, H. P. L., et al. (2008). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Analytical Biochemistry, 379(2), 196-207.
  • (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Tran, A., et al. (n.d.). Supporting Information Divergent Synthesis of 5-Substituted Pyrimidine 2'-Deoxynucleosides and Their Incorporation into Oligod. The Royal Society of Chemistry.
  • (n.d.). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and. eScholarship.org.
  • Glen Research. (n.d.). Glen Report 10.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry of 5-Me-dC Containing Oligonucleotides.
  • (2006). Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites. PMC.
  • Waters. (2025). Quantifying Oligonucleotide Deamination with Multi-Reflecting Time-of-Flight Mass Spectrometry.
  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
  • Sakata, S., et al. (1980). Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides. Nucleic Acids Symposium Series, (8), s39-42.
  • Pourshahian, S. (2021). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. Mass Spectrometry Reviews, 40(2), 75-109.
  • (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias.
  • Rana, T. M., et al. (1994). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences.
  • (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. NIH.
  • (2012). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2.

Sources

Application Notes and Protocols for 5-(Dimethylamino)uracil Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antiviral Therapeutics and the Promise of Uracil Scaffolds

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. Among the myriad of heterocyclic compounds explored, uracil derivatives have emerged as a particularly fruitful area of research. Their structural resemblance to endogenous nucleobases allows them to interact with key viral enzymes, disrupting the replication cycle. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(dimethylamino)uracil derivatives, a promising subclass, in the discovery of new antiviral therapies.

The introduction of a dimethylamino group at the 5-position of the uracil ring can significantly alter the molecule's electronic and steric properties, potentially enhancing its binding affinity to viral targets and improving its pharmacological profile. 5-substituted uracil derivatives have demonstrated a broad spectrum of activity against various viruses, including Human Immunodeficiency Virus (HIV), herpes family viruses, and numerous RNA viruses, acting through mechanisms such as polymerase inhibition and blocking of viral entry.[1]

This guide will furnish the foundational knowledge and practical protocols necessary to synthesize, evaluate, and understand the antiviral potential of this chemical series.

Mechanism of Action: Targeting the Viral Replication Engine

The primary antiviral mechanism of many uracil derivatives is the inhibition of viral polymerases, the enzymes essential for replicating the viral genome.[2][3] These compounds can be broadly classified into two categories based on their interaction with the polymerase:

  • Nucleoside Inhibitors: These derivatives are structurally similar to natural nucleosides and, after intracellular phosphorylation to their triphosphate form, are incorporated into the growing viral RNA or DNA chain. This incorporation can lead to premature chain termination, halting replication.

  • Non-Nucleoside Inhibitors (NNIs): These compounds bind to allosteric sites on the viral polymerase, away from the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency and thereby inhibiting viral replication.[2][3] 1-(benzyl)-5-(phenylamino)uracil derivatives, for example, have been identified as non-nucleoside inhibitors of HIV-1 and Epstein-Barr virus (EBV).[1]

Derivatives of 3-(3,5-dimethylbenzyl)uracil have shown that specific substitutions are crucial for activity, with the nitrogen of a 1-cyanomethyl group appearing to be important for interaction with amino acid residues of HIV-1 reverse transcriptase.[4] The 5-(dimethylamino) group, as an electron-donating substituent, can modulate the electronic landscape of the uracil ring, potentially influencing its interaction with the polymerase binding pocket.

Below is a conceptual diagram illustrating the proposed mechanism of action for a non-nucleoside this compound derivative targeting a viral RNA-dependent RNA polymerase (RdRp).

G cluster_virus Viral Replication Cycle cluster_drug Inhibitory Action Virus Virus Viral_RNA Viral RNA Genome Virus->Viral_RNA Uncoating RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Replication RNA Replication RdRp->Replication Catalyzes New_Virions Progeny Virions Replication->New_Virions Leads to Drug This compound Derivative Binding Allosteric Binding Drug->Binding Binding->RdRp Induces Conformational Change G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis A 1. Plate confluent host cell monolayer B 2. Infect cells with virus (allow adsorption) A->B C 3. Add overlay medium with serial dilutions of This compound derivative B->C D 4. Incubate for 2-3 days to allow plaque formation C->D E 5. Fix and stain cells (e.g., Crystal Violet) D->E F 6. Count plaques (clear zones) E->F G 7. Calculate IC50 value F->G

Sources

Application Notes & Protocols: A Guide to the Synthesis of Bioactive Pyrimido[4,5-d]pyrimidines from 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically pyrimido[4,5-d]pyrimidines, using 5-(dimethylamino)uracil as a versatile starting material. The strategic use of the inherent electronic properties of this compound is explored, focusing on its activation towards electrophilic substitution. The core synthetic strategy involves an efficient Vilsmeier-Haack formylation to generate a key aldehyde intermediate, which is subsequently used in cyclocondensation reactions to construct the fused pyrimidine ring system. This document explains the causality behind experimental choices, provides self-validating, step-by-step protocols, and summarizes the significant biological potential of the resulting compounds, which exhibit activities ranging from neuroprotective to anticancer.[1][2]

Introduction: The Strategic Advantage of this compound

Uracil and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with antiviral and antitumor properties.[2] Modifications at the C5 and C6 positions of the pyrimidine ring are particularly effective for modulating biological activity. This compound is an especially attractive starting material due to the powerful electron-donating nature of the dimethylamino group.

From a mechanistic standpoint, the C5-dimethylamino group functions as a potent activating group, significantly increasing the nucleophilicity of the C6 position. This is due to the resonance contribution of the nitrogen lone pair, which enriches the enamine-like C5-C6 double bond with electron density. This inherent reactivity makes the C6 position highly susceptible to attack by weak electrophiles, a property that can be strategically exploited for selective C-C bond formation without requiring harsh conditions or complex catalytic systems.

This guide focuses on a robust two-step synthetic pathway that leverages this intrinsic reactivity:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the activated C6 position to create the versatile intermediate, 5-(dimethylamino)-6-formyluracil.

  • Cyclocondensation: Annulation of a second pyrimidine ring onto the uracil core by reacting the 6-formyl intermediate with various binucleophilic reagents to yield a library of substituted pyrimido[4,5-d]pyrimidines.

The pyrimido[4,5-d]pyrimidine core is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, neuroprotective, and kinase inhibitory effects.[1][2][3] This makes the described synthetic route a powerful tool for generating novel drug candidates.

Synthetic_Strategy Start This compound Intermediate Key Intermediate 5-(Dimethylamino)-6-formyluracil Start->Intermediate Step 1: Vilsmeier-Haack Formylation Final_Product Bioactive Fused Heterocycles (Pyrimido[4,5-d]pyrimidines) Intermediate->Final_Product Step 2: Cyclocondensation (with Urea, Guanidine, etc.)

Caption: Overall synthetic workflow from the starting material to bioactive products.

Synthesis of the Key Intermediate: 5-(Dimethylamino)-6-formyluracil

The cornerstone of this synthetic approach is the efficient formylation of the C6 position. The Vilsmeier-Haack reaction is the ideal choice for this transformation. It utilizes a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]

Mechanistic Rationale

The reaction proceeds via two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution.

  • Reagent Formation: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. This cation is the active formylating agent.[5]

  • Electrophilic Attack: The electron-rich C6 carbon of this compound attacks the electrophilic carbon of the Vilsmeier reagent. This forms a covalent bond and generates a cationic intermediate (a σ-complex), which is stabilized by the resonance delocalization provided by the C5-dimethylamino group.

  • Aromatization & Hydrolysis: The intermediate rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, 5-(dimethylamino)-6-formyluracil.

The choice of POCl₃ and DMF is critical. They are inexpensive, readily available, and the reaction conditions are generally mild, avoiding the need for strong acids or high pressures.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Reagent 1. POCl3 POCl₃ POCl3->Reagent Uracil This compound Iminium Iminium Salt Intermediate Uracil->Iminium 2. Electrophilic Attack by Vilsmeier Reagent Aldehyde 6-Formyl Product Iminium->Aldehyde 3. Hydrolysis H2O H₂O Workup H2O->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of uracil.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for formylating electron-rich uracils.[4] It is crucial to perform this reaction under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: To the flask, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes. Causality: This slow, cold addition is exothermic and crucial to control the formation of the Vilsmeier reagent and prevent side reactions. The solution will become a thick, pale-yellow slurry. Allow the mixture to stir at 0 °C for an additional 30 minutes after addition is complete.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it slowly to the Vilsmeier reagent slurry.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a vigorously stirring slurry of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice. Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive POCl₃. This is a highly exothermic process and must be done slowly and with caution.

  • Neutralization & Precipitation: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-(dimethylamino)-6-formyluracil. The expected yield is typically in the range of 70-85%.

Synthesis of Bioactive Pyrimido[4,5-d]pyrimidines

The 6-formyl group and the adjacent C5-enamine system provide a perfect scaffold for building a second heterocyclic ring. A classic and highly efficient method is the cyclocondensation with compounds containing an H₂N-X-NH₂ or H₂N-C(=Y)-NH₂ moiety, such as urea, thiourea, or guanidine.

General Mechanistic Pathway

The reaction proceeds through a condensation-cyclization cascade:

  • Condensation: One of the amino groups of the binucleophile (e.g., urea) attacks the electrophilic carbonyl carbon of the 6-formyl group, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine readily dehydrates to form a C6-iminomethyl (Schiff base) intermediate.

  • Cyclization (Annulation): The second amino group of the nucleophile then performs an intramolecular attack on the now electrophilic C5 carbon of the uracil ring. This is a Michael-type addition, driven by the electron-withdrawing nature of the newly formed imine and the C4-carbonyl group.

  • Rearomatization: The resulting cyclic intermediate eliminates the dimethylamino group, which is a good leaving group in this context, to form the stable, aromatic pyrimido[4,5-d]pyrimidine ring system.

Cyclocondensation Intermediate 5-(Me₂N)-6-formyluracil Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base 1. Condensation Nucleophile Binucleophile (e.g., Urea) Nucleophile->Schiff_Base Cyclized Cyclized Intermediate Schiff_Base->Cyclized 2. Intramolecular Cyclization Product Pyrimido[4,5-d]pyrimidine Product Cyclized->Product 3. Elimination of Me₂NH & Aromatization

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-(Dimethylamino)uracil. The method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The causality behind the selection of chromatographic parameters is detailed, ensuring scientific integrity and enabling seamless method transfer. The protocol has been developed considering the physicochemical properties of the analyte and validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a substituted pyrimidine that is of increasing interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by uracil derivatives.[1] Accurate and precise quantification of this compound is paramount for advancing research and ensuring the quality of potential drug candidates. High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2]

The development of a stability-indicating HPLC method is critical, as it must be able to distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[3] This ensures that the measured response is solely from the analyte of interest, providing an accurate assessment of its stability and purity over time.

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in fundamental chromatographic principles and validated to meet stringent regulatory expectations.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's chemical and physical properties.

  • Structure and Polarity: this compound possesses a polar uracil core with a non-polar dimethylamino substituent. The overall polarity, with a calculated XLogP3 of -0.7, suggests good retention on a reversed-phase column.

  • UV Absorbance and Detector Wavelength: The uracil scaffold is chromophoric. The presence of the electron-donating dimethylamino group at the 5-position is expected to cause a bathochromic (red) shift in the UV absorbance maximum (λmax) compared to unsubstituted uracil (λmax ≈ 258 nm).[4] Studies on 5-aminouracil have shown a considerable red-shift in its absorption spectrum.[5] Therefore, a detection wavelength of 280 nm is selected to ensure optimal sensitivity for this compound.

Recommended HPLC Method and Protocol

Based on the analyte's properties and established chromatographic principles, the following HPLC method is recommended.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 280 nm
Rationale for Method Parameters
  • Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds like this compound.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a formic acid modifier is chosen for its low UV cutoff and ability to provide good peak shapes by controlling the ionization of any residual silanols on the column.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities or degradation products with a wide range of polarities are eluted and separated from the main analyte peak, which is a key requirement for a stability-indicating method.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. A constant column temperature of 30 °C is maintained to ensure reproducible retention times.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 100 µg/mL stock solution.

    • Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the 50:50 mobile phase mixture to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set up the instrument with the parameters listed in the table above.

    • Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this protocol, it must be validated according to ICH guidelines.[6][7][8] The following validation parameters should be assessed:

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

Forced Degradation Protocol:

  • Prepare a solution of this compound at a concentration of approximately 100 µg/mL.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of this compound across the intended range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.

  • Procedure:

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision (Repeatability): Analyze a minimum of six replicate injections of the same standard solution.

    • Precision (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria:

    • Accuracy: The mean recovery should be within 98.0% to 102.0%.

    • Precision: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the method development and validation processes.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Method Scouting (Column, Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C D System Suitability (Peak Shape, Resolution) C->D E Finalized HPLC Method D->E

Caption: HPLC Method Development Workflow.

MethodValidationWorkflow cluster_specificity Specificity cluster_quantitative Quantitative Validation F Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) G Peak Purity Analysis F->G H Linearity & Range I Accuracy (Recovery) H->I J Precision (Repeatability & Intermediate) I->J K Robustness J->K E Finalized HPLC Method cluster_specificity cluster_specificity E->cluster_specificity cluster_quantitative cluster_quantitative E->cluster_quantitative L Validated Method cluster_specificity->L cluster_quantitative->L

Caption: HPLC Method Validation Workflow.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. By detailing the rationale behind the experimental choices and outlining a thorough validation protocol, this guide serves as a valuable resource for researchers and quality control analysts. The described stability-indicating method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

References

  • Santoro, A., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(40), 13094-13104. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Archakam, S. C., et al. (2018). Development and Validation of a New Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method for the Simultaneous Estimation of Tegafur and Uracil in Capsule Dosage Form. Asian Journal of Pharmaceutics, 12(3). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Singh, S., & Bakshi, M. (2007). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Indian journal of pharmaceutical sciences, 69(4), 540. [Link]

  • Siddiqui, M. R., et al. (2013). Development and validation of a stability-indicating HPLC method for the simultaneous estimation of ofloxacin and satranidazole from pharmaceutical dosage form. Journal of Pharmaceutical Analysis, 3(6), 468-475. [Link]

  • Gagliardi, L., et al. (2002). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Journal of liquid chromatography & related technologies, 25(10-11), 1649-1660. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development–A Review. International Journal of Trend in Scientific Research and Development (IJTSRD), 5(6), 250-259. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. [Link]

Sources

Application Notes and Protocols: 5-(Dimethylamino)uracil in the Development of Photoswitching Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Photopharmacology with Uracil Derivatives

In the evolving landscape of targeted therapeutics, photopharmacology stands out as a revolutionary approach, offering unprecedented spatiotemporal control over drug activity. This field leverages the power of light to activate or deactivate therapeutic agents at specific sites in the body, thereby minimizing off-target effects and enhancing therapeutic efficacy. At the heart of this technology are molecular photoswitches—molecules that undergo reversible structural changes in response to light. Among the various classes of photoswitches, azobenzene derivatives have garnered significant attention due to their robust and tunable photoisomerization properties.[1]

This application note provides a comprehensive guide to the use of 5-(dimethylamino)uracil as a key building block for a novel class of photoswitching agents. Specifically, we will delve into the synthesis, characterization, and application of 5-((4-(dimethylamino)phenyl)diazenyl)uracil and its nucleoside derivatives. The incorporation of the dimethylamino group into the azobenzene-uracil conjugate offers distinct advantages, including a red-shifted absorption spectrum, which is beneficial for deeper tissue penetration of light, and potential pH-sensitivity, opening avenues for multi-modal therapeutic strategies.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of light-activated therapeutics.

Section 1: The Photoswitching Mechanism of Azobenzene-Uracil Conjugates

The photoswitching behavior of 5-((4-(dimethylamino)phenyl)diazenyl)uracil is predicated on the well-established photoisomerization of the azobenzene moiety. Azobenzenes exist in two isomeric forms: a thermodynamically stable trans (or E) isomer and a metastable cis (or Z) isomer.[3]

  • Trans-to-Cis Isomerization: Upon irradiation with UV or specific wavelengths of visible light, the planar trans-azobenzene absorbs a photon and undergoes isomerization to the non-planar cis form. This process involves a π→π* electronic transition.

  • Cis-to-Trans Isomerization: The reverse isomerization from the cis to the trans form can be triggered by irradiation with a different, typically longer, wavelength of visible light (n→π* transition) or can occur thermally in the dark.[3]

The introduction of the uracil moiety at the 5-position and the dimethylamino group on the phenyl ring modulates the electronic properties of the azobenzene core, thereby influencing the wavelengths required for switching and the thermal stability of the cis-isomer.[2]

Caption: Reversible photoisomerization of azobenzene derivatives.

Section 2: Synthesis of Photoswitchable Uracil Derivatives

The synthesis of photoswitchable uracil agents can be approached in a modular fashion, beginning with the synthesis of the core photoswitch, 5-((4-(dimethylamino)phenyl)diazenyl)uracil, followed by its incorporation into a nucleoside framework for biological applications.

Protocol 2.1: Synthesis of 5-((4-(Dimethylamino)phenyl)diazenyl)uracil (1)

This protocol outlines the synthesis of the core photoswitchable molecule. The procedure involves the diazotization of 5-aminouracil followed by an azo coupling reaction with N,N-dimethylaniline.[2]

Materials:

  • 5-Aminouracil

  • 1N Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-Dimethylaniline

  • Sodium Hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Diazotization of 5-Aminouracil:

    • Dissolve 5-aminouracil (1.0 g, 7.87 mmol) in 15 mL of 1N HCl in a flask cooled in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (0.54 g, 7.87 mmol in 6 mL of water) dropwise to the 5-aminouracil solution over 15 minutes, maintaining the temperature below 5°C.

    • Stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. A buff-colored precipitate will form.[2]

  • Azo Coupling Reaction:

    • In a separate flask, dissolve N,N-dimethylaniline (0.95 g, 7.87 mmol) in 10 mL of 1N HCl, also cooled in an ice bath.

    • Slowly add the cold diazonium salt suspension from step 1 to the N,N-dimethylaniline solution with vigorous stirring.

    • Maintain the temperature below 5°C and continue stirring for 1-2 hours.

    • Slowly neutralize the reaction mixture by adding a cold aqueous solution of NaOH until the pH is approximately 7-8. A colored precipitate of 5-((4-(dimethylamino)phenyl)diazenyl)uracil will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound 1 .

    • Dry the product under vacuum.

Caption: Synthetic scheme for the core photoswitch.

Protocol 2.2: Synthesis of a Photoswitchable Deoxyuridine Analogue

This protocol describes the incorporation of the photoswitchable uracil derivative into a 2'-deoxyribonucleoside, a crucial step for applications in nucleic acid-based therapies.[2]

Materials:

  • 5-((4-(Dimethylamino)phenyl)diazenyl)uracil (1 )

  • Dry Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 1-α-Chloro-3,5-di-O-toluoyl-2-deoxyribose

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Methoxide (NaOMe) in Methanol

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • N-Glycosylation:

    • Suspend compound 1 (0.44 g, 1.72 mmol) in 20 mL of dry THF under an inert atmosphere (e.g., argon or nitrogen).

    • Add NaH (82 mg, 3.44 mmol) to the suspension and stir at room temperature for 2 hours.

    • In a separate flask, dissolve 1-α-chloro-3,5-di-O-toluoyl-2-deoxyribose (0.69 g, 2.23 mmol) in 5 mL of dry THF.

    • Add the sugar solution to the reaction mixture in one portion and stir for 24 hours under the inert atmosphere.

  • Work-up and Purification of Protected Nucleoside:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in 30 mL of DCM and wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected nucleoside.

  • Deprotection:

    • Dissolve the protected nucleoside in methanol.

    • Add a solution of NaOMe in methanol and stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction with an acidic resin or by adding acetic acid.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final photoswitchable deoxyuridine analogue.

Section 3: Characterization of Photoswitching Properties

Thorough characterization of the photophysical properties is essential to validate the functionality of the synthesized photoswitching agents.

Protocol 3.1: UV-Visible Spectroscopic Analysis of Photoisomerization

This protocol describes how to monitor the trans-to-cis and cis-to-trans isomerization using UV-Vis spectroscopy.

Materials and Equipment:

  • Synthesized photoswitchable compound

  • Spectroscopy-grade solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • UV lamp (e.g., 365 nm) for trans-to-cis isomerization

  • Visible light source (e.g., >420 nm) for cis-to-trans isomerization

  • Quartz cuvettes

Procedure:

  • Preparation of the Sample:

    • Prepare a dilute solution of the photoswitchable compound in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.0.

  • Trans-to-Cis Isomerization:

    • Record the initial UV-Vis absorption spectrum of the solution (this will be predominantly the trans-isomer).

    • Irradiate the sample with the UV lamp for a set period (e.g., 30 seconds).

    • Record the UV-Vis spectrum again.

    • Repeat the irradiation and measurement steps until no further significant changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached. Typically, the π→π* band of the trans-isomer will decrease, while the n→π* band of the cis-isomer will appear or increase.

  • Cis-to-Trans Isomerization:

    • Using the solution at the trans-to-cis PSS, irradiate it with the visible light source.

    • Record the UV-Vis spectrum at intervals until the original spectrum of the trans-isomer is restored.

Data Analysis: The changes in the absorption spectra provide qualitative and quantitative information about the photoswitching process. The isosbestic points, where the absorbance remains constant, indicate a clean conversion between two species.

Table 1: Expected Spectroscopic Changes During Photoisomerization
Isomerπ→π* Transition (High Energy)n→π* Transition (Low Energy)
transStrong absorptionWeak, often obscured absorption
cisWeaker, blue-shifted absorptionStronger, visible absorption
Protocol 3.2: Determination of Photoswitching Quantum Yield and Photostationary State

The quantum yield (Φ) is a measure of the efficiency of the photoisomerization process. The photostationary state (PSS) is the equilibrium ratio of cis and trans isomers under continuous irradiation at a specific wavelength.

Methodology: The determination of quantum yields typically requires specialized equipment and actinometry, where a compound with a known quantum yield is used as a reference. The PSS can be determined from the UV-Vis spectra at the photostationary state, provided the molar extinction coefficients of the pure cis and trans isomers are known. For a detailed protocol, researchers are referred to specialized literature on photochemistry.[4]

Section 4: Applications in Drug Development

The ability to control the structure of a uracil-based molecule with light opens up exciting possibilities in drug development, particularly in targeted cancer therapy. Uracil and its derivatives are known to have anticancer properties, often acting as antimetabolites that interfere with nucleic acid synthesis in rapidly dividing cancer cells.[5][6]

Light-Activated Prodrugs

A photoswitchable uracil derivative can be designed as a prodrug that is inactive in its stable trans form. Upon irradiation at the tumor site, it converts to the cis isomer, which is designed to be the active form of the drug. This targeted activation would significantly reduce the systemic toxicity associated with conventional chemotherapy.[7]

Caption: Concept of a light-activated uracil prodrug.

Photoswitchable Enzyme Inhibitors

Many anticancer drugs, including uracil analogs like 5-fluorouracil, target specific enzymes involved in cancer cell proliferation. A photoswitchable uracil derivative could be designed to bind to the active site of a target enzyme in one isomeric state but not the other. For instance, the bulkier cis isomer might be a potent inhibitor, while the linear trans isomer does not fit into the binding pocket. This would allow for light-mediated control over enzyme activity.

Light-Controlled Nucleic Acid Therapies

When incorporated into oligonucleotides, photoswitchable uracil nucleosides can be used to control nucleic acid structure and function. For example, the isomerization from the planar trans form to the non-planar cis form can disrupt the helical structure of DNA or RNA, thereby affecting processes like hybridization, transcription, or translation. This could be exploited for light-activated gene silencing or editing technologies.

Conclusion and Future Outlook

This compound serves as a versatile and promising platform for the development of novel photoswitching agents for applications in photopharmacology and beyond. The synthetic routes are accessible, and the resulting molecules exhibit robust photoswitching properties that can be finely tuned through further chemical modifications. The ability to integrate these photoswitches into nucleosides paves the way for light-controlled nucleic acid-based therapies. As our understanding of the intricate interplay between light, molecular structure, and biological function deepens, we can anticipate the emergence of highly sophisticated and precisely controlled therapeutic interventions based on these remarkable molecules.

References

  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437.
  • Li, S., et al. (2025). Recent Advances in Visible Light-Triggered Azobenzene Photoswitches (A Review).
  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews.
  • Alachouzos, G., et al. (2022). A review of molecular photoswitches and their potential applications in photopharmacology. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 51, 100487.
  • Karaush-Karmazin, N. M., & Nycz, J. E. (2025). Advances in Molecular Photoswitches: From Azobenzenes to Azoquinolines. Current Organic Chemistry, 29(15), 1159-1169.
  • Synthesis of novel modified uracil for dual-purpose: Quenching and photoswitching. (n.d.). Sciforum.
  • Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents. (2025). Pharmaceutical Sciences.
  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). European Journal of Medicinal Chemistry, 187, 111945.
  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.
  • Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society, 136(6), 2178–2191.
  • Mourot, A., et al. (2012). Rapid optical control of nociception with an ion-channel photoswitch.
  • Rau, H., & Lüddecke, E. (1982). On the Rotation-Inversion Controversy on Photoisomerization of Azobenzenes. Experimental Proof of Inversion. Journal of the American Chemical Society, 104(6), 1616–1620.
  • Zhu, M., & Zhou, H. (2018). Azobenzene-based small molecular photoswitches for protein modulation. Organic & Biomolecular Chemistry, 16(44), 8434–8445.
  • Fujino, T., Arzhantsev, S. Y., & Tahara, T. (2001). Femtosecond Time-Resolved Fluorescence Study of Photoisomerization of trans-Azobenzene. The Journal of Physical Chemistry A, 105(35), 8123–8129.
  • Bandara, H. M. D., et al. (2010). Proof for the Concerted Inversion Mechanism in the trans → cis Isomerization of Azobenzene Using Hydrogen Bonding To Induce Isomer Locking. The Journal of Organic Chemistry, 75(14), 4817–4827.
  • Giles, L. W., Faul, C. F. J., & Tabor, R. F. (2021). Azobenzene isomerization in condensed matter: Lessons from recent studies. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 48, 100431.
  • Volarić, J., Szymanski, W., & Feringa, B. L. (2021). Molecular photoswitches in aqueous environments. Chemical Society Reviews, 50(22), 12377-12449.
  • Garcia-Amorós, J., et al. (2010). Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes. Physical Chemistry Chemical Physics, 12(40), 13238-13242.
  • Photopharmacology: using light to activate drugs. (2017). The Pharmaceutical Journal.
  • Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. (2018). Accounts of Chemical Research, 51(5), 1035-1045.
  • Photoswitchable Antimetabolite for Targeted Photoactivated Chemotherapy. (2022). Journal of the American Chemical Society, 144(32), 14506-14516.
  • Synthesis of photoswitchable amino acids based on azobenzene chromophores: Building blocks with potential for photoresponsive biomaterials. (2004). Journal of Biotechnology, 112(1-2), 127-138.
  • Designing Reversible Photoswitching Azobenzene-Modified Nucleotide for Controlling Biological Function. (2025). Journal of the American Chemical Society.
  • Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches. (2013). Chemical Reviews, 113(8), 6114-6178.
  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2023). Molecules, 28(1), 358.
  • Light Mediated Drug Delivery Using Photocaged Molecules and Photoswitchable Peptides. (2014). Comprehensive Cancer Research.
  • Recent advances in light-responsive on-demand drug-delivery systems. (2019). Therapeutic Delivery, 10(12), 803-819.
  • An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches. (2023). Reaction Chemistry & Engineering, 8(1), 138-144.

Sources

Application Note & Protocols: One-Pot Synthesis of Fused Uracil Derivatives Leveraging the Enhanced Reactivity of 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic use of 5-(dimethylamino)uracil as a highly activated precursor for the efficient one-pot synthesis of diverse fused uracil derivatives. Fused uracils are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral and anti-tumor properties.[1] The protocols herein leverage the enhanced nucleophilicity of the uracil ring conferred by the 5-dimethylamino substituent, aiming to streamline the synthesis of complex heterocyclic systems such as pyrimido[4,5-d]pyrimidines and other related fused structures. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles, designed to be a self-validating resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Fused Uracils in Medicinal Chemistry

The fusion of a second heterocyclic ring onto the uracil core generates a class of compounds with significant therapeutic potential. These fused systems are often considered bioisosteres of endogenous purines, allowing them to interact with a variety of biological targets.[2] Consequently, fused uracil derivatives have been a focal point in the development of novel therapeutic agents, demonstrating efficacy as anticancer, antiviral, and antimicrobial agents.[1]

Traditional multi-step syntheses of these complex molecules can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions (MCRs) represent a more elegant and efficient approach, aligning with the principles of green chemistry by reducing waste, time, and energy consumption.[3] The development of robust one-pot protocols for the synthesis of fused uracils is therefore a highly desirable goal in modern drug discovery.

The Strategic Advantage of this compound

The key to a successful one-pot synthesis lies in the reactivity of the starting materials. While 5-aminouracil is a commonly used precursor for the synthesis of fused uracils, we turn our focus to this compound. The two methyl groups on the nitrogen atom at the 5-position have a significant impact on the electronic properties of the uracil ring.

Enhanced Nucleophilicity: The dimethylamino group is a stronger electron-donating group compared to an unsubstituted amino group due to the inductive effect of the methyl groups. This increased electron-donating capacity enhances the nucleophilicity of the C6 carbon of the uracil ring, making it more susceptible to attack by electrophiles. This heightened reactivity can lead to faster reaction rates and potentially allow for reactions to occur under milder conditions.

Improved Solubility: The presence of the dimethylamino group can also improve the solubility of the uracil precursor in organic solvents, which can be advantageous for homogeneous reaction conditions.

General Mechanistic Principles

The one-pot synthesis of fused uracils from this compound typically proceeds through a domino sequence of reactions. A plausible mechanistic pathway for the synthesis of a pyrimido[4,5-d]pyrimidine derivative is outlined below.

Mechanism Uracil This compound Intermediate1 Knoevenagel-type Adduct Uracil->Intermediate1 Nucleophilic attack at C6 Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate1 Amidine Amidine Source (e.g., Guanidine) Intermediate2 Michael Adduct Amidine->Intermediate2 Intermediate1->Intermediate2 Michael Addition Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Cyclization FusedUracil Fused Uracil Derivative Cyclized->FusedUracil Dehydration/Aromatization

Caption: A generalized workflow for the one-pot synthesis of fused uracils.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of fused uracil derivatives using this compound. Researchers should note that optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol describes a three-component reaction between this compound, an aromatic aldehyde, and guanidine hydrochloride.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound155.16 g/mol 1.0155 mg
Aromatic AldehydeVaries1.0Varies
Guanidine Hydrochloride95.53 g/mol 1.2115 mg
Sodium Ethoxide68.05 g/mol 1.5102 mg
Anhydrous Ethanol--10 mL

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (155 mg, 1.0 mmol), the aromatic aldehyde (1.0 mmol), and guanidine hydrochloride (115 mg, 1.2 mmol).

  • Add anhydrous ethanol (10 mL) to the flask, followed by the careful addition of sodium ethoxide (102 mg, 1.5 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 20 mL of ice-cold water and acidify to pH 5-6 with dilute hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 10 mL) and a small amount of cold ethanol.

  • Dry the solid product under vacuum to afford the desired pyrimido[4,5-d]pyrimidine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol).

Causality Behind Experimental Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate the guanidine hydrochloride and facilitate the initial condensation reactions.

  • Ethanol: A common solvent for this type of condensation reaction, with a suitable boiling point for reflux.

  • Acidification: Protonates the product, reducing its solubility in water and aiding in its precipitation.

Protocol 2: Synthesis of a Fused Uracil via [4+2] Cycloaddition

This protocol outlines a potential cycloaddition reaction of this compound with an electron-deficient dienophile. The enhanced electron-donating nature of the dimethylamino group should make the uracil a more reactive diene component.

Cycloaddition Uracil This compound (Diene) Cycloadduct [4+2] Cycloadduct Uracil->Cycloadduct Dienophile Electron-deficient Alkene/Alkyne (Dienophile) Dienophile->Cycloadduct FusedUracil Fused Uracil (after aromatization) Cycloadduct->FusedUracil Oxidative Aromatization

Caption: Workflow for the synthesis of fused uracils via [4+2] cycloaddition.

Materials:

Reagent/SolventMolecular WeightQuantity (mmol)Volume/Mass
This compound155.16 g/mol 1.0155 mg
Dienophile (e.g., Maleimide)Varies1.1Varies
Anhydrous Toluene--15 mL

Procedure:

  • In a sealed tube, dissolve this compound (155 mg, 1.0 mmol) and the dienophile (1.1 mmol) in anhydrous toluene (15 mL).

  • Heat the reaction mixture at 110-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Toluene: A high-boiling, non-polar solvent suitable for Diels-Alder reactions.

  • Sealed Tube: Necessary to maintain the reaction at a temperature above the boiling point of the solvent and to prevent the loss of volatile reactants.

  • Electron-deficient Dienophile: The reactivity in a Diels-Alder reaction is enhanced by the electronic disparity between the diene and the dienophile.

Characterization and Data

The synthesized fused uracil derivatives should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Expected Data for a Representative Pyrimido[4,5-d]pyrimidine:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, protons on the fused ring system, and any substituent protons. Disappearance of the C6-H proton of the starting uracil.
¹³C NMR Signals for the quaternary carbons of the fused ring system and shifts in the signals of the original uracil carbons.
MS (ESI+) A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.
IR Characteristic C=O stretching frequencies for the uracil moiety, and C=N and C=C stretching bands for the fused aromatic ring.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction, side reactions.Increase reaction time or temperature. Use a catalyst (e.g., a Lewis acid for cycloadditions). Change the solvent.
Formation of Multiple Products Lack of regioselectivity, side reactions.Modify the reaction conditions (e.g., lower temperature). Use a more selective catalyst.
Starting Material Unreacted Insufficient activation, low reactivity of the reaction partner.Increase the amount of base or catalyst. Use a more reactive aldehyde or dienophile.

Conclusion

This compound is a promising and highly activated precursor for the one-pot synthesis of medicinally relevant fused uracil derivatives. The enhanced nucleophilicity of the uracil ring imparted by the dimethylamino group can facilitate efficient and rapid access to complex heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel therapeutic agents.

References

  • El-Kalyoubi, S. A., et al. (2017). One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines. Chemistry Central Journal, 11(1), 66. [Link]

  • Mousa, B. A., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

  • Abdel-Rahman, A. A.-H. (2018). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 8(46), 26305-26329. [Link]

  • Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 582-611. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Ghareb, N., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 795112. [Link]

  • Taylor, E. C., & Macor, J. E. (1987). A new and efficient synthesis of pyrimido[4,5-c]pyridazines. The Journal of Organic Chemistry, 52(19), 4280-4283. [Link]

  • Abdellatif, K. R. A., & Bakr, R. B. (2021). Pyrimidine as a Bioisostere in Medicinal Chemistry: A Review. Current Drug Discovery Technologies, 18(4), 452-466. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Dimethylamino)uracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5-(dimethylamino)uracil derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and answers to frequently asked questions to empower you in your experimental work.

Section 1: Core Synthetic Strategy & Mechanism

The most direct and common method for synthesizing this compound derivatives is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is effective because the pyrimidine ring of uracil is inherently electron-deficient, a characteristic that is further enhanced by the two electron-withdrawing carbonyl groups. This electron deficiency makes the C5 position susceptible to attack by a strong nucleophile like dimethylamine.[1][2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The nucleophile (dimethylamine) attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group.

The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negative charge of the Meisenheimer intermediate.[3][4] In the case of 5-halouracils, the C4 and C6 carbonyl groups effectively serve this role.

Caption: The SNAr mechanism for synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My reaction yield is very low or the reaction failed to initiate. What are the likely causes?

This is a common issue that can typically be traced back to one of four key areas: starting materials, reaction temperature, solvent choice, or catalyst/base inefficiency.

Troubleshooting_LowYield Troubleshooting Flowchart: Low Yield A Start: Low/No Yield B Check Reactant Quality A->B C Increase Temperature B->C Reactants OK F Degraded starting material? Impure amine? B->F Issue Found D Evaluate Solvent C->D Temp OK G Reaction too slow? Insufficient energy? C->G Issue Found E Verify Base/Catalyst D->E Solvent OK H Poor solubility? Wrong polarity? D->H Issue Found I Base too weak? Catalyst poisoned? E->I Issue Found J Solution: Re-purify/verify reactants via NMR/MS. F->J K Solution: Incrementally increase temp (e.g., 80°C -> 100°C -> 120°C). Consider microwave irradiation. [7] G->K L Solution: Switch to a higher-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP). [34] H->L M Solution: Use a stronger, non-nucleophilic base. If using a catalyst (e.g., Pd), check for inhibitors. I->M

Caption: A logical workflow for diagnosing and solving low-yield reactions.

  • Potential Cause 1: Reactant Quality & Stoichiometry: 5-Halouracils can degrade over time. Similarly, dimethylamine is volatile and can be of variable concentration in aqueous solutions.

    • Solution: Always verify the purity of your 5-halouracil via melting point or NMR before use. Use a freshly opened bottle of dimethylamine or titrate to confirm its concentration. An excess of the amine (e.g., 3-5 equivalents) is often used to drive the reaction to completion.[5]

  • Potential Cause 2: Insufficient Temperature: The SNAr reaction has a significant activation energy barrier. Room temperature is often insufficient.

    • Solution: Most procedures call for elevated temperatures, often refluxing in a high-boiling solvent.[5] If you see no conversion after several hours at 80 °C, consider increasing the temperature to 100-120 °C. For very stubborn substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[6][7]

  • Potential Cause 3: Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and stabilizing the charged intermediate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the Meisenheimer complex without protonating the nucleophile. In some cases, high-boiling alcohols like ethylene glycol have been used successfully, particularly for less nucleophilic amines.[5][8] A recent trend explores water as a green solvent, which can be effective under acidic promotion, though this is more common for less basic amines than dimethylamine.[9]

Q: I'm observing multiple spots on my TLC plate. How can I minimize impurity formation?

Impurity formation often stems from side reactions with the uracil ring or the reagents themselves.

  • Potential Impurity 1: N-Alkylation: Dimethylamine can potentially react at the N1 or N3 positions of the uracil ring, especially if these positions are unprotected (N-H).

    • Causality: The N-H protons of uracil are acidic and can be deprotonated by the basic dimethylamine, creating competing nucleophilic sites.

    • Solution: If N-alkylation is a significant issue, consider protecting the N1 and N3 positions prior to the amination step. Common protecting groups include benzyl or p-methoxybenzyl (PMB) groups. However, for many substrates, the C5 reaction is kinetically favored at elevated temperatures.

  • Potential Impurity 2: Hydrolysis of Halogen: If water is present in the reaction mixture (e.g., from aqueous dimethylamine or wet solvent), the 5-halo group can be displaced by a hydroxyl group, forming 5-hydroxyuracil.

    • Causality: Water can act as a competing nucleophile, particularly at high temperatures.

    • Solution: Use anhydrous solvents and, if possible, a solution of dimethylamine in an organic solvent like THF or ethanol instead of water. Dry your glassware thoroughly before starting the reaction.

  • Potential Impurity 3: Degradation: At very high temperatures (>150 °C) or with prolonged reaction times, the uracil ring itself can begin to degrade.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS. Do not let the reaction run for an excessive amount of time after the starting material has been consumed. Aim for the lowest effective temperature.

Q: How should I purify the final this compound derivative?

Purification can be challenging due to the polar nature of the product.

  • Method 1: Recrystallization: This is the most effective method if a suitable solvent system can be found.

    • Protocol: The crude product can often be recrystallized from aqueous DMF or ethanol/water mixtures.[10] After filtering the hot reaction mixture to remove any inorganic salts, allow the filtrate to cool slowly to promote crystal growth.

  • Method 2: Column Chromatography:

    • Protocol: Use silica gel for chromatography. Due to the product's polarity, a polar mobile phase is required. Start with a solvent system like dichloromethane/methanol (e.g., 95:5) and gradually increase the methanol concentration. Adding a small amount of triethylamine (~0.5%) to the eluent can help prevent the product from streaking on the column by neutralizing acidic sites on the silica.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best starting material: 5-bromo-, 5-chloro-, or 5-iodouracil?

The choice of halogen affects both reactivity and cost. The reactivity order in SNAr reactions is often counterintuitive compared to SN2 reactions.

Table 1: Comparison of Halogen Leaving Groups in SNAr Reactions

Halogen (X) at C5 Relative Reactivity Key Considerations
Fluoro (F) Highest C-F bond is strong, but the high electronegativity of fluorine strongly activates the ring for nucleophilic attack, which is the rate-determining step.[4] Often the most reactive but can be expensive.
Chloro (Cl) High Good balance of reactivity and cost. A common and practical choice.
Bromo (Br) Moderate Very common starting material due to its wide availability and moderate reactivity.[5] Often provides a good balance for controlled reactions.

| Iodo (I) | Lowest | The C-I bond is the weakest, but iodine is the least electronegative, providing less activation of the ring for the initial nucleophilic attack. Generally the slowest for SNAr.[4] |

Expert Insight: For most applications, 5-bromouracil offers the best compromise between reactivity, cost, and availability. While 5-fluorouracil would be the most reactive, its synthesis and cost can be prohibitive.

Q: How do N1 and N3 substituents on the uracil ring affect the reaction?

Substituents at the N1 and N3 positions primarily influence the solubility of the starting material and product. Large, non-polar groups (like benzyl or long alkyl chains) will increase solubility in organic solvents, which can facilitate a more homogeneous reaction mixture and potentially increase the reaction rate. They also inherently protect the ring nitrogens from side reactions.

Q: Are there alternative synthetic methods?

Yes, while SNAr is the most direct, other methods exist:

  • Buchwald-Hartwig or Ullmann Coupling: These palladium- or copper-catalyzed cross-coupling reactions can form the C-N bond. They often proceed under milder conditions than SNAr but require expensive catalysts and ligands. These are particularly useful if the SNAr reaction fails.[11]

  • Reductive Amination: This involves reacting a 5-formyluracil derivative with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride.[12][13] This is a viable, albeit less direct, multi-step route.

  • Reduction of 5-Nitrouracil: 5-nitrouracil can be reduced to 5-aminouracil, which can then be exhaustively methylated (e.g., using formaldehyde/formic acid - Eschweiler-Clarke reaction) to yield the 5-dimethylamino product. This is a classic method but involves multiple synthetic steps.[14][15]

General Experimental Protocol: Synthesis of 1,3-dibenzyl-5-(dimethylamino)uracil

This protocol is a representative example and should be adapted based on the specific substrate and available laboratory equipment.

  • Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-dibenzyl-5-bromouracil (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) (approx. 0.2 M concentration). To this suspension, add a solution of dimethylamine (3.0-5.0 eq, e.g., 40% in water or 2.0 M in THF). If desired, a non-nucleophilic base like potassium carbonate (1.5 eq) can be added to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.[12]

References

  • ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives.
  • Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • ChemicalBook. (2025). 5-Aminouracil.
  • Journal of Heterocyclic Chemistry. (1975).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5a.
  • BenchChem. (2025).
  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • ACS Publications. (2006). Novel 5-Dimethylamino-1- and 2-Indanyl Uracil Derivatives. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2006).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BYJU'S. (n.d.).
  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
  • Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry.
  • Dalal Institute. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Heterocyclic Compounds.
  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of 5aa.
  • BenchChem. (2025).
  • Creative Biolabs. (n.d.).
  • Britannica. (n.d.). Heterocyclic compound.
  • Elsevier. (n.d.). Heterocyclic Compounds.
  • International Journal of Chemical Studies. (2024).
  • Royal Society of Chemistry. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm.
  • Royal Society of Chemistry. (2013).
  • GalChimia. (2014). A New Way to Amines.
  • Lirias. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity.
  • Louisiana Tech University. (2006). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides.
  • ACS Publications. (2024).
  • CONICET. (2009).
  • WordPress. (n.d.).
  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • National Institutes of Health. (n.d.). This compound. PubChem.

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Common issues in handling and storage of 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-(Dimethylamino)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the common issues encountered in the handling and storage of this compound. As a substituted pyrimidine, this compound possesses unique chemical properties that require careful consideration to ensure experimental success and maintain compound integrity. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format, grounded in chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step to successful handling. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
CAS Number 37454-51-6[1]
Appearance Typically a solidInferred from general properties of uracil derivatives
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dione[1]

Q2: What are the recommended long-term storage conditions for solid this compound?

Q3: How should I prepare stock solutions of this compound?

A3: The solubility of this compound can be a challenge. It is advisable to first attempt dissolution in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Gentle warming and sonication can aid in dissolution. For aqueous solutions, it is recommended to prepare a concentrated stock in an organic solvent first and then dilute it into the aqueous buffer. Direct dissolution in aqueous buffers may be difficult and could lead to the formation of insoluble hydrates. Always use high-purity, anhydrous solvents for preparing stock solutions to minimize the introduction of water.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Specific incompatibility studies for this compound are not widely published. However, based on its chemical structure, which contains a basic dimethylamino group and an acidic uracil ring, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. Strong acids could protonate the dimethylamino group, altering the compound's properties, while strong bases could deprotonate the uracil ring, potentially leading to degradation. Reactions with strong oxidizing agents could lead to the formation of N-oxides or other degradation products.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the use of this compound in experimental settings.

Issue 1: Variability in Experimental Results

Question: I am observing inconsistent results in my experiments using this compound from different batches or after a period of use. What could be the cause?

Answer: Inconsistent results are often linked to the purity and stability of the compound. The dimethylamino group at the 5-position of the uracil ring can be susceptible to degradation.

Potential Causes and Solutions:

  • Degradation of the solid compound: Improper storage can lead to slow degradation.

    • Troubleshooting Step: Assess the purity of your solid sample using an appropriate analytical method (see Issue 3).

    • Solution: Always store the solid compound under the recommended conditions (cool, dry, dark, and under an inert atmosphere).

  • Instability in solution: this compound may degrade in solution, especially in aqueous buffers or protic solvents.

    • Troubleshooting Step: Prepare fresh solutions for each experiment. If you must store solutions, aliquot them and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

    • Solution: Perform a stability study in your experimental solvent by analyzing the solution at different time points using HPLC-UV.

  • Photodegradation: Uracil and its derivatives can be sensitive to light.[3]

    • Troubleshooting Step: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Solution: Minimize the exposure of the compound, both in solid form and in solution, to direct light.

Issue 2: Poor Solubility in Aqueous Buffers

Question: I am having difficulty dissolving this compound in my aqueous experimental buffer. What can I do?

Answer: The planar, heterocyclic structure of the uracil ring combined with the nonpolar dimethylamino group can lead to limited aqueous solubility.

Potential Causes and Solutions:

  • Insufficient solubilizing power of the buffer:

    • Troubleshooting Step: First, try to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing.

    • Solution: The final concentration of the organic solvent in your experiment should be kept low (typically <1%) to avoid off-target effects. Always run a vehicle control in your experiments.

  • pH of the buffer: The ionization state of the molecule will change with pH, which can affect solubility.

    • Troubleshooting Step: Experiment with adjusting the pH of your buffer. The dimethylamino group is basic, and the uracil ring has acidic protons. Solubility may increase at a pH where the molecule is partially ionized.

    • Solution: Be aware that altering the pH may also affect the stability of the compound and the biological system you are studying.

Issue 3: Observing Unexpected Peaks in Analytical Chromatography (HPLC)

Question: When I analyze my sample of this compound by HPLC, I see extra peaks that I don't expect. What are these?

Answer: The appearance of unexpected peaks can indicate the presence of impurities from synthesis, degradation products, or experimental artifacts.

Potential Causes and Solutions:

  • Impurities from synthesis:

    • Troubleshooting Step: Obtain a certificate of analysis (CoA) from the supplier to check the purity and the analytical method used.

    • Solution: If the purity is insufficient for your application, consider purifying the compound by recrystallization or column chromatography.

  • Degradation Products: As mentioned, this compound can degrade.

    • Troubleshooting Step: To investigate if the extra peaks are degradation products, intentionally stress a sample (e.g., by heating, exposing to light, or treating with mild acid or base) and analyze it by HPLC to see if the impurity peaks increase.

    • Solution: If degradation is confirmed, follow the handling and storage recommendations carefully. A potential thermal degradation pathway for a similar compound involves the formation of an iminium methide intermediate, which could lead to various byproducts.[4]

  • Tautomerization: Uracil and its derivatives can exist in different tautomeric forms.

    • Troubleshooting Step: Tautomers can sometimes be separated under certain chromatographic conditions. This might be investigated by changing the mobile phase composition or pH.

    • Solution: Tautomerism is an intrinsic property of the molecule, and if the tautomers are chromatographically resolved, you may need to quantify both peaks as representing the compound of interest.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • Volumetric flasks and pipettes

  • HPLC-grade solvents

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is recommended to separate potential impurities with different polarities. For example:

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of this compound. This should be determined by running a UV scan of a pure sample, but a starting point would be around 260-280 nm, typical for uracil derivatives.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying potential impurities.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher is recommended)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for uracil derivatives due to its ability to dissolve polar compounds and reveal exchangeable protons).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

  • Expected Chemical Shifts:

    • ¹H NMR: Expect signals for the two N-H protons of the uracil ring (these may be broad and their chemical shift will be solvent-dependent), a singlet for the C6-H proton of the uracil ring, and a singlet for the six protons of the dimethylamino group. In a related substituted uracil, the C6-H proton appeared around 8.2 ppm and the dimethylamino protons around 3.06 ppm.[5]

    • ¹³C NMR: Expect signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the methyl carbons of the dimethylamino group. For a similar compound, the dimethylamino carbons were observed around 39.53 ppm.[5]

Visualizations

Logical Flow for Troubleshooting Experimental Variability

G Troubleshooting Experimental Variability start Inconsistent Experimental Results purity Assess Compound Purity (HPLC/NMR) start->purity stability Investigate Solution Stability start->stability storage Review Storage Conditions start->storage impure Compound is Impure purity->impure degraded Solution is Degrading stability->degraded improper_storage Improper Storage storage->improper_storage impure->stability No purify Purify or Obtain New Batch impure->purify Yes degraded->storage No fresh_sol Prepare Fresh Solutions/ Avoid Freeze-Thaw degraded->fresh_sol Yes improper_storage->start No, re-evaluate experiment correct_storage Store Solid Correctly: Cool, Dry, Dark, Inert Gas improper_storage->correct_storage Yes

Caption: A decision tree for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

G Potential Degradation Pathways start This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) start->hydrolysis oxidation Oxidation (Air/Oxidizing Agents) start->oxidation photodegradation Photodegradation (UV Light) start->photodegradation hydrolysis_prod Hydrolyzed Products (e.g., Ring Opening) hydrolysis->hydrolysis_prod oxidation_prod Oxidized Products (e.g., N-oxide) oxidation->oxidation_prod photo_prod Photodegradation Products photodegradation->photo_prod

Caption: Overview of potential degradation pathways for this compound.

References

  • PubChem Compound Summary for CID 255552, this compound. National Center for Biotechnology Information. [Link]

  • Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. Journal of Organic Chemistry, 2006. [Link]

  • Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 2024. [Link]

  • Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity. ResearchGate. [Link]

  • How long can one store amino acids at room temperature? Quora. [Link]

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Identifying and minimizing byproducts in 5-(Dimethylamino)uracil reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-(Dimethylamino)uracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize byproducts, ensuring the integrity of your experimental outcomes.

Introduction to this compound Synthesis

This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis typically involves the dimethylation of 5-aminouracil. A common and effective method for this transformation is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] This one-pot procedure is known for its efficiency in converting primary and secondary amines to their tertiary amine counterparts, crucially avoiding the formation of quaternary ammonium salts.[1][2]

While the Eschweiler-Clarke reaction is robust, side reactions can occur, leading to the formation of byproducts that can complicate purification and compromise the purity of the final product. Understanding the reaction mechanism and potential pitfalls is key to minimizing these impurities.

Visualizing the Primary Reaction Pathway

The synthesis of this compound from 5-aminouracil via the Eschweiler-Clarke reaction proceeds through a two-step methylation process.

Eschweiler-Clarke_Reaction cluster_step1 First Methylation cluster_step2 Second Methylation A 5-Aminouracil B Iminium Ion Intermediate A->B + HCHO - H2O C 5-(Methylamino)uracil B->C + HCOOH - CO2 D Iminium Ion Intermediate C->D + HCHO - H2O E This compound D->E + HCOOH - CO2 Byproduct_Formation 5-Aminouracil 5-Aminouracil 5-(Methylamino)uracil 5-(Methylamino)uracil 5-Aminouracil->5-(Methylamino)uracil Incomplete Methylation 5-Hydroxymethyluracil 5-Hydroxymethyluracil 5-Aminouracil->5-Hydroxymethyluracil + HCHO Degradation Products Degradation Products 5-Aminouracil->Degradation Products Prolonged Heat/ Strong Acid Methylenebisuracil Methylenebisuracil 5-Hydroxymethyluracil->Methylenebisuracil + 5-Aminouracil

Sources

Technical Support Center: Purification Strategies for 5-(Dimethylamino)uracil and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(dimethylamino)uracil and its analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these polar, heterocyclic compounds. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and its analogues. Each problem is followed by a detailed explanation of the potential causes and a series of solutions, grounded in established chemical principles.

Problem 1: Poor or No Recovery of this compound from a Silica Gel Column

You've loaded your crude this compound onto a silica gel column, but you are observing significant streaking, or the compound is not eluting at all, even with highly polar solvent systems.

  • Root Cause Analysis: this compound is a polar and basic compound. The lone pair of electrons on the dimethylamino group and the nitrogen atoms in the uracil ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant peak tailing during chromatography.[1][2]

  • Solutions:

    • Mobile Phase Modification: To mitigate the strong interaction between your basic compound and the acidic silica gel, add a basic modifier to your mobile phase.[3]

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Incorporate 0.1-1% TEA or DIPEA into your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). These amines will compete with your compound for binding to the acidic silanol groups, effectively neutralizing the stationary phase and allowing for better elution.[3]

      • Ammonia in Methanol: A solution of 2-7 M ammonia in methanol can be used as the polar component of your mobile phase. It is crucial to not exceed 10-20% of this basic methanol mixture to avoid dissolving the silica gel.[3][4]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]

      • Reversed-Phase Chromatography: Utilize a C18 or other hydrophobic stationary phase. In this technique, polar compounds like this compound will elute earlier. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[5][6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.[2]

    • Sample Loading Technique:

      • Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column (wet loading), adsorb your crude material onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often leads to better peak resolution.[7]

Problem 2: The Purified this compound is Contaminated with a Co-eluting Impurity

Despite careful chromatography, a persistent impurity with a similar polarity to your target compound remains in the final product.

  • Root Cause Analysis: Co-elution occurs when the impurity and the desired compound have very similar affinities for the stationary phase under the chosen conditions. Common impurities in the synthesis of substituted uracils can include starting materials, regioisomers, or byproducts from side reactions.[8]

  • Solutions:

    • Optimize the Solvent System:

      • Systematic TLC Analysis: Before scaling up to a column, run a series of TLC plates with different solvent systems. Try combinations of solvents with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/hexane). The goal is to find a system that provides the largest possible separation (ΔRf) between your product and the impurity.[1]

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient where the polarity of the mobile phase is gradually increased over the course of the separation. This can often resolve closely eluting compounds.[1]

    • Change the Chromatographic Mode: If optimizing the mobile phase in normal-phase chromatography is unsuccessful, switching to a different separation mechanism can be highly effective.

      • Reversed-Phase HPLC: The different interactions in reversed-phase chromatography can often separate impurities that co-elute in normal-phase. A shallow gradient is recommended for optimal resolution.[2]

    • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which your this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9][10]

Problem 3: Difficulty in Obtaining Crystals of this compound

Your purified this compound oils out or fails to crystallize from solution.

  • Root Cause Analysis: The presence of residual impurities can inhibit crystal lattice formation. Additionally, the high polarity of this compound can make it challenging to find a suitable recrystallization solvent.

  • Solutions:

    • Solvent Selection:

      • Single Solvent: Experiment with polar aprotic solvents like DMF or DMSO, where the compound might be soluble when hot, and then add a less polar solvent in which it is insoluble (an anti-solvent) to induce crystallization upon cooling.[11][12]

      • Solvent Pairs: A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Gentle heating to redissolve the solid followed by slow cooling can promote crystal growth.[13] Common pairs for polar compounds include ethanol/ether, methanol/dichloromethane, or water/ethanol.[13]

    • Inducing Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

      • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution. This "seed" crystal can act as a template for further crystallization.[12]

    • Pulping/Trituration: If recrystallization fails, try triturating the oil or amorphous solid with a solvent in which it is poorly soluble. This involves stirring the material with the solvent at room temperature. The impurities may dissolve in the solvent, leaving the purified solid behind. Acetone can be an effective solvent for this purpose with uracil derivatives.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in the normal-phase column chromatography of this compound?

A1: For a polar compound like this compound, a good starting point would be a mixture of a relatively polar and a non-polar solvent. A common choice is a gradient of methanol in dichloromethane (e.g., starting with 1-2% methanol and gradually increasing to 10%).[4] Remember to add 0.1-1% triethylamine to the mobile phase to improve peak shape and prevent streaking.[3]

Q2: How can I determine the purity of my this compound after purification?

A2: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if they are present in sufficient amounts and have distinct signals from your product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[6][15]

Q3: My this compound seems to be insoluble in most common organic solvents for chromatography. What should I do?

A3: this compound is a polar molecule and may have limited solubility in non-polar solvents like hexane. For chromatography, you can dissolve your sample in a small amount of a more polar solvent like dichloromethane or even a few drops of DMF or DMSO, and then adsorb it onto silica gel for dry loading.[11][16] For recrystallization, hot polar aprotic solvents like DMF, DMA, or NMP can be effective.[12]

Q4: Can I use water as a solvent for recrystallization?

A4: While uracil itself has some solubility in hot water, the dimethylamino group may alter this.[17] It is worth experimenting with, possibly as part of a solvent pair with a miscible organic solvent like ethanol. For compounds with basic functionalities, pH adjustment can also influence aqueous solubility.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound (Normal Phase)
  • Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity mobile phase (e.g., 98:2 dichloromethane/methanol with 0.5% triethylamine) to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top to protect the silica surface.[1]

  • Sample Loading (Dry Load): Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair (e.g., DMF/water, ethanol/ether).

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound tlc Perform TLC Analysis (e.g., DCM/MeOH + 0.5% TEA) start->tlc check_separation Good Separation (Rf ~0.3 and no streaking)? tlc->check_separation column Normal-Phase Column (Silica Gel) check_separation->column Yes modify_mobile_phase Add Basic Modifier (TEA, DIPEA, or NH3) check_separation->modify_mobile_phase No (Streaking) alternative_stationary_phase Alternative Stationary Phase check_separation->alternative_stationary_phase No (Poor Separation) purity_check Check Purity (HPLC, NMR) column->purity_check modify_mobile_phase->column rp_hplc Reversed-Phase HPLC alternative_stationary_phase->rp_hplc hilic HILIC alternative_stationary_phase->hilic alumina Alumina Column alternative_stationary_phase->alumina rp_hplc->purity_check hilic->purity_check alumina->purity_check pure_product Pure Product purity_check->pure_product >95% Pure recrystallize Recrystallization purity_check->recrystallize <95% Pure recrystallize->purity_check

Caption: Decision workflow for selecting a purification strategy.

Interactions in Normal-Phase Chromatography

Caption: Mitigation of strong analyte-stationary phase interactions.

Quantitative Data Summary

Table 1: Common Solvents for Chromatography and Recrystallization

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar component in normal-phase mobile phase
Dichloromethane (DCM)3.140Common solvent for normal-phase chromatography
Ethyl Acetate (EtOAc)4.477Polar component in normal-phase mobile phase
Acetone5.156Polar component in mobile phase; recrystallization
Acetonitrile (ACN)5.882Mobile phase for reversed-phase HPLC
Methanol (MeOH)5.165Highly polar component in mobile phase
Water10.2100Mobile phase for reversed-phase HPLC; recrystallization
Dimethylformamide (DMF)6.4153Recrystallization of highly polar compounds
Dimethyl Sulfoxide (DMSO)7.2189Recrystallization of highly polar compounds

References

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Pharma Ingredients. (2026, January 8). Understanding Uracil Solubility in Organic Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mousa, B., Bayoumi, A., Korraa, M., Assy, M., & El-Kalyoubi, S. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • ResearchGate. (n.d.). (PDF) Determination of potential solvents for novel N-substituted 5-(phenylamino)uracil derivatives and evaluation of their cytotoxic effects on Vero 76 Cells. Retrieved from [Link]

  • Bogert, M. T., & Davidson, D. (1932). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 54(8), 334-337.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2898.
  • UCL Discovery. (n.d.). The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs#. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134385B - Method for purifying uracil compounds.
  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(1), 125-132.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ulanenko, K., et al. (2006). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. The Journal of Organic Chemistry, 71(18), 7053-7056.
  • de Andrade, I. S., et al. (2012). A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer. Therapeutic Drug Monitoring, 34(2), 194-202.
  • Shaker, R. M., et al. (2009). 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II. One-pot Synthesis of Pyrido[3,2-d:6,5-d']dipyrimidines under Microwave Irradiation without Catalyst.
  • Phenomenex. (2020, September 24). Fast Quantitation of Uracil in Serum by LC-MS/MS. Retrieved from [Link]

  • Pharma Ingredients. (2026, January 6). Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs. Retrieved from [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]

  • SynThink. (n.d.). Uracil EP Impurities & USP Related Compounds. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Improving 5-(Dimethylamino)uracil Functionalization Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-(Dimethylamino)uracil. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this electron-rich heterocycle. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The this compound scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties can present challenges. The potent electron-donating nature of the C5-dimethylamino group significantly influences the reactivity of the entire ring system, often leading to issues with regioselectivity, side reactions, and overall yield. This guide provides a structured approach to overcoming these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before starting your experiments.

Q1: What is the primary challenge in the N-alkylation of this compound? A: The principal challenge is achieving regioselectivity. The uracil ring has two nucleophilic nitrogen atoms, N1 and N3.[1] While N1 is generally more nucleophilic and less sterically hindered, reaction conditions can lead to mixtures of N1, N3, and N1,N3-dialkylated products.[2] The electron-donating C5-substituent further modulates the nucleophilicity of these positions, making predictable outcomes challenging without careful optimization.

Q2: How does the 5-dimethylamino group affect C-H functionalization and cross-coupling reactions? A: The C5-dimethylamino group is a strong activating group, which can enhance the reactivity of the C6-H bond towards electrophilic attack or metallation. However, it can also complicate reactions. For palladium-catalyzed cross-coupling, the nitrogen atoms can act as ligands, potentially interfering with the catalyst.[3][4] For C-H functionalization, directing the reaction specifically to the C6 position without interacting with the N-H protons or the dimethylamino group requires carefully chosen conditions.[5][6]

Q3: When should I use a protecting group strategy for the uracil nitrogens? A: A protecting group strategy is advisable when you need to perform chemistry that is incompatible with the acidic N-H protons or when you require absolute regioselectivity. For instance, if you want to force a reaction at the C6 position via lithiation or perform a delicate transformation elsewhere on the molecule, protecting the N1 and N3 positions is crucial. Groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can be used to protect the N1 position, allowing for clean alkylation at N3.[7] However, this adds steps to your synthesis (protection and deprotection), so it should be reserved for cases where direct functionalization fails.[8][9]

Q4: My yields are consistently low. Should I switch from conventional heating to microwave irradiation? A: Microwave-assisted organic synthesis (MAOS) is an excellent strategy to consider. For many uracil alkylations and cross-coupling reactions, microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid, uniform heating that can overcome activation energy barriers more efficiently than an oil bath.[10] It is particularly effective for sluggish reactions. One study demonstrated that N-alkylation of uracil derivatives could be completed in under 8 minutes with moderate to good yields using microwave heating.[10]

Part 2: Troubleshooting Guides

This section provides specific, actionable advice for common problems encountered during key functionalization reactions.

Guide 1: N-Alkylation Reactions

Issue: Low or No Yield of N-Alkylated Product

  • Probable Cause 1: Inadequate Base. The pKa of the uracil N-H protons is approximately 9.4, requiring a sufficiently strong base to generate the nucleophilic anion.[11]

    • Solution: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is common, it has limited solubility in many organic solvents.[10] Consider using cesium carbonate (Cs₂CO₃), which is more soluble and effective, or a stronger base like potassium tert-butoxide (t-BuOK) if your substrate is stable to harsh conditions.

  • Probable Cause 2: Poor Solvent Choice. The solvent must dissolve the uracil substrate and the base, and it must be aprotic to avoid quenching the nucleophile.

    • Solution: Dimethylformamide (DMF) is a standard solvent for these reactions due to its high polarity and boiling point.[2][10] If solubility remains an issue, consider dimethyl sulfoxide (DMSO). Ensure your solvent is anhydrous, as water will protonate the uracil anion.

  • Probable Cause 3: Low Reactivity of Alkylating Agent.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups. For very unreactive systems, using an alkyl triflate may be necessary.

Issue: Poor Regioselectivity (Mixture of N1 and N3 Products)

  • Probable Cause 1: Thermodynamic vs. Kinetic Control. N1 alkylation is often the kinetically favored product, while N3 or dialkylation can become more prevalent under prolonged heating or with very strong bases, which can lead to thermodynamic equilibrium.[1]

    • Solution:

      • Lower the Temperature: Perform the reaction at room temperature or even 0 °C if possible to favor the kinetic N1 product.

      • Use a Milder Base: Employ a base like K₂CO₃ instead of stronger alternatives to reduce the formation of the N3-anion.

      • Protecting Groups: For unambiguous N3 alkylation, protect the N1 position first using a group like SEM, perform the N3 alkylation, and then deprotect.[7]

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

To perform a cross-coupling, a halogen (Br, I) or triflate is typically first installed at the desired position (e.g., C5 or C6).

Issue: Catalyst Deactivation / Low Reaction Turnover

  • Probable Cause 1: Oxygen Contamination. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[4]

    • Solution: Ensure your entire setup is rigorously degassed. Use a robust inert gas (Argon or Nitrogen) manifold. Solvents should be sparged with inert gas for at least 30 minutes prior to use. A freeze-pump-thaw cycle is even more effective.

  • Probable Cause 2: Inappropriate Ligand Choice. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[3] The electron-rich, potentially coordinating nature of this compound may require a specific type of ligand.

    • Solution: For electron-rich aryl halides, bulky, electron-donating phosphine ligands like XPhos or SPhos are often effective.[12] Start with a common catalyst system like Pd(PPh₃)₄ or screen a panel of modern precatalysts (e.g., G2 or G3 XPhos/SPhos precatalysts) to find the optimal choice.[12]

Issue: Homocoupling of Boronic Acid Partner

  • Probable Cause: This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[13]

    • Solution:

      • Improve Degassing: As with catalyst deactivation, rigorous removal of oxygen is the first line of defense.[13]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass the in-situ reduction step.

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Issue: Difficulty Removing Palladium Residues from Product

  • Probable Cause: The nitrogen atoms in the uracil ring and the dimethylamino group can chelate to palladium, making it difficult to remove via standard silica gel chromatography.

    • Solution: Use a metal scavenger. After the reaction is complete and filtered, stir the crude product solution with a silica-bound scavenger (e.g., SiliaMetS Thiol) or treat with an aqueous solution of a chelating agent like EDTA before final workup and purification.

Part 3: Data & Visualization

Table 1: Comparison of Conditions for N-Alkylation of Uracil Derivatives
SubstrateAlkylating AgentBaseSolventMethodTimeYield (%)Reference
UracilEthyl BromoacetateKI (catalyst)AcetonitrileConventional5 h95%[14]
5-BromouracilVarious AminesNone (amine as solvent)Ethylene GlycolConventional1 h70-75%[15]
6-AminouracilIsothiocyanatesEt₃NMethanolConventionalRefluxModerate-Good[16][17]
Uracil DerivativesAlkoxycarbonylmethyl HalidesK₂CO₃DMFMicrowave (250W)< 8 minModerate[10]
N3-Substituted PyrimidineAlkyl HalidesK₂CO₃DMFConventional (RT)N/A78-90%[2]
Diagrams

Below are graphical representations to aid in your experimental design and troubleshooting.

TroubleshootingWorkflow start Low or No Product Yield reagents Verify Reagent Integrity start->reagents conditions Optimize Reaction Conditions start->conditions catalyst Assess Catalyst System (if applicable) start->catalyst sub_reagents1 Check Purity of Starting Material (NMR, LC-MS) reagents->sub_reagents1 Causes sub_reagents2 Use Anhydrous Solvents reagents->sub_reagents2 Causes sub_cond1 Screen Different Bases (e.g., K2CO3 -> Cs2CO3) conditions->sub_cond1 Actions sub_cond2 Vary Solvent (e.g., ACN -> DMF) conditions->sub_cond2 Actions sub_cond3 Increase Temperature or Switch to Microwave conditions->sub_cond3 Actions sub_cat1 Ensure Rigorous Degassing (Freeze-Pump-Thaw) catalyst->sub_cat1 Checks sub_cat2 Screen Ligands (Bulky, Electron-Rich) catalyst->sub_cat2 Checks sub_cat3 Use a Pre-activated Catalyst Source catalyst->sub_cat3 Checks SuzukiCycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R-X problem1 Failure Point: O2 contamination oxidizes Pd(0) to inactive Pd(II) pd0->problem1 pd2_complex R-Pd(II)L2-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R'-B(OR)2 pd2_diaryl R-Pd(II)L2-R' transmetal->pd2_diaryl problem2 Failure Point: Weak base or poor boronic acid quality hinders this step transmetal->problem2 red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 regenerates product R-R' (Product) red_elim->product problem3 Failure Point: Bulky ligands can slow this step, but are needed for stability red_elim->problem3

Caption: Suzuki-Miyaura cycle with common failure points highlighted.

Part 4: Key Experimental Protocols

Protocol 1: Microwave-Assisted N1-Alkylation

This protocol is a general starting point adapted from literature procedures. [10]

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and anhydrous DMF (5 mL).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol).

  • Sealing and Reaction: Seal the vial with a cap. Place it in the microwave reactor. Irradiate at 120 °C for 10-20 minutes with stirring. Safety Note: Monitor pressure and temperature closely.

  • Monitoring: After cooling, spot the reaction mixture on a TLC plate against the starting material to check for conversion.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the N1-H proton and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum are key indicators of success.

Protocol 2: Post-Reaction Purification and Characterization
  • Initial Workup: After the reaction, perform an appropriate aqueous workup to remove bulk inorganic salts and highly polar solvents like DMF or DMSO.

  • Chromatography: Flash column chromatography is the most common purification method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for uracil derivatives.

    • TLC Analysis: Use TLC to determine the optimal solvent system before running the column. Stain with potassium permanganate or visualize under UV light.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. [18][19]In DMSO-d₆, the N-H protons are typically visible and can confirm the site of functionalization.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition of your new compound.

    • FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the carbonyl stretches (around 1650-1710 cm⁻¹) of the uracil ring. [18][20] By systematically addressing potential issues of reactivity, selectivity, and catalysis, you can significantly improve the yield and reproducibility of your this compound functionalization experiments.

References

  • Sekine, M., & Hata, T. (1988). (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. Nucleic Acids Symposium Series, (19), 9-12. [Link]

  • Welch, C. J., & Chattopadhyaya, J. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Acta Chemica Scandinavica, Series B, 37, 147-150. [Link]

  • El-Gazzar, A. B. A., et al. (2018). HMDS/KI a simple, a cheap and efficient catalyst for the one-pot synthesis of N-functionalized pyrimidines. Synthetic Communications, 48(12), 1435-1445. [Link]

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5-(Dimethylamino)uracil stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-(Dimethylamino)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise in pyrimidine chemistry with practical, field-proven insights to ensure the integrity and success of your research.

Introduction

This compound is a substituted pyrimidine that has garnered interest in various research fields due to its structural similarity to endogenous nucleobases and its potential as a building block for novel therapeutic agents. The electron-donating nature of the dimethylamino group at the C5 position significantly influences the electronic properties of the pyrimidine ring, which can, in turn, affect its stability in aqueous solutions—a critical factor for reliable and reproducible experimental outcomes.[1] This guide will address the key stability considerations for this compound and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous stock solutions?

The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light exposure .

  • pH: The pH of the solution can significantly impact the rate of hydrolytic degradation of the uracil ring. While specific data for this compound is limited, studies on other uracil derivatives, such as 5-azacytidine, have shown maximum stability at a specific pH, with increased degradation in acidic or alkaline conditions.[2] For uracil itself, the pKa is approximately 9.38, and deviations from neutrality can alter its chemical properties.[3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. For long-term storage, it is crucial to keep stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize thermal decomposition.[4]

  • Light Exposure: Many organic molecules, including pyrimidine derivatives, are susceptible to photodegradation. It is a standard practice to protect solutions from light, especially during long-term storage and during experiments where the compound is exposed to light for extended periods.[5]

Q2: I'm dissolving my this compound in an aqueous buffer for my cell culture experiments. Could the buffer components themselves affect its stability?

Yes, buffer components can potentially influence the stability of your compound. While buffers are essential for maintaining a stable pH, certain buffer species can act as catalysts for degradation reactions. For instance, phosphate buffers have been implicated in the degradation of some small molecules. It is advisable to consult the literature for buffer compatibility with uracil derivatives or to conduct a preliminary stability study in your chosen buffer system. When preparing stock solutions, using a simple, low-molarity buffer or even sterile water (if the compound is sufficiently soluble and the final dilution into media will buffer the pH) can be a good starting point.

Q3: How can I prepare a stable stock solution of this compound?

For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) and store it at -20°C or -80°C.[6] DMSO is generally a good choice for long-term storage of organic compounds as it is less likely to participate in degradation reactions compared to aqueous solutions. When preparing for an experiment, you can then make fresh dilutions into your aqueous buffer or cell culture medium. If an aqueous stock solution is necessary, it should be prepared fresh, filter-sterilized, and used as quickly as possible. For unsubstituted uracil, it is recommended not to store aqueous solutions for more than one day.[7]

Q4: What are the likely degradation pathways for this compound in an aqueous environment?

While specific degradation pathways for this compound have not been extensively elucidated in the public domain, we can infer potential pathways based on the known chemistry of uracil and its derivatives. The primary degradation routes for the uracil ring itself involve either a reductive or oxidative pathway.[8][9][10][11]

  • Reductive Pathway: This is a common pathway in biological systems and involves the reduction of the C5-C6 double bond, followed by ring opening to form β-alanine derivatives.[12]

  • Oxidative Pathway: This can be initiated by reactive oxygen species and may lead to the formation of various oxidized uracil species.

The presence of the electron-donating dimethylamino group at the C5 position is expected to increase the electron density of the pyrimidine ring, potentially making it more susceptible to oxidation.[1] Hydrolysis of the dimethylamino group itself is another possibility, although this would likely require more forcing conditions.

To visualize the general reductive degradation pathway for a uracil scaffold, refer to the diagram below.

Uracil This compound Dihydrouracil 5-(Dimethylamino)-5,6-dihydrouracil Uracil->Dihydrouracil Reduction (e.g., Dihydropyrimidine Dehydrogenase) Ureidopropionate N-Carbamoyl-β-(dimethylamino)alanine Dihydrouracil->Ureidopropionate Hydrolysis (Dihydropyrimidinase) beta_Alanine β-(Dimethylamino)alanine + NH₃ + CO₂ Ureidopropionate->beta_Alanine Hydrolysis (β-Ureidopropionase)

Caption: General reductive degradation pathway for a substituted uracil.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: I'm observing inconsistent results in my biological assays.

Inconsistent results are often a sign of compound instability. If you are seeing variability between experiments or even within the same experiment over time, it is crucial to assess the stability of your this compound solution under your specific experimental conditions.

Troubleshooting Workflow:

start Inconsistent Assay Results check_stock Verify Stock Solution Integrity: - Age of stock? - Storage conditions? start->check_stock prepare_fresh Prepare Fresh Stock Solution in DMSO check_stock->prepare_fresh If stock is old or improperly stored stability_study Conduct a Stability Study in Assay Buffer check_stock->stability_study If stock is fresh and properly stored prepare_fresh->stability_study hplc_analysis Analyze Samples by HPLC at Different Time Points stability_study->hplc_analysis adjust_protocol Adjust Experimental Protocol: - Prepare fresh dilutions for each experiment - Minimize incubation time hplc_analysis->adjust_protocol If degradation is observed end Consistent Results hplc_analysis->end If stable adjust_protocol->end

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: My this compound solution has a precipitate after being diluted in my aqueous buffer.

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue related to solubility limits.

Possible Causes & Solutions:

  • Exceeding Aqueous Solubility: The concentration of this compound in your final aqueous solution may be too high.

    • Solution: Try lowering the final concentration. If a higher concentration is necessary, you may need to explore the use of co-solvents, but be mindful of their potential effects on your experimental system.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of organic compounds.

    • Solution: If possible, try using a buffer with a lower ionic strength.

  • pH-Dependent Solubility: The solubility of your compound may be pH-dependent.

    • Solution: Measure the pH of your final solution and consider whether adjusting it (within the limits of your experimental system) could improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid thermal degradation.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study can provide valuable information about the intrinsic stability of this compound and help identify potential degradation products.[5][13][14][15] This protocol outlines a basic approach.

Materials:

  • This compound

  • 0.1 M HCl (acidic condition)

  • 0.1 M NaOH (basic condition)

  • 3% H₂O₂ (oxidative condition)

  • High-purity water (neutral condition)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For each condition (acidic, basic, oxidative, neutral), mix an equal volume of the drug stock solution with the respective stress agent in a clear glass vial. For a control, mix the drug stock with an equal volume of water.

  • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). For photostability, expose a vial to a light source while keeping a control vial wrapped in aluminum foil.

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Data Analysis:

  • Monitor the decrease in the peak area of the parent this compound peak over time.

  • Observe the appearance of any new peaks, which represent degradation products.

  • Calculate the percentage of degradation for each condition.

The results of this study will help you understand the degradation profile of this compound and establish appropriate handling and storage conditions for your experiments.

Quantitative Data Summary

ConditionExpected Stability of this compoundRationale
Acidic (pH < 4) Potentially UnstableThe uracil ring can undergo acid-catalyzed hydrolysis.[2]
Neutral (pH 6-8) Likely Most StableMany organic molecules exhibit maximal stability near neutral pH.
Basic (pH > 9) Potentially UnstableThe uracil ring can be susceptible to base-catalyzed degradation.[16]
Elevated Temperature (>40°C) UnstableIncreased thermal energy accelerates degradation reactions.[4]
Light Exposure Potentially UnstablePyrimidine rings can be susceptible to photodegradation.[5]
Oxidizing Conditions Potentially UnstableThe electron-rich ring system may be prone to oxidation.[1]

References

  • Pyrimidine catabolic pathways. Known reductive (1) and oxidative (2)... - ResearchGate. Available at: [Link]

  • van Gennip, A. H., Abeling, N. G., Stroomer, A. E., van Lenthe, H., & Bakker, H. D. (2004). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 27(3), 353–364.
  • Kim, K. S., & Zhang, R. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of bacteriology, 192(16), 4087–4094.
  • Egli, M., Gessner, R. V., Williams, L. D., Gruidl, M. E., & Rich, A. (2012). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. Nucleic acids research, 41(3), 2035–2044.
  • pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]

  • Jayathilake, A., & Perera, A. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22253–22264.
  • Faza, O. N., & de Visser, S. P. (2016). DNA base pairs: the effect of the aromatic ring on the strength of the Watson–Crick hydrogen bonding. Organic & biomolecular chemistry, 14(3), 850–858.
  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. MedCrave online, 3(6), 387-390.
  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(5), 415-423.
  • Uracil - Wikipedia. Available at: [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-70.
  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives | Request PDF. Available at: [Link]

  • Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives - PubMed. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. (2015). Journal of Applied Pharmaceutical Science, 5(10), 119-127.
  • El-Sayed, N. N. E., El-Gohary, N. S., & El-Hazek, R. M. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 11(57), 36173–36200.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. SIELC Technologies. Available at: [Link]

  • Guedes, S., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. International journal of pharmaceutics, 477(1-2), 263-275.
  • Sumi, H., et al. (2004). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British journal of clinical pharmacology, 58(5), 495–503.
  • Studies on Derivatives Uracil stability in various solvents and different functional groups - JOCPR. Available at: [Link]

  • Gianturco, F. A., Lucchese, R. R., & Sanna, N. (2008). Ring-breaking electron attachment to uracil: following bond dissociations via evolving resonances. The Journal of chemical physics, 128(18), 184302.
  • Method Development of Uracil Kinetic Degradation to Measure Position-Specific Stable Carbon Isotope Values - My Goldschmidt. Available at: [Link]

  • Degradation kinetics assay and plots obtained for first-order reaction... - ResearchGate. Available at: [Link]

  • Price, S. L., et al. (2008). The observed and energetically feasible crystal structures of 5-substituted uracils. CrystEngComm, 10(10), 1482-1492.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. Available at: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH. Available at: [Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents - ResearchGate. Available at: [Link]

  • Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed. Available at: [Link]

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  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry - ACS Publications. Available at: [Link]

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Preventing degradation of 5-(Dimethylamino)uracil during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-(Dimethylamino)uracil. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this compound throughout your experimental workflows. Our goal is to help you mitigate compound degradation, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

What are the primary factors that can cause this compound to degrade?

This compound, like many substituted pyrimidines, is susceptible to degradation through several mechanisms. The primary factors of concern are:

  • Hydrolysis: The uracil ring can undergo hydrolytic cleavage, particularly under harsh acidic or basic conditions. The C4-N3 and C2-N3 bonds are potential sites for cleavage.

  • Oxidation: The dimethylamino group and the electron-rich pyrimidine ring are susceptible to oxidation. Exposure to atmospheric oxygen over long periods, or the presence of oxidizing agents, can lead to the formation of N-oxides or other oxidized species. This process can be accelerated by heat and light.

  • Photodegradation: Uracil and its derivatives are known to be sensitive to UV light.[1][2] Exposure to light, especially high-energy UV radiation, can induce photochemical reactions, leading to the formation of dimers or other photoproducts.[2] While specific data for this compound is limited, it is crucial to handle it as a photosensitive compound based on the behavior of the parent uracil scaffold.

Understanding these pathways is the first step in designing experiments that protect the integrity of the compound.

How should I properly store solid this compound to ensure long-term stability?

Proper storage is critical for preventing degradation before the compound is even used. Improper storage can introduce variability from the outset of your experiments.

Core Principle: The goal is to minimize exposure to moisture, light, and heat.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage (>1 year), consider -20°C.Reduces the rate of potential oxidative and hydrolytic degradation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Prevents oxidation of the dimethylamino group and the pyrimidine ring.
Light Store in an amber or opaque vial.Protects the compound from photodegradation.[3]
Moisture Store in a tightly sealed container with a desiccant.Uracil and its derivatives can be hygroscopic; moisture can facilitate hydrolysis.[4]

Troubleshooting Experimental Failures

My experimental results are inconsistent. Could degradation of my this compound stock solution be the cause?

Yes, inconsistent results are a classic sign of compound instability. Degradation can lead to a lower effective concentration of the active compound and introduce new, potentially reactive species into your assay.

Use this decision tree to troubleshoot your experiment:

G cluster_old cluster_fresh start Inconsistent Experimental Results Observed check_solution Was the stock solution freshly prepared? start->check_solution old_solution Solution was >24 hours old or stored improperly. check_solution->old_solution No fresh_solution Solution was freshly prepared. check_solution->fresh_solution Yes prepare_new Action: Prepare a fresh stock solution following the protocol below. Re-run the experiment. old_solution->prepare_new Immediate Step check_solvent Is the solvent appropriate and high-purity (e.g., anhydrous DMSO)? fresh_solution->check_solvent solvent_bad Solvent is aqueous, old, or of low purity. check_solvent->solvent_bad No solvent_good Solvent is appropriate. check_solvent->solvent_good Yes action_solvent Action: Switch to recommended solvent. Use fresh, high-purity grade. solvent_bad->action_solvent check_purity Action: Analyze stock solution purity via HPLC or LC-MS to confirm degradation. solvent_good->check_purity

Caption: Troubleshooting inconsistent results.

Protocols and Methodologies

What is the recommended protocol for preparing and storing a stock solution of this compound?

The stability of this compound is significantly lower in solution than in its solid form. The choice of solvent and storage conditions are paramount. Aqueous solutions are not recommended for storage beyond one day.[5]

Protocol: Preparation of a Stable Stock Solution

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution. Uracil derivatives generally show good solubility and greater stability in DMSO compared to aqueous buffers.[5]

  • Preparation:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of compound in a sterile, amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in amber, screw-cap micro-tubes.

    • Blanket the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

    • Store the aliquots at -80°C.

  • Usage:

    • When needed, remove a single aliquot and thaw it at room temperature.

    • For aqueous experimental media, perform serial dilutions from the DMSO stock immediately before use.

    • Do not store diluted aqueous solutions. Do not re-freeze and re-thaw stock aliquots.

Caption: Workflow for stable stock solution management.

How can I analytically confirm if my this compound has degraded?

To definitively determine if degradation has occurred, you must use a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common choice.

Core Principle: A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of both.

Protocol: Forced Degradation Study by RP-HPLC

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate your analytical method.

  • Prepare Stressed Samples: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 4-8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][6] A control sample should be wrapped in aluminum foil and kept alongside.

    • Thermal Degradation: Heat the solution at 70°C for 48 hours.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV detector set to the λmax of this compound (determine this by a UV scan; for uracil, it's ~260 nm).[5]

    • Analysis: Inject the control and stressed samples. A valid method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Interpretation:

    • If your stored experimental sample shows peaks that align with those from the forced degradation study, it confirms that degradation has occurred.

    • This method can then be used to routinely check the purity of your stock solutions. For more detailed characterization of the degradation products, LC-MS/MS would be required.[7][8]

G cluster_stress Stress Conditions start This compound acid Acid (HCl) start->acid base Base (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation light Light (UV/Vis) start->light dp1 Hydrolytic Products (e.g., Ring Opening) acid->dp1 base->dp1 dp2 Oxidized Products (e.g., N-Oxide) oxidation->dp2 dp3 Photodegradation Products (e.g., Dimers) light->dp3

Caption: Plausible degradation pathways of this compound.

References

  • Synchem. (n.d.). This compound.
  • Zatonski, M., & Rostkowski, A. (2001). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. PubMed.
  • BioSpectra, Inc. (2022).
  • National Center for Biotechnology Information. (n.d.).
  • McFarland, A. (2024). Does 5-hydroxymethyl uracil cause problems with PCR?
  • Google Patents. (n.d.).
  • ResearchGate. (2025). On the reaction mechanism of a colour test for uracil detection.
  • Haukanes, B. I., et al. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. PubMed.
  • Eindhoven University of Technology. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research portal.
  • Bardagı, A., & Rossi, R. A. (2009).
  • Sistonen, J. (n.d.).
  • Loba Chemie. (n.d.). URACIL FOR BIOCHEMISTRY.
  • Google Patents. (n.d.).
  • Luo, M., & Bolton, P. H. (2008). Dynamics of Uracil and 5-Fluorouracil in DNA. PMC - PubMed Central.
  • Cherng, J. Y., et al. (1999). Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. PubMed.
  • Creative Proteomics. (2024).
  • Journal of Young Pharmacists. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review.
  • Cayman Chemical. (2024).
  • Scholarly Publications Leiden University. (n.d.). Assay performance and stability of uracil and dihydrouracil in clinical practice.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Bjelland, K., & Eide, L. (1996).
  • Phenomenex. (n.d.).
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • van Gennip, A. H., et al. (1997). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step.
  • IAGIM. (n.d.). Photostability.
  • ResearchGate. (2018). Uracil Stability in agar medium?.
  • The Royal Society of Chemistry. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Agarwal, B., et al. (n.d.). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha.
  • Fisher Scientific. (2010).
  • ResearchGate. (2025). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • PubMed. (2022).
  • MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • Douki, T., & Cadet, J. (2010).

Sources

Overcoming poor solubility of 5-(Dimethylamino)uracil in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Dimethylamino)uracil. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common experimental challenge of this compound's poor solubility. Our goal is to ensure you can confidently and accurately incorporate this compound into your assays.

Introduction: Understanding the Challenge

This compound (DMAU) is a substituted pyrimidine that, like many heterocyclic compounds used in screening campaigns, presents solubility challenges that can compromise assay integrity. The introduction of the dimethylamino group at the 5-position significantly influences the molecule's physicochemical properties, including its polarity and basicity.[1] While its predicted XLogP of -0.7 suggests a degree of hydrophilicity, its crystalline structure and intermolecular forces can lead to poor solubility in aqueous buffers, a common source of experimental variability and inaccurate results.[2]

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. While specific quantitative solubility data for DMAU is not readily published, extensive empirical evidence from related 5-substituted uracil derivatives shows that DMSO is highly effective at dissolving these compounds to concentrations suitable for bioassays.[3] For the parent compound, uracil, solubility in DMSO can reach up to 50 mg/mL.[4]

Key Considerations:

  • Use Anhydrous DMSO: Use fresh, high-quality anhydrous (water-free) DMSO. Water content can significantly reduce the solubility of hydrophobic compounds.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution.

Troubleshooting Steps:

  • Serial Dilutions: Avoid direct, large-volume dilutions. Perform a stepwise or serial dilution. First, create an intermediate dilution in a mixture of DMSO and your aqueous buffer, and then dilute this intermediate solution to the final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to prevent solvent-induced artifacts or cytotoxicity in cell-based assays.[5] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

  • Vortexing: Vortex thoroughly between each dilution step to ensure complete mixing.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in neutral aqueous buffers (e.g., PBS, pH 7.4) is challenging and likely to result in very low solubility, leading to inaccurate concentrations. For comparison, the parent compound uracil has a solubility of only ~8 mg/mL in PBS at pH 7.2.[4] Given the lipophilic nature of many substituted uracils, DMAU is expected to be even less soluble.

However, solubility can be significantly influenced by pH. As DMAU is a weak base (predicted pKa ≈ 9.29), its solubility can be increased in acidic buffers.[6] See the detailed protocol in the Troubleshooting Guide below for a pH-modification approach.

Q4: Should I use heat or sonication to help dissolve the compound?

A4: Gentle warming (e.g., 37°C water bath) and sonication can be effective aids for dissolving DMAU, particularly when preparing the initial high-concentration stock in DMSO. However, exercise caution:

  • Compound Stability: Prolonged exposure to high temperatures can degrade the compound.

  • Aqueous Solutions: Avoid heating aqueous solutions, as this can lead to evaporation and changes in concentration. It may also only temporarily increase solubility, with the compound precipitating out as it cools to room temperature.

Always start with vortexing at room temperature before applying heat or sonication.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured workflows and detailed protocols to systematically address solubility issues with this compound.

Decision Workflow for Solvent Selection

The following diagram outlines the logical process for selecting the appropriate solubilization strategy for your experiment.

start Start: Need to solubilize This compound check_assay Is the assay compatible with organic solvents? start->check_assay protocol_a Protocol A: Primary Stock in DMSO check_assay->protocol_a Yes protocol_c Protocol C: pH-Modified Aqueous Buffer check_assay->protocol_c No check_dilution Does compound precipitate upon dilution into aqueous buffer? protocol_a->check_dilution protocol_b Protocol B: Serial Dilution & Co-Solvents check_dilution->protocol_b Yes success Success: Proceed with Assay check_dilution->success No protocol_b->success check_solubility_c Is the required concentration achieved without precipitation? protocol_c->check_solubility_c check_solubility_c->success Yes failure Re-evaluate Assay: Consider formulation strategies (e.g., cyclodextrins) check_solubility_c->failure No

Caption: Decision workflow for solubilizing this compound.

Experimental Protocols

This is the standard and most reliable method for preparing stock solutions of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile vial. Perform this in a chemical fume hood or on a balance with appropriate containment.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10, 20, or 50 mM).

    • Calculation Example: For a 10 mM stock solution of DMAU (MW = 155.15 g/mol ), dissolve 1.55 mg in 1 mL of DMSO.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. The solution should become clear.

  • Aid Dissolution (if necessary): If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it briefly in a 37°C water bath. Vortex again.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage.

This protocol is critical for preventing compound precipitation when preparing working solutions for assays.

Materials:

  • Protocol A DMSO stock solution

  • Sterile aqueous assay buffer (e.g., PBS, Tris-HCl, or cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Determine Final Concentrations: Calculate the final desired concentration of DMAU and the corresponding final percentage of DMSO in the assay.

  • Prepare Intermediate Dilution: Create an intermediate dilution that is typically 10x to 100x the final concentration.

    • Example: To achieve a final concentration of 10 µM DMAU with 0.1% DMSO from a 10 mM DMSO stock:

      • Prepare a 1:100 intermediate dilution of the stock: Mix 2 µL of 10 mM DMAU stock with 198 µL of assay buffer. This yields a 100 µM solution in 1% DMSO. Vortex thoroughly.

  • Prepare Final Working Solution: Dilute the intermediate solution into the final assay volume.

    • Example (cont.): Add 10 µL of the 100 µM intermediate solution to 90 µL of assay buffer in your final assay plate or tube. This results in a 10 µM final concentration with 0.1% DMSO.

  • Mix and Use: Mix the final solution well and use it in the assay immediately. Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time.

This method is an alternative for assays that are intolerant to DMSO. It leverages the basic nature of the dimethylamino group to increase aqueous solubility.

Materials:

  • This compound (solid powder)

  • Acidic buffer (e.g., 50 mM Sodium Citrate, pH 4.5)

  • pH meter and sterile 1 M HCl for adjustment

  • Vortex mixer and sonicator

Procedure:

  • Prepare Acidic Buffer: Prepare a sterile aqueous buffer with a pH at least 2 units below the compound's pKa (e.g., pH 4.0-5.0).

  • Attempt Dissolution: Add the weighed DMAU powder directly to the acidic buffer to the desired final concentration.

  • Vigorous Mixing: Vortex the suspension vigorously for 5-10 minutes. Sonication can also be applied to aid dissolution.

  • Observe Solubility: Visually inspect the solution for any undissolved particulate matter. If necessary, centrifuge the tube and check for a pellet.

  • Assay Consideration: Before using this method, confirm that the acidic pH of the stock solution will not adversely affect the assay when diluted to its final concentration. The buffering capacity of the final assay medium should be sufficient to neutralize the small volume of acidic stock added.

Part 3: Data Summary & Physicochemical Properties

The following table summarizes the solubility of the parent compound, uracil, which serves as a useful benchmark for understanding the properties of its derivatives.

SolventUracil (Parent Compound) SolubilityReference
DMSO~50 mg/mL[4]
Dimethylformamide (DMF)~60 mg/mL[4]
PBS (pH 7.2)~8 mg/mL[4]
Water (25°C)~3.6 mg/mL
Ethanol~0.8 mg/mL[4]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem[2]
Molecular Weight 155.15 g/mol PubChem[2]
Predicted pKa 9.29 ± 0.10ChemicalBook[6]
Predicted XLogP3 -0.7PubChem[2]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255552, this compound. PubChem. Available at: [Link]

  • Ulanenko, K., Falb, E., Gottlieb, H. E., & Herzig, Y. (2006). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. The Journal of Organic Chemistry, 71(18), 7053–7056.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1174, Uracil. PubChem. Available at: [Link]

  • Al-Ostath, A., et al. (2021).
  • Chemical Review and Letters. (2026). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, 9, 113-121.
  • Jones, A. S., & Walker, R. T. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series, (9), 21–24.
  • Bardagí, J. I., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 316-342.
  • Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841.
  • El-Sayed, N. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols.
  • Martin, A. J. (1996). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Shishkin, D. A., et al. (2020).
  • Jones, A. S., et al. (1983). Synthesis of 5-(1-substituted ethyl)uracil derivatives and some of their chemical and biological properties. Journal of the Chemical Society, Perkin Transactions 1, 1541-1546.
  • Schroeder, K. L. (2018). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. The American Biology Teacher, 80(3), 216-221.
  • Wikipedia contributors. (2026, January 15). Uracil. In Wikipedia, The Free Encyclopedia.
  • Awadh, A. A., et al. (2019). Determination of potential solvents for novel N-substituted 5-(phenylamino)uracil derivatives and evaluation of their cytotoxic effects on Vero 76 Cells. Malaysian Journal of Microbiology, 15(3), 209-216.
  • Vértessy, B. G., & Toth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97–106.
  • Robertson, S. A., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705.
  • Wranik, M., et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Organic Letters, 26(43), 8143–8147.
  • Jones, A. S., et al. (1981). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Research, 9(1), 21-24.
  • Balzarini, J., et al. (2007). The novel C-5 aryl, alkenyl, and alkynyl substituted uracil derivatives of L-ascorbic acid: synthesis, cytostatic, and antiviral activity evaluations. Journal of Medicinal Chemistry, 50(2), 242–251.
  • Pal, A., et al. (2017). Unveiling the Self-Assembling Behavior of 5-Fluorouracil and its N,N′-Dimethyl Derivative: A Spectroscopic and Microscopic Approach. Langmuir, 33(40), 10483–10491.

Sources

Method refinement for consistent results with 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Dimethylamino)uracil (5-DMAU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of 5-DMAU in your experiments. Here, you will find scientifically grounded explanations for experimental choices, self-validating protocols, and comprehensive references to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What is the best solvent to dissolve this compound?

A1: The solubility of this compound can be influenced by its purity and the intended application. For cell culture and biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. Uracil and its derivatives are often soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] The dimethylamino group at the 5-position of the uracil ring can enhance solubility in organic solvents.[2] For a stock solution, dissolving 5-DMAU in high-purity DMSO at a concentration of 10-50 mM is a good starting point. Subsequently, this stock solution can be diluted in aqueous buffers or cell culture media for your experiments. Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at room temperature in a dry, well-ventilated place. Stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous solutions of uracil derivatives are generally less stable and are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[1]

Q3: Is this compound stable at different pH values and temperatures?

Q4: What is the general mechanism of action for 5-substituted uracils?

A4: 5-substituted uracil derivatives exhibit a wide range of biological activities, including antiviral and anticancer effects.[6][7][8] Their mechanism of action often involves the inhibition of key enzymes involved in nucleoside metabolism and nucleic acid synthesis.[6][9] For example, some derivatives can act as non-nucleoside inhibitors of viral reverse transcriptase.[10] The substituent at the 5-position plays a crucial role in the compound's interaction with its biological target. The dimethylamino group in 5-DMAU, being an electron-donating group, can influence the electronic properties of the uracil ring and its binding affinity to target proteins.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible results in my assay.

  • Potential Cause 1: Purity of this compound. The presence of impurities can significantly impact experimental outcomes.

    • Solution: Always use high-purity 5-DMAU (≥98%). Verify the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).[11] Refer to the "Quality Control & Purity Assessment" section for a detailed protocol on purity validation.

  • Potential Cause 2: Degradation of this compound. As discussed in the FAQs, the stability of 5-DMAU can be affected by pH, temperature, and repeated freeze-thaw cycles of stock solutions.

    • Solution: Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid storing working solutions in aqueous buffers for extended periods.

  • Potential Cause 3: Variability in experimental conditions. Minor variations in cell density, incubation time, or reagent concentrations can lead to inconsistent results.

    • Solution: Standardize your experimental protocol meticulously. Ensure all parameters are kept constant between experiments. Use a positive and negative control in every assay to monitor for variability.

Issue 2: Precipitation of this compound in my aqueous working solution.

  • Potential Cause: Poor aqueous solubility. While the dimethylamino group can enhance solubility in organic solvents, the aqueous solubility of 5-DMAU may still be limited.[2]

    • Solution 1: Ensure that the final concentration of DMSO (or other organic solvent) from your stock solution is sufficient to maintain the solubility of 5-DMAU at the desired working concentration, while remaining non-toxic to your cells.

    • Solution 2: Prepare the working solution by adding the 5-DMAU stock solution to the aqueous buffer or media with vigorous vortexing to ensure rapid and complete dissolution.

    • Solution 3: If precipitation persists, consider preparing a fresh, slightly lower concentration stock solution or a different solvent system if compatible with your experimental setup.

Issue 3: Unexpectedly high cytotoxicity observed in cell-based assays.

  • Potential Cause 1: Off-target effects. At high concentrations, 5-DMAU may exhibit off-target effects leading to cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range of concentrations and narrow it down to identify a concentration that shows the desired biological activity with minimal cytotoxicity.

  • Potential Cause 2: Solvent toxicity. The solvent used to dissolve 5-DMAU, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line (usually <0.5% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments to account for any solvent-induced effects.

  • Potential Cause 3: Contamination. The 5-DMAU powder or stock solution may be contaminated with a cytotoxic substance.

    • Solution: If you suspect contamination, obtain a new batch of 5-DMAU from a reputable supplier and repeat the experiment. Filter-sterilize your stock solution through a 0.22 µm filter before use in cell culture.

Experimental Protocols

This section provides detailed, step-by-step methodologies for common experimental workflows involving this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of 5-DMAU for use in various biological assays.

Materials:

  • This compound (powder, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of 5-DMAU needed to prepare your desired volume and concentration of stock solution. The molecular weight of this compound (C₆H₉N₃O₂) is approximately 155.15 g/mol .[12]

    • Example: To prepare 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 155.15 g/mol = 0.0015515 g = 1.55 mg

  • Weigh the compound: Accurately weigh the calculated mass of 5-DMAU powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the 5-DMAU is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (optional but recommended for cell culture): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 5-DMAU on a specific cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-DMAU stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing different concentrations of 5-DMAU. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the 5-DMAU concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quality Control & Purity Assessment

Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. Here, we outline a general procedure for purity assessment using High-Performance Liquid Chromatography (HPLC).

HPLC Method for Purity Analysis

Objective: To determine the purity of a this compound sample.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or ammonium hydroxide (for mobile phase modification, if necessary)

  • This compound reference standard (of known high purity)

Procedure:

  • Standard Preparation: Prepare a stock solution of the 5-DMAU reference standard in a suitable solvent (e.g., DMSO or mobile phase). From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare a solution of the 5-DMAU sample to be tested at a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water and acetonitrile. A common starting point is a gradient from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20-30 minutes. The mobile phase can be modified with a small amount of formic acid (e.g., 0.1%) or ammonium hydroxide (e.g., 0.1%) to improve peak shape.[13]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determine the wavelength of maximum absorbance for 5-DMAU using a UV-Vis spectrophotometer. This is typically around 260-280 nm for uracil derivatives.

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Interpretation: The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak should be confirmed by comparing its retention time to that of the reference standard.

Parameter Typical Specification Reference
Purity (by HPLC)≥98%
AppearanceWhite to off-white powderGeneral
SolubilitySoluble in DMSO[1]

Mechanism of Action & Experimental Workflow Diagrams

To aid in the conceptual understanding of this compound's role in experiments and to provide a logical framework for troubleshooting, the following diagrams are provided.

G cluster_0 Plausible Mechanism of Action of 5-DMAU Derivatives DMAU This compound Derivative Cell Target Cell DMAU->Cell 1. Administration Uptake Cellular Uptake Cell->Uptake Metabolism Intracellular Metabolism/ Activation Uptake->Metabolism Target Target Enzyme/ Protein Metabolism->Target 2. Interaction Inhibition Inhibition of Enzyme Activity Target->Inhibition Pathway Disruption of Nucleic Acid Synthesis/ Other Cellular Pathways Inhibition->Pathway Effect Biological Effect (e.g., Antiviral, Anticancer) Pathway->Effect 3. Outcome

Caption: Plausible mechanism of action for 5-DMAU derivatives.

G cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results CheckPurity Verify Purity of 5-DMAU Start->CheckPurity CheckStability Assess Stability of Stock & Working Solutions CheckPurity->CheckStability Purity OK NewCompound Obtain New Batch of 5-DMAU CheckPurity->NewCompound Purity Low CheckProtocol Review & Standardize Experimental Protocol CheckStability->CheckProtocol Stable FreshSolutions Prepare Fresh Solutions CheckStability->FreshSolutions Unstable OptimizeProtocol Optimize Protocol Parameters CheckProtocol->OptimizeProtocol Protocol OK Resolved Problem Resolved CheckProtocol->Resolved Protocol Issue Identified & Corrected NewCompound->CheckPurity FreshSolutions->CheckStability OptimizeProtocol->Resolved

Caption: Troubleshooting workflow for inconsistent results.

References

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health.

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias - KU Leuven.

  • A Comparative Guide to Validating the Purity of 5,6-Diamino-1,3-dimethyluracil using Spectroscopic Techniques. Benchchem.

  • Development of novel 5-FU modified siRNA against BCL-2 with enhanced efficacy and vehicle-free cellular uptake. National Institutes of Health.

  • Uracil, 5-(dimethylamino)-3-methyl-1-phenyl-. Benchchem.

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. ResearchGate.

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Royal Society of Chemistry.

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.

  • This compound. Synchem.

  • Formation of 5-substituted uracil and uridine derivatives. ResearchGate.

  • Biologically active 5-substituted uracils previously reported by us. ResearchGate.

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Validation & Comparative

A Comparative Guide to 5-(Dimethylamino)uracil and 5-Aminouracil in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Two Structurally-Related Uracil Analogs

In the landscape of drug discovery and biochemical research, uracil and its derivatives represent a cornerstone for developing novel therapeutic agents. Their structural similarity to the nucleobases that constitute DNA and RNA allows them to act as versatile scaffolds for antimetabolites and enzyme inhibitors. Among the myriad of substituted uracils, 5-aminouracil and its N,N-dimethylated counterpart, 5-(dimethylamino)uracil, present an interesting case for comparative analysis. While both share the same pyrimidine core, the substitution at the C5 position—a primary amine versus a tertiary amine—imparts distinct physicochemical properties that can significantly influence their performance in biochemical assays.

This guide provides an in-depth technical comparison of this compound and 5-aminouracil, drawing upon available experimental data and established biochemical principles. It is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting one of these compounds for their specific research applications.

At a Glance: Key Physicochemical and Biological Distinctions

PropertyThis compound5-Aminouracil
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dione5-amino-1H-pyrimidine-2,4-dione
Molecular Formula C₆H₉N₃O₂C₄H₅N₃O₂
Molecular Weight 155.15 g/mol [1]127.10 g/mol
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 33
Predicted LogP -0.7[1]-1.5
Known Biological Activities Primarily used as a synthetic intermediateAnticancer, antiviral, antimicrobial, enzyme inhibition[2][3]

A Deep Dive into 5-Aminouracil: A Multifaceted Bioactive Compound

5-Aminouracil has been the subject of extensive research, revealing a broad spectrum of biological activities. Its ability to act as both an electrophile and a nucleophile makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with therapeutic potential[2][3].

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has focused on the anticancer properties of 5-aminouracil and its derivatives. As a thymine antagonist, it can interfere with DNA synthesis, leading to replication stress and cell cycle arrest[4]. This mechanism is foundational to its cytotoxic effects against various cancer cell lines.

Mechanism of Action: The primary anticancer mechanism of 5-aminouracil is believed to be its ability to block DNA synthesis[4]. Cytological studies have demonstrated that it can cause an accumulation of cells at the S-G2 transition phase of the cell cycle, indicating an inhibition of DNA replication[5]. This interference with the fundamental process of cell division makes it a potent agent against rapidly proliferating cancer cells.

Experimental Workflow: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 add_compound Add varying concentrations of 5-aminouracil incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 value read_absorbance->end

Caption: Workflow for determining the IC50 of 5-aminouracil using the MTT assay.

Experimental Data: Cytotoxicity of a 5-Aminouracil Derivative

A study on a derivative of 5-aminouracil, 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea, demonstrated significant antiproliferative activity against a panel of human cancer cell lines[2].

Cell LineCancer TypeIC50 (nM)
Panc-1Pancreatic125 ± 11
MCF-7BreastData not specified
HT-29ColonData not specified
A-549LungData not specified

Data from a study on a 5-aminouracil derivative, not 5-aminouracil itself.[2]

Antiviral and Antimicrobial Activities

Derivatives of 5-aminouracil have also shown promise as antiviral and antimicrobial agents[3][6]. The structural modifications on the 5-aminouracil scaffold can lead to compounds with inhibitory activity against various viruses, including human adenoviruses[7]. Furthermore, certain derivatives have exhibited inhibitory effects against various bacterial strains[3].

The Enigmatic this compound: A Synthetic Precursor with Untapped Potential

In stark contrast to its primary amine counterpart, there is a conspicuous lack of published data on the biochemical activities of this compound. Its primary role in the scientific literature appears to be that of a synthetic intermediate for the creation of more complex molecules[8].

This absence of data does not necessarily imply a lack of biological activity. Instead, it may reflect a historical research focus on the more synthetically versatile 5-aminouracil. The presence of two methyl groups on the nitrogen atom at the C5 position introduces significant structural and electronic changes that would undoubtedly alter its interaction with biological targets.

A Comparative Analysis: Structural Differences and Their Biochemical Implications

The key distinction between 5-aminouracil and this compound lies in the nature of the substituent at the C5 position. This seemingly minor change from a primary amine (-NH₂) to a tertiary amine (-N(CH₃)₂) has profound implications for their biochemical behavior.

Structural_Comparison cluster_5AU 5-Aminouracil cluster_5DMAU This compound AU Primary Amine (-NH₂) AU_prop1 Two H-bond donors AU->AU_prop1 Allows for AU_prop2 Less sterically hindered AU->AU_prop2 Results in interaction Differential Biochemical Activity AU_prop1->interaction Stronger intermolecular interactions AU_prop2->interaction Better fit in enzyme active sites DMAU Tertiary Amine (-N(CH₃)₂) DMAU_prop1 No H-bond donors DMAU->DMAU_prop1 Leads to DMAU_prop2 Increased steric bulk DMAU->DMAU_prop2 Causes DMAU_prop3 Enhanced electron-donating effect DMAU->DMAU_prop3 Provides DMAU_prop1->interaction Weaker intermolecular interactions DMAU_prop2->interaction Potential for steric clashes DMAU_prop3->interaction Altered electronic properties of the uracil ring

Caption: Structural differences and their potential impact on biochemical activity.

Hydrogen Bonding Potential

The primary amine of 5-aminouracil possesses two hydrogen bond donors, enabling it to form strong and specific interactions with biological macromolecules such as enzymes and nucleic acids. In contrast, the tertiary amine of this compound lacks any hydrogen bond donating capability, which would significantly alter its binding modes to target proteins.

Steric Hindrance

The two methyl groups of this compound introduce considerable steric bulk compared to the hydrogen atoms of 5-aminouracil. This increased size could prevent the molecule from fitting into the active sites of certain enzymes, potentially reducing or eliminating its inhibitory activity. Conversely, this steric hindrance could also confer selectivity for enzymes with larger binding pockets.

Electronic Effects

The dimethylamino group is a stronger electron-donating group than the amino group. This increased electron density in the uracil ring of this compound could affect its reactivity and its ability to participate in charge-transfer interactions, which are often crucial for ligand-receptor binding.

Future Directions and Concluding Remarks

The extensive body of research on 5-aminouracil has established it as a valuable scaffold in drug discovery, with demonstrated anticancer, antiviral, and antimicrobial activities. Its utility as a synthetic precursor further cements its importance in medicinal chemistry.

This compound, on the other hand, remains a largely unexplored entity in the realm of biochemical assays. The structural and electronic differences between these two molecules strongly suggest that they will exhibit distinct biological activities. The lack of hydrogen bond donors and the increased steric bulk of this compound are likely to be the most significant factors influencing its interactions with biological targets.

Future research should focus on systematically evaluating the biological activities of this compound in a range of biochemical and cellular assays. Direct, side-by-side comparisons with 5-aminouracil would be particularly insightful for elucidating the structure-activity relationships of 5-substituted uracils. Such studies could reveal novel biological activities for this compound and open up new avenues for drug development.

For researchers, the choice between these two compounds will depend on the specific goals of their study. If the aim is to leverage a well-characterized compound with known biological activities, 5-aminouracil is the clear choice. However, for exploratory studies seeking novel inhibitors or probes, the under-investigated this compound may represent a molecule with untapped potential, whose unique properties could be exploited for novel therapeutic applications.

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A Comparative Guide to the Biological Activity of 5-Fluorouracil and 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of pyrimidine analogs is both well-trodden and ripe for new discovery. At one end of the spectrum lies 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, with a biological activity that is extensively characterized. At the other are countless derivatives like 5-(Dimethylamino)uracil, whose potential remains largely uncharted.

This guide provides a direct comparison between these two molecules. It is structured not as a simple list of features, but as a narrative of established fact versus scientific opportunity. We will dissect the known, multi-faceted mechanisms of 5-FU and contrast them with the significant knowledge gaps surrounding this compound. By providing field-proven experimental protocols, we aim to equip researchers with the necessary tools to systematically characterize this and other novel uracil derivatives, bridging the gap from chemical structure to biological function.

Part 1: Mechanisms of Action - A Study in Contrasts

A compound's therapeutic value is intrinsically linked to its mechanism of action. Here, the comparison between 5-FU and this compound reveals a stark contrast between a well-understood therapeutic agent and a molecule of unknown potential.

5-Fluorouracil (5-FU): A Multi-Pronged Attack on Cell Proliferation

5-Fluorouracil, an analogue of the nucleobase uracil, exerts its cytotoxic effects not through a single pathway, but by disrupting cellular metabolism at multiple critical points following its intracellular conversion to three active metabolites.[1][2][3][4]

  • Inhibition of Thymidylate Synthase (TS): The primary and most famous mechanism of 5-FU is the inhibition of thymidylate synthase.[1] Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[1][4][5] This covalent binding blocks the enzyme's access to its natural substrate, dUMP, thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[5] The resulting depletion of thymidine leads to a state known as "thymineless death," particularly affecting rapidly dividing cancer cells.[6]

  • Disruption of RNA Synthesis and Function: The metabolite fluorouridine triphosphate (FUTP) is mistakenly incorporated into RNA in place of uridine triphosphate (UTP).[1][4] This incorporation disrupts RNA processing, including pre-rRNA maturation and pre-mRNA splicing, leading to dysfunctional proteins and contributing significantly to 5-FU's overall cytotoxicity.[5][6]

  • Induction of DNA Damage: The third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA. This event triggers DNA fragmentation and activates repair mechanisms, which, in a thymidine-depleted environment, can lead to catastrophic DNA damage and apoptosis.[5]

The interplay of these three mechanisms makes 5-FU a potent, albeit often toxic, anticancer agent.

5-FU_Mechanism cluster_cell Inside the Cell FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP Metabolic Activation FdUMP FdUMP FU->FdUMP Metabolic Activation FdUTP FdUTP FU->FdUTP Metabolic Activation RNA RNA Synthesis & Processing FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA Synthesis & Repair FdUTP->DNA Incorporation RNA_damage RNA Disruption RNA->RNA_damage Thymineless_death "Thymineless Death" (dTMP Depletion) TS->Thymineless_death DNA_damage DNA Damage DNA->DNA_damage

Figure 1. The multi-faceted mechanism of action of 5-Fluorouracil (5-FU).
This compound: An Uncharacterized Derivative

In stark contrast to 5-FU, a comprehensive search of peer-reviewed literature reveals a significant lack of data on the specific biological activity and mechanism of action for this compound. While its chemical structure is known, its effects on cellular systems have not been systematically published.[7]

However, the broader class of 5-aminouracil derivatives has been explored, revealing a wide spectrum of potential biological activities, including anticancer, antiviral, and antibacterial properties.[8][9] For example, certain 5-arylaminouracil derivatives have shown dose-dependent cytotoxic effects against glioblastoma cell lines, while others have demonstrated inhibitory activity against HIV.[8][10] Conversely, some studies found that their specific 5-aminouracil derivatives exhibited no significant cytotoxicity or antiviral activity.[11]

This variability underscores a critical principle in drug discovery: small changes to a chemical scaffold can lead to vastly different biological outcomes. The dimethylamino group at the C-5 position may confer entirely novel properties compared to other amino or aryl-amino substitutions. This raises several key questions for researchers:

  • Does the steric hindrance or electron-donating nature of the dimethylamino group affect binding to key enzymes like thymidylate synthase?

  • Can this compound be metabolized into nucleotide analogs and incorporated into RNA or DNA?

  • Does it possess entirely different mechanisms of action unrelated to nucleic acid synthesis?

Without experimental data, these questions remain unanswered, positioning this compound as a molecule whose story is yet to be written.

Part 2: Comparative Cytotoxicity - Known Efficacy vs. A Knowledge Gap

The most fundamental measure of a potential anticancer agent's activity is its cytotoxicity against cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50).

Documented Cytotoxicity of 5-Fluorouracil

5-FU has been evaluated against a vast array of cancer cell lines for decades. Its potency varies significantly depending on the cell type and the presence of resistance mechanisms, but its efficacy is well-documented.

Compound Cell Line Cancer Type Approximate IC50 (µM) Reference
5-FluorouracilHepG2Liver Cancer10.32
5-FluorouracilMCF-7Breast Cancer11.79
5-FluorouracilHCT-116Colorectal Cancer~5[12]
5-FluorouracilA549Lung Cancer>100 (Resistant)[12]
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay method) and can vary between studies.
Cytotoxicity Data for this compound

A review of the current scientific literature reveals no specific, peer-reviewed cytotoxicity data (e.g., IC50 values) for this compound against common cancer cell lines.

Compound Cell Line Cancer Type Approximate IC50 (µM) Reference
This compoundMultipleMultipleNo peer-reviewed data availableN/A

This absence of data represents the primary hurdle in evaluating the potential of this compound. It highlights the necessity of performing the foundational experiments outlined in the following section to generate a baseline biological activity profile.

Part 3: Experimental Protocols for Comparative Characterization

To address the knowledge gap, a systematic experimental approach is required. The following protocols are designed to be self-validating systems, providing a robust framework for a head-to-head comparison.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells. This should be the first experiment to determine if this compound has any cytotoxic potential.

Causality Behind Experimental Choices:

  • Why a 96-well plate? Allows for high-throughput screening of multiple concentrations and replicates, ensuring statistical robustness.

  • Why 24h pre-incubation? Allows cells to adhere and recover from the stress of plating, ensuring that the measured effect is from the compound, not from experimental manipulation.

  • Why a logarithmic dose range? It is the most efficient way to determine the IC50, covering several orders of magnitude to capture the full dose-response curve.

  • Why a 72-hour exposure? This duration is common for antimetabolites and allows for effects on multiple cell cycles to become apparent.[13]

  • Why a solubilization step? The formazan product of the MTT reaction is an insoluble crystal. A solvent (like DMSO or a specialized solubilization buffer) is required to dissolve it, creating a homogenous colored solution for accurate spectrophotometric reading.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT-116 for colorectal cancer) under standard conditions.

    • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of media). Incubate for 24 hours at 37°C, 5% CO₂.[15]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of 5-FU and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[16]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[14]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16]

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate cell viability as a percentage relative to the vehicle control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24 hours seed->incubate1 treat 3. Treat with Compounds incubate1->treat incubate2 4. Incubate 72 hours treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4 hours add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

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A Comparative Analysis of 5-(Dimethylamino)uracil and Other Pyrimidine Derivatives for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. These heterocyclic compounds are fundamental components of nucleic acids—uracil, thymine, and cytosine—and are integral to numerous biological processes. The inherent versatility of the pyrimidine ring allows for extensive structural modifications, leading to the development of potent anticancer, antiviral, and anti-inflammatory drugs. This guide provides a detailed comparative analysis of 5-(Dimethylamino)uracil, a less-explored derivative, against well-established pyrimidine-based therapeutics: the anticancer agent 5-Fluorouracil (5-FU), and the antiviral agents Zidovudine (AZT) and Acyclovir. Through an examination of their chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of their comparative therapeutic potential.

Physicochemical Properties: A Structural Overview

The therapeutic efficacy and pharmacological profile of a drug are intrinsically linked to its physicochemical properties. The nature and position of substituents on the pyrimidine ring significantly influence factors such as solubility, membrane permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of Selected Pyrimidine Derivatives

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compound structureC₆H₉N₃O₂155.15[1]
5-Fluorouracil (5-FU) 5-Fluorouracil structureC₄H₃FN₂O₂130.08
Zidovudine (AZT) Zidovudine structureC₁₀H₁₃N₅O₄267.24
Acyclovir Acyclovir structureC₈H₁₁N₅O₃225.21

The introduction of a dimethylamino group at the 5-position of the uracil ring in this compound increases its molecular weight and is expected to alter its electronic properties and potential for hydrogen bonding compared to the unsubstituted uracil or the electronegative fluorine atom in 5-FU. These structural differences are anticipated to translate into distinct biological activities and mechanisms of action.

Comparative Biological Activity: Anticancer and Antiviral Efficacy

The true measure of a therapeutic agent lies in its biological activity. This section compares the reported anticancer and antiviral efficacy of this compound and its counterparts. It is crucial to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis of findings from various independent investigations.

Anticancer Activity

The evaluation of anticancer activity is a primary focus for many pyrimidine derivatives. 5-Fluorouracil has long been a frontline chemotherapeutic for various solid tumors.

Table 2: Comparative in vitro Anticancer Activity (IC₅₀ values in µM)

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
This compound Data not availableData not availableData not availableData not available
5-Fluorouracil (5-FU) 10.3211.7919.66Data not available
Other Uracil Derivatives 13.14 (Compound 6)12.38 (Compound 14)5.46 (Compound 7)Data not available
Antiviral Activity

Pyrimidine nucleoside analogs are a critical class of antiviral drugs. Zidovudine (AZT) was a landmark drug in the fight against HIV, while Acyclovir remains a primary treatment for herpes virus infections.

Table 3: Comparative in vitro Antiviral Activity (EC₅₀ values in µM)

CompoundHIV-1 (in MT-4 cells)HSV-1
This compound Data not availableData not available
Zidovudine (AZT) Data not available in this formatNot applicable
Acyclovir Not applicableData not available in this format
Other Uracil Derivatives 0.069 (6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil)[2]Data not available

Similar to the anticancer data, direct comparative antiviral data for this compound is scarce. However, the broader class of 5-substituted uracil derivatives has shown significant promise as antiviral agents, including potent inhibition of HIV-1 and herpesviruses.[3] For example, certain 1,3-disubstituted uracil derivatives have demonstrated excellent anti-HIV-1 activity.[4]

Mechanisms of Action: Diverse Strategies for Therapeutic Intervention

The therapeutic effects of pyrimidine derivatives are achieved through a variety of intricate mechanisms that disrupt fundamental cellular processes in pathogens or cancer cells.

5-Fluorouracil (5-FU): A Multi-pronged Attack on Cancer Cells

5-FU exerts its anticancer effects through multiple pathways. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells. Furthermore, 5-FU metabolites can be misincorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

Zidovudine (AZT): Terminating HIV Replication

AZT is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that, once inside a host cell, is phosphorylated to its active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the azido-sugar moiety of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[5]

Acyclovir: Selective Inhibition of Herpesvirus Replication

Acyclovir's remarkable selectivity for herpes-infected cells is a hallmark of its mechanism. It is a prodrug that is preferentially phosphorylated by a viral-encoded thymidine kinase. Host cell kinases then further phosphorylate it to acyclovir triphosphate. This active form acts as a competitive inhibitor of the viral DNA polymerase and, upon incorporation into the viral DNA, causes chain termination due to the lack of a 3'-hydroxyl group.

Putative Mechanism of this compound

Based on its structure as a 5-substituted uracil, it is plausible that this compound could exert its biological effects through several potential mechanisms. The electron-donating nature of the dimethylamino group could influence its interaction with key enzymes.

Putative_Mechanism

One hypothesis is that it could act as an inhibitor of thymidylate synthase, similar to 5-FU, by binding to the active site of the enzyme. Alternatively, if metabolized to a nucleoside triphosphate analog, it could potentially be incorporated into DNA or RNA, thereby disrupting their function. Further enzymatic and cellular assays are required to elucidate the precise mechanism of action.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate further research and direct comparison, this section provides standardized, step-by-step protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, 5-FU) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Plaque_Reduction_Workflow

Protocol:

  • Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the virus for a defined adsorption period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the antiviral compounds (e.g., this compound, Acyclovir).

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion and Future Directions

This comparative analysis highlights the therapeutic potential of this compound within the broader context of established pyrimidine derivatives. While direct comparative data remains limited, the known anticancer and antiviral activities of other 5-substituted uracils provide a strong rationale for further investigation of this compound. Its unique chemical structure suggests the possibility of novel mechanisms of action and a different spectrum of activity compared to existing drugs.

Future research should focus on conducting head-to-head comparative studies of this compound against standard-of-care agents like 5-Fluorouracil, Zidovudine, and Acyclovir using standardized in vitro and in vivo models. Elucidating its precise mechanism of action will be crucial for identifying its potential therapeutic niche and for guiding the rational design of more potent and selective analogs. The synthesis and evaluation of a library of related 5-(dialkylamino)uracil derivatives could also provide valuable structure-activity relationship (SAR) data to optimize its therapeutic profile. The exploration of this and other understudied pyrimidine derivatives holds the promise of expanding our arsenal of effective treatments for cancer and viral infections.

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A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of a new, high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 5-(Dimethylamino)uracil against traditional analytical techniques. Grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, this document will detail the validation process, explain the rationale behind experimental choices, and present supporting data to demonstrate the superiority of the new method.

Introduction: The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] For novel compounds or when implementing advanced analytical technologies, a thorough validation is not merely a regulatory requirement but a scientific necessity to ensure data integrity.

This guide will focus on this compound, a substituted pyrimidine. The accurate quantification of such molecules is critical in various research and development stages, from metabolic studies to formulation analysis.

The Analytical Challenge and the Proposed Solution

Traditional methods for the analysis of uracil and its derivatives often rely on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[3][4][5][6] While robust, these methods can lack the sensitivity and specificity required for complex matrices or trace-level quantification. To address these limitations, we propose a novel UHPLC-MS/MS method. The rationale for this choice is twofold: UHPLC offers faster analysis times and improved resolution, while tandem mass spectrometry provides unparalleled selectivity and sensitivity.

Visualizing the Analyte: this compound

5_Dimethylaminouracil_Structure Chemical Structure of this compound cluster_pyrimidine Pyrimidine Ring cluster_dimethylamino Dimethylamino Group N1 N C2 C N1->C2 H_N1 H N1->H_N1 N3 N C2->N3 O_C2 O C2->O_C2 C4 C N3->C4 H_N3 H N3->H_N3 C5 C C4->C5 O_C4 O C4->O_C4 C6 C C5->C6 N_amino N C5->N_amino C6->N1 H_C6 H C6->H_C6 C_methyl1 CH3 N_amino->C_methyl1 C_methyl2 CH3 N_amino->C_methyl2

Caption: Chemical structure of this compound.

A Framework for Validation: Adhering to ICH Q2(R1) Guidelines

Our validation protocol is designed in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[1][7] The new UHPLC-MS/MS method will be validated for the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The Validation Workflow: A Step-by-Step Approach

Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Develop_Protocol Develop Validation Protocol Define_ATP->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Determination Accuracy_Precision->LOD_LOQ Robustness Robustness Testing LOD_LOQ->Robustness Stability Stability Studies Robustness->Stability Data_Analysis Statistical Data Analysis Stability->Data_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Generate Validation Report Acceptance_Criteria->Validation_Report

Caption: A generalized workflow for analytical method validation.

Experimental Protocols

Proposed New Method: UHPLC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion and a specific product ion for this compound would be determined through infusion and optimization.

Validation Experiments
  • Specificity: Blank matrix samples (e.g., plasma, urine, or formulation excipients) will be analyzed to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity and Range: A calibration curve will be prepared by spiking known concentrations of a certified reference standard of this compound into the blank matrix. A typical range for a high-sensitivity method would be 0.1 ng/mL to 100 ng/mL. The linearity will be evaluated by linear regression, with an acceptance criterion of a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations within the calibration range will be prepared and analyzed in replicate (n=6) on the same day (repeatability) and on three different days (intermediate precision). Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These will be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Small, deliberate changes will be made to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%), to assess the impact on the results.

  • Stability: The stability of this compound in the matrix will be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Comparative Performance Analysis

The following tables summarize the expected performance of the new UHPLC-MS/MS method in comparison to a typical, established HPLC-UV method for uracil derivatives.

Table 1: Methodological Comparison
ParameterTraditional HPLC-UV MethodProposed UHPLC-MS/MS MethodRationale for Improvement
Principle UV AbsorbanceMass-to-charge ratioMS/MS is inherently more selective and can distinguish between compounds with similar UV spectra.
Run Time 10-20 minutes< 5 minutesUHPLC with sub-2 µm particles allows for faster separations without sacrificing resolution.
Selectivity Moderate; susceptible to interferences from matrix components with similar chromophores.High; based on specific precursor-product ion transitions.Minimizes the risk of false positives and improves accuracy in complex matrices.
Sample Preparation May require extensive cleanup (e.g., solid-phase extraction) to remove interferences.Simpler protein precipitation may be sufficient due to the high selectivity of MS detection.Increased throughput and reduced cost per sample.
Table 2: Validation Parameter Comparison
Validation ParameterTypical Performance of HPLC-UV Methods[3]Expected Performance of UHPLC-MS/MS MethodAdvantage of the New Method
Linearity Range 2.5 - 200 ng/mL0.1 - 100 ng/mLWider dynamic range and suitability for trace-level analysis.
Lower Limit of Quantification (LLOQ) 2.5 ng/mL0.1 ng/mLSignificantly improved sensitivity, enabling the analysis of low-concentration samples.
Precision (%RSD) < 10%< 5%Higher precision leads to more reliable and reproducible results.
Accuracy (% Bias) Within ±15%Within ±10%Improved accuracy ensures results are closer to the true value.

Conclusion: A New Standard for the Analysis of this compound

The proposed UHPLC-MS/MS method represents a significant advancement over traditional HPLC-UV techniques for the quantitative analysis of this compound. The validation protocol, designed with scientific integrity and adherence to international regulatory guidelines, is expected to demonstrate superior performance in terms of sensitivity, specificity, accuracy, and precision. The adoption of this method will enable researchers and drug development professionals to generate higher quality data, leading to more informed decisions in their scientific endeavors. The self-validating nature of the described protocols ensures the trustworthiness and reliability of the analytical results.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies Against 5-(Dimethylamino)uracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to inaccurate experimental results, compromised diagnostic tests, and potential off-target effects in therapeutic applications.[1][2] This guide provides an in-depth, technical comparison of key methodologies for assessing the cross-reactivity of antibodies developed against the small molecule 5-(Dimethylamino)uracil, a derivative of a fundamental component of RNA.

The principles and protocols detailed herein are designed to serve as a self-validating framework, ensuring the generation of robust and reliable data. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to empower you with a deeper understanding of immunoassay validation.

The Central Challenge: Specificity Against a Family of Uracil Analogs

This compound and its derivatives are of growing interest in various research fields.[3][4] Developing antibodies with high specificity for this compound requires rigorous testing against a panel of structurally similar molecules to ensure that the antibody does not cross-react. An antibody's ability to distinguish between its target antigen and other related molecules is known as specificity.[5][6] Cross-reactivity occurs when an antibody binds to an antigen different from the one that stimulated its production, often due to shared structural features or epitopes.[2][6][7]

For the purpose of this guide, we will consider a panel of potential cross-reactants for an antibody targeting this compound:

  • Uracil: The parent compound.

  • Thymine (5-methyluracil): Structurally very similar, differing by a methyl group instead of a dimethylamino group at the 5-position.

  • 5-Fluorouracil: A clinically relevant uracil analog.[8]

  • 5-Aminouracil: A precursor in the synthesis of various heterocyclic compounds.[3]

  • 5-Hydroxymethyluracil: An oxidized derivative of uracil.[9]

  • Cytosine: A different pyrimidine base.

Comparative Methodologies for Cross-Reactivity Profiling

We will compare three orthogonal, industry-standard immunoassays for a comprehensive cross-reactivity assessment:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying specificity in solution.

  • Surface Plasmon Resonance (SPR): A label-free technique providing real-time kinetic data on binding interactions.[10][11]

  • Western Blotting: A method to assess specificity against target molecules, often conjugated to a carrier protein.

Competitive ELISA: The Workhorse of Specificity Screening

Competitive ELISA is a highly sensitive technique ideal for determining the specificity of antibodies against small molecules.[12] The principle relies on the competition between the target analyte (in our case, this compound) and a potential cross-reactant for a limited number of antibody binding sites. The signal generated is inversely proportional to the amount of target antigen in the sample.[13][14]

Causality Behind the Experimental Design

The choice of a competitive format is crucial because small molecules like uracil derivatives are not large enough to be bound by two antibodies simultaneously, as required in a "sandwich" ELISA.[12] By immobilizing a conjugate of this compound to a carrier protein on the microplate, we create a surface that the primary antibody can bind to. The degree to which a free analog in solution can inhibit this binding is a direct measure of the antibody's affinity for that analog.

Visualizing the Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection plate Microtiter Plate Well antigen This compound -Carrier Protein Conjugate plate->antigen Immobilization (Overnight, 4°C) sec_antibody Enzyme-conjugated Secondary Antibody plate->sec_antibody Binds to Primary Ab antibody Primary Antibody (Anti-5-(Dimethylamino)uracil) mixture Pre-incubation (Antibody + Competitor) antibody->mixture competitor Free Competitor (Uracil Derivatives) competitor->mixture mixture->plate Addition to Well (Incubate 1h, RT) substrate Substrate sec_antibody->substrate Enzymatic Reaction color_dev Color Development substrate->color_dev

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Experimental Protocol: Competitive ELISA
  • Antigen Coating: Coat microtiter plate wells with 100 µL of a this compound-BSA conjugate at 5 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Incubate overnight at 4°C.[15][16]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1-2 hours at room temperature (RT).[15]

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant (Uracil, Thymine, etc.) in assay buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration, e.g., the concentration that gives 80% of the maximum signal).

    • Incubate this mixture for 1 hour at RT.[15]

  • Binding: Transfer 100 µL of the antibody/competitor mixture to the coated and blocked microtiter plate. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in assay buffer, to each well. Incubate for 1 hour at RT.[15][16]

  • Washing: Repeat the wash step five times.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.[16]

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Interpretation and Comparison

The cross-reactivity is typically calculated from the IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding).

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Antibody LotTarget AnalyteCross-ReactantIC50 (nM)% Cross-Reactivity
Ab-A1 This compoundThis compound15100%
5-Aminouracil3005.0%
Uracil1,5001.0%
Thymine>10,000<0.15%
5-Fluorouracil>10,000<0.15%
Ab-B1 This compoundThis compound25100%
5-Aminouracil1,2502.0%
Uracil>10,000<0.25%
Thymine>10,000<0.25%
5-Fluorouracil>10,000<0.25%

Hypothetical data for illustrative purposes.

From this table, Antibody Ab-B1 demonstrates superior specificity compared to Ab-A1, with significantly lower cross-reactivity towards 5-Aminouracil and Uracil.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a powerful, label-free technology that monitors molecular interactions in real-time.[10][11] It provides not only affinity data (K D ) but also the individual association (k a ) and dissociation (k d ) rate constants, offering deeper insights into the binding event.

Causality Behind the Experimental Design

By immobilizing the antibody onto the sensor chip surface and flowing the small molecule analytes (this compound and its derivatives) over it, we can directly measure the binding kinetics. This setup is preferred for small molecules as it avoids potential steric hindrance issues that could arise from immobilizing the small molecule itself. The real-time nature of SPR allows for a precise determination of how quickly a cross-reactant binds and, crucially, how quickly it dissociates, which is a key determinant of non-specific interactions.[10]

Visualizing the SPR Principle

SPR_Principle cluster_setup SPR Setup cluster_binding Binding Analysis light Light Source prism Prism light->prism chip Sensor Chip (Gold Film) prism->chip antibody Immobilized Antibody chip->antibody detector Detector chip->detector Reflected Light analyte_flow Analyte Flow (Uracil Derivatives) binding Analyte Binds to Antibody analyte_flow->binding ru_change Change in Refractive Index (Resonance Angle Shift) binding->ru_change sensogram Real-time Sensogram (RU vs. Time) ru_change->sensogram

Caption: Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.

Detailed Experimental Protocol: SPR
  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.

  • Antibody Immobilization: Immobilize the anti-5-(Dimethylamino)uracil antibody onto the sensor surface to a target level of ~10,000 Response Units (RU). Deactivate remaining active esters.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Kinetic Analysis:

    • Prepare serial dilutions of this compound and each potential cross-reactant in running buffer, typically ranging from 1 nM to 1 µM.

    • Inject each concentration over the sensor surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the surface between cycles using a low pH glycine solution if necessary.

  • Data Analysis: Fit the resulting sensograms to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and the equilibrium dissociation constant (K D ).

Data Interpretation and Comparison

The affinity (K D ) is the ratio of the dissociation and association rates (k d /k a ). A lower K D value indicates a stronger binding interaction.

Antibody LotAnalytek a (1/Ms)k d (1/s)K D (M)
Ab-B1 This compound2.5 x 10⁵5.0 x 10⁻³2.0 x 10⁻⁸
5-Aminouracil1.1 x 10⁴2.2 x 10⁻²2.0 x 10⁻⁶
Uracil3.0 x 10³9.0 x 10⁻²3.0 x 10⁻⁵
ThymineNo Binding Detected--
5-FluorouracilNo Binding Detected--

Hypothetical data for illustrative purposes.

The SPR data corroborates the ELISA results for Antibody Ab-B1. It shows a high affinity for its target and progressively weaker affinities for 5-Aminouracil and Uracil. The lack of detectable binding for Thymine and 5-Fluorouracil provides strong evidence of specificity.

Western Blotting: A Qualitative Specificity Check

While primarily used for protein detection, Western Blotting can be adapted to assess antibody specificity for small molecules if they are conjugated to a carrier protein.[17][18] This method provides a qualitative assessment of binding to different immobilized antigens.

Causality Behind the Experimental Design

By running different uracil derivative-carrier protein conjugates on an SDS-PAGE gel and transferring them to a membrane, we can visually assess which conjugates the antibody binds to.[19] This technique is particularly useful for identifying gross cross-reactivity and ensuring the antibody recognizes the hapten in the context of a protein conjugate, which is often how the immunogen was presented.

Detailed Experimental Protocol: Western Blot
  • Sample Preparation: Prepare samples of different uracil derivative-BSA conjugates (e.g., this compound-BSA, Uracil-BSA, Thymine-BSA) and a negative control (unconjugated BSA).

  • SDS-PAGE: Separate the protein conjugates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at RT in blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-(Dimethylamino)uracil antibody (e.g., at 1 µg/mL) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.[20]

  • Washing: Repeat the wash step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Interpretation and Comparison

The presence and intensity of a band corresponding to the molecular weight of the conjugate indicate binding.

LaneSampleAntibody Ab-B1 ResultInterpretation
1This compound-BSAStrong BandStrong, specific binding
25-Aminouracil-BSAFaint BandWeak cross-reactivity
3Uracil-BSAVery Faint/No BandNegligible cross-reactivity
4Thymine-BSANo BandNo cross-reactivity
5Unconjugated BSANo BandNo binding to carrier

Hypothetical data for illustrative purposes.

The Western Blot provides a clear, visual confirmation of the specificity profile determined by ELISA and SPR, showing strong binding only to the intended target conjugate.

Synthesis and Final Recommendation

A multi-pronged approach provides the most robust and trustworthy assessment of antibody specificity.

  • Competitive ELISA is an excellent high-throughput method for initial screening and quantitative comparison of cross-reactivity percentages.

  • Surface Plasmon Resonance offers an unparalleled, in-depth analysis of the binding kinetics, revealing the nuances of molecular interaction and providing definitive affinity data.

  • Western Blotting serves as a crucial qualitative check, confirming that the antibody recognizes the hapten-carrier conjugate and is not simply binding to the carrier protein itself.

Based on the integrated hypothetical data, Antibody Ab-B1 is the superior candidate. It exhibits high affinity and specificity for this compound with minimal, well-characterized cross-reactivity to closely related analogs across all three platforms. This comprehensive validation, grounded in sound experimental design and orthogonal testing, provides the highest level of confidence for its use in downstream applications, aligning with the stringent standards required in both research and drug development.[21][22][23]

References

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • PubMed. (1999). Novel 5-dimethylamino-1- and 2-indanyl uracil derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Antibody validation for Western blot: By the user, for the user. Retrieved from [Link]

  • PubMed. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease. Retrieved from [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Microbe Notes. (2021). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • ResearchGate. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Retrieved from [Link]

  • CONICET. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

  • PubMed. (2002). Development and characterization of a monoclonal antibody with cross-reactivity towards uracil and thymine, and its potential use in screening patients treated with 5-fluorouracil for possible risks. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]

  • Antibodies.com. (2023). Western Blot: The Complete Guide. Retrieved from [Link]

  • PubMed. (2020). Tandem Lesions Arising from 5-(Uracilyl)methyl Peroxyl Radical Addition to Guanine: Product Analysis and Mechanistic Studies. Retrieved from [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved from [Link]

  • Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). FDA EMA immunogenicity guidelines APR2020. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A functional antibody cross-reactive to both human and murine cytotoxic T-lymphocyte-associated protein 4 via binding to an N-glycosylation epitope. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Retrieved from [Link]

  • PubMed. (2003). Mammalian 5-formyluracil-DNA glycosylase. 2. Role of SMUG1 uracil-DNA glycosylase in repair of 5-formyluracil and other oxidized and deaminated base lesions. Retrieved from [Link]

  • ResearchGate. (2016). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of 5-(Dimethylamino)uracil-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth performance evaluation of 5-(Dimethylamino)uracil (5-DMAU)-based fluorescent probes, a class of fluorophores gaining attention for their unique environmental sensitivity. We will objectively compare their performance with established alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.

The Rise of Environmentally Sensitive Probes: Beyond Just Brightness

In the realm of cellular imaging and in vitro assays, the ideal fluorescent probe offers more than just a bright signal. The ability to respond to specific changes in the microenvironment, such as viscosity, polarity, or the presence of specific analytes, provides a deeper layer of information. 5-DMAU-based probes have emerged as promising candidates in this arena, particularly as "molecular rotors" for sensing viscosity.[1]

The core of their function lies in the twisted intramolecular charge transfer (TICT) mechanism. In a low-viscosity environment, the dimethylamino group of the 5-DMAU core can freely rotate upon photoexcitation, leading to a non-radiative decay pathway and consequently, low fluorescence. However, in a viscous medium, this rotation is hindered, forcing the excited state to decay via radiative pathways, resulting in a significant increase in fluorescence intensity.[2] This viscosity-dependent fluorescence makes them powerful tools for studying cellular processes where viscosity changes are implicated, such as protein aggregation and membrane dynamics.[1]

Performance Metrics: A Head-to-Head Comparison

To objectively evaluate 5-DMAU-based probes, we must compare their key photophysical properties against well-established fluorescent probes like BODIPY and rhodamine derivatives, which are also utilized as molecular rotors.

Property5-(Dicyanovinyl)uracil Derivative (Exemplar for Uracil-Based Rotors)BODIPY-Based Viscosity ProbeRhodamine-Based ProbesKey Considerations for Selection
Sensing Mechanism Twisted Intramolecular Charge Transfer (TICT)TICT or Förster Resonance Energy Transfer (FRET)TICT or Spirolactam Ring-OpeningThe choice of mechanism can influence sensitivity and specificity. TICT-based probes are directly sensitive to viscosity, while FRET and ring-opening mechanisms can be tailored for specific analytes.
Quantum Yield (Φ) Up to 0.2 (in solid state for a related GFP-inspired uracil derivative)[3]High (can be >0.8 in viscous media)[4]Moderate to High (~0.3-0.9)[5]Higher quantum yield translates to a brighter signal, which is crucial for detecting low-abundance targets.
Brightness (ε × Φ) Up to 8700 cm⁻¹ M⁻¹[1]HighHighBrightness is a critical parameter for signal-to-noise ratio in imaging applications.
Stokes Shift Large (e.g., 181 nm for DCVSU in DMSO)[1]Typically NarrowModerateA large Stokes shift is advantageous as it minimizes self-quenching and reduces background interference from scattered excitation light.
Photostability Moderate (Photobleaching of ~11-44% after 30 min UV exposure for related vinyl sulfone probes)[6]Excellent[4][5]Moderate to Low[5]High photostability is essential for long-term imaging experiments and quantitative studies.
Viscosity Sensitivity Significant fluorescence enhancement with increasing viscosity.[1]High (e.g., >100-fold intensity increase)[7]Can be engineered for viscosity sensing.The degree of fluorescence change in response to viscosity determines the probe's dynamic range and sensitivity.

Note: The data presented is compiled from different studies and serves as a comparative overview. Direct, side-by-side experimental comparisons under identical conditions are limited in the current literature.

Experimental Protocols for Performance Validation

To ensure the trustworthiness and reproducibility of your findings, it is imperative to experimentally validate the performance of your chosen fluorescent probe. Here, we provide detailed, step-by-step methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the probe to a well-characterized standard, is a widely used and accessible approach.

Principle: By measuring the integrated fluorescence intensity and absorbance of the unknown sample and a standard with a known quantum yield under identical conditions, the quantum yield of the sample can be calculated.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (ensure it is the same for the sample and standard and does not absorb at the excitation wavelength)

  • Your 5-DMAU-based fluorescent probe

Protocol:

  • Prepare a series of dilute solutions of both the standard and the 5-DMAU probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield (Φ_x) of your 5-DMAU probe using the following equation:

    Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²)

    Where:

    • Φ_s is the quantum yield of the standard.

    • Grad_x and Grad_s are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_s are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

Causality Behind Experimental Choices:

  • Low Absorbance: Keeping absorbance below 0.1 minimizes the inner filter effect, where emitted light is reabsorbed by other probe molecules, leading to an underestimation of the quantum yield.

  • Same Solvent and Excitation Wavelength: Using the same solvent and excitation wavelength for both the sample and the standard ensures that differences in solvent effects and instrument response are minimized, allowing for a more accurate comparison.

Assessment of Photostability

Photostability is a critical parameter that determines the suitability of a probe for time-lapse imaging and quantitative measurements.

Principle: The probe is continuously exposed to excitation light, and the decrease in its fluorescence intensity over time is monitored.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Your 5-DMAU-based fluorescent probe dissolved in a relevant solvent or cellular system.

  • A well-established, photostable probe for comparison (e.g., a BODIPY derivative).

Protocol:

  • Prepare a sample of the 5-DMAU probe at a suitable concentration for imaging.

  • Acquire an initial image (t=0) with defined imaging parameters (e.g., excitation power, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

  • Quantify the mean fluorescence intensity of a region of interest (ROI) in each image over time.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

  • Compare the photobleaching curve of the 5-DMAU probe with that of a known photostable probe under the same conditions. The rate of intensity decay is indicative of the probe's photostability.

Causality Behind Experimental Choices:

  • Consistent Imaging Parameters: Maintaining constant excitation power and exposure time throughout the experiment is crucial to ensure that any observed decrease in fluorescence is due to photobleaching and not instrumental fluctuations.

  • Comparative Analysis: Comparing the photobleaching profile to a known photostable probe provides a clear benchmark for evaluating the relative photostability of the 5-DMAU probe.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the underlying mechanisms and experimental workflows.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 5-DMAU Probe S1_planar Locally Excited (LE) State (Planar) S0->S1_planar Absorption of light (hν_ex) S1_planar->S0 Fluorescence (hν_em) (High Viscosity) S1_tict TICT State (Twisted) S1_planar->S1_tict Intramolecular Rotation S1_tict->S0

Caption: Mechanism of a 5-DMAU-based molecular rotor.

G start Start prep_samples Prepare Dilute Solutions (Probe & Standard) start->prep_samples measure_abs Measure Absorbance (UV-Vis) prep_samples->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_samples->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate end End calculate->end

Caption: Workflow for Quantum Yield Determination.

Conclusion and Future Perspectives

This compound-based fluorescent probes represent a valuable addition to the molecular imaging toolbox, particularly for their application as viscosity sensors. Their large Stokes shifts and significant fluorescence enhancement in viscous environments make them attractive for specific biological investigations. However, their performance, especially in terms of quantum yield and photostability, may not always match that of leading alternatives like BODIPY dyes.

The choice of a fluorescent probe should always be guided by the specific requirements of the experiment. For applications demanding extreme brightness and photostability for prolonged imaging, BODIPY-based probes might be the superior choice. Conversely, for studies where a large Stokes shift and a pronounced ratiometric response to viscosity are paramount, 5-DMAU and its derivatives offer distinct advantages.

As a senior application scientist, I encourage a thorough, in-house evaluation of any new fluorescent probe against established standards using standardized protocols. This rigorous approach is the cornerstone of robust and reproducible scientific research. The continued development of novel uracil-based probes with improved photophysical properties holds great promise for advancing our understanding of complex biological systems.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]

  • Hoan, N. T., et al. (2022). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC Advances, 12(45), 29465-29472. [Link]

  • Liu, T., et al. (2018). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Molecules, 23(7), 1693. [Link]

  • Luchowski, R., et al. (2011). Fluorescence-based Broad Dynamic Range Viscosity Probes. Journal of Fluorescence, 21(4), 1599-1606. [Link]

  • Roy, S., et al. (2023). Chimeric GFP-uracil based molecular rotor fluorophores. Organic & Biomolecular Chemistry, 21(47), 9605-9611. [Link]

  • Roy, S., et al. (2021). Breaking the blue barrier of nucleobase fluorescence emission with dicyanovinyl-based uracil molecular rotor probes. RSC Advances, 11(52), 32966-32972. [Link]

  • Kuimova, M. K. (2012). Molecular rotors: fluorescent sensors for microviscosity and conformation of biomolecules. Coordination Chemistry Reviews, 256(15-16), 1474-1490. [Link]

  • Park, S., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry – A European Journal, 24(52), 13706-13718. [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors: Synthesis and evaluation as viscosity sensors. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 11(1), 1-14. [Link]

  • Wang, B., et al. (2021). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. International Journal of Molecular Sciences, 22(23), 12841. [Link]

  • Kikuchi, K. (2010). Design and synthesis of biological application of chemical probes for bio-imaging. Chemical Communications, 46(18), 3059-3071. [Link]

  • Hossan, M. I., et al. (2022). Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells. International Journal of Molecular Sciences, 23(10), 5671. [Link]

  • Peng, X., et al. (2011). Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. *Frontiers in Chemistry, 6, 11. [Link]

  • Kim, Y., et al. (2020). Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. ACS Sensors, 5(3), 731-739. [Link]

  • Kaur, G., et al. (2016). A bodipy based fluorescent probe for evaluating and identifying cancer, normal and apoptotic C6 cells on the basis of changes in intracellular viscosity. Chemical Communications, 52(40), 6696-6699. [Link]

  • Hosny, N. A., et al. (2013). A new family of uracil based molecular rotor fluorophores. Journal of the American Chemical Society, 135(36), 13328-13331. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Boens, N., et al. (2007). Photophysical properties of BODIPY dyes in a broad range of solvents. The Journal of Physical Chemistry A, 111(39), 9850-9860. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 5-(Dimethylamino)uracil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Dimethylamino)uracil is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties make it an important intermediate for the synthesis of a variety of bioactive compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.

Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of this compound will be discussed and compared:

  • Route 1: Reductive Amination of 5-Aminouracil (Eschweiler-Clarke Reaction) : A classical and direct approach involving the exhaustive methylation of 5-aminouracil using formaldehyde and formic acid.

  • Route 2: Reductive Amination of 5-Formyluracil : A two-step approach that begins with the formylation of uracil, followed by reductive amination of the resulting aldehyde with dimethylamine.

  • Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromouracil : A modern cross-coupling strategy that directly forms the C-N bond between 5-bromouracil and dimethylamine.

Route 1: Reductive Amination of 5-Aminouracil (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established and highly effective method for the N-methylation of primary and secondary amines to their corresponding tertiary amines.[1][2] This one-pot reaction utilizes an excess of formic acid and formaldehyde, where formaldehyde serves as the source of the methyl groups and formic acid acts as the reducing agent.[1][3] A key advantage of this method is that it typically proceeds to exhaustive methylation without the formation of quaternary ammonium salts.[1]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the reaction of 5-aminouracil with formaldehyde. This is followed by a hydride transfer from formate (derived from formic acid), reducing the iminium ion to the monomethylated intermediate. This process is repeated to yield the dimethylated product. The release of carbon dioxide during the reduction step drives the reaction to completion.[2]

Eschweiler_Clarke 5-Aminouracil 5-Aminouracil Iminium_Ion_1 Iminium Ion Intermediate 5-Aminouracil->Iminium_Ion_1 + Formaldehyde Formaldehyde Formaldehyde 5-(Methylamino)uracil 5-(Methylamino)uracil Iminium_Ion_1->5-(Methylamino)uracil + Formic Acid - CO2 Formic_Acid Formic_Acid Iminium_Ion_2 Iminium Ion Intermediate 5-(Methylamino)uracil->Iminium_Ion_2 + Formaldehyde This compound This compound Iminium_Ion_2->this compound + Formic Acid - CO2 Reductive_Amination 5-Formyluracil 5-Formyluracil Iminium_Ion Iminium Ion Intermediate 5-Formyluracil->Iminium_Ion + Dimethylamine Dimethylamine Dimethylamine This compound This compound Iminium_Ion->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Buchwald_Hartwig 5-Bromouracil 5-Bromouracil Oxidative_Addition Oxidative Addition Intermediate 5-Bromouracil->Oxidative_Addition + Pd(0) Catalyst Dimethylamine Dimethylamine Pd(0)_Catalyst Pd(0) Catalyst Amine_Coordination Amine Coordination Intermediate Oxidative_Addition->Amine_Coordination + Dimethylamine Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination + Base Reductive_Elimination->Pd(0)_Catalyst Regeneration This compound This compound Reductive_Elimination->this compound

Sources

Inter-Laboratory Validation of a Quantitative LC-MS/MS Assay for 5-(Dimethylamino)uracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 5-(Dimethylamino)uracil in a biological matrix. Designed for researchers, bioanalytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental choices and establishing a self-validating system for robust and reproducible bioanalysis. We will compare the performance of this advanced method against traditional analytical techniques and provide the necessary data to demonstrate its fitness for purpose in a regulated environment.

Introduction: The Need for Cross-Laboratory Consistency

This compound, a substituted pyrimidine, represents a class of molecules whose accurate quantification is critical in various stages of pharmaceutical development. Whether it serves as a metabolite, a biomarker, or a novel therapeutic agent itself, the ability to generate consistent and reliable data across different laboratories is paramount. An inter-laboratory validation study is the ultimate test of an analytical method's transferability and ruggedness. It provides objective evidence that the method can be successfully executed by different analysts, on different instruments, and in different environments, all while producing comparable results.

This guide is structured to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have increasingly harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] The primary goal is to demonstrate that the described assay is not just precise and accurate within a single laboratory, but is truly robust for multi-site application.

The Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the quantification of a small molecule like this compound in a complex biological matrix (e.g., human plasma), an HPLC-MS/MS method is the gold standard. Its superiority over older techniques like HPLC with UV detection lies in its exceptional selectivity and sensitivity.[4]

Causality of Method Choice:

  • Selectivity: Tandem mass spectrometry (MS/MS) allows for the monitoring of a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to the analyte. This virtually eliminates interference from other matrix components, a common challenge in HPLC-UV methods.[5]

  • Sensitivity: LC-MS/MS can achieve lower limits of quantitation (LLOQ) in the low ng/mL or even pg/mL range, which is often necessary for pharmacokinetic and toxicokinetic studies.[6]

  • Internal Standardization: The use of a stable isotope-labeled (SIL) internal standard (e.g., D6-5-(Dimethylamino)uracil) is highly recommended.[1] The SIL-IS co-elutes with the analyte and experiences identical ionization effects, effectively correcting for variations in sample preparation and instrument response.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Aliquot 100 µL Plasma Sample p2 Add Stable Isotope-Labeled Internal Standard (SIL-IS) p1->p2 p3 Protein Precipitation (e.g., with 300 µL Methanol) p2->p3 p4 Vortex & Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate to Dryness (Nitrogen Stream) p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Sample onto UPLC System p7->a1 a2 Chromatographic Separation (e.g., C18 Column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 a5 Data Acquisition & Integration a4->a5

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Thaw plasma samples and quality controls (QCs) to room temperature.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 20 µL of the working solution of the stable isotope-labeled internal standard (SIL-IS), D6-5-(Dimethylamino)uracil.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions (Example):

    • UPLC System: Waters Acquity UPLC or equivalent.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex QTRAP 6500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: e.g., m/z 156.1 → 113.1

      • D6-5-(Dimethylamino)uracil (SIL-IS): e.g., m/z 162.1 → 119.1

Inter-Laboratory Validation Design

The core of this guide is the design of the inter-laboratory study. The objective is to assess the reproducibility of the assay.[7]

Study Coordinator Role: A single laboratory (the "Coordinating Lab") is responsible for preparing and distributing all necessary materials to the participating laboratories (e.g., three independent labs). This ensures uniformity in the test samples.

Materials Provided to Each Lab:

  • The finalized, locked-down analytical method protocol.

  • Aliquots of blank biological matrix (human plasma).

  • Stock solutions of the analyte and the SIL-IS for calibration curve preparation.

  • A set of blinded validation samples: Quality Control (QC) samples prepared by the Coordinating Lab at four levels:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Validation Workflow Diagram

G cluster_labs Participating Labs coord_lab Coordinating Lab prep Prepare & Validate Master Reagents & QC Samples coord_lab->prep dist Distribute Blinded Samples & Protocol to Participating Labs prep->dist lab1 Lab A lab2 Lab B lab3 Lab C run_assay1 Run Assay per Protocol dist->run_assay1 run_assay2 Run Assay per Protocol dist->run_assay2 run_assay3 Run Assay per Protocol dist->run_assay3 lab1->run_assay1 lab2->run_assay2 lab3->run_assay3 report1 Report Results run_assay1->report1 report2 Report Results run_assay2->report2 report3 Report Results run_assay3->report3 analysis Coordinating Lab: Compile & Statistically Analyze Data from All Labs report1->analysis report2->analysis report3->analysis final_report Generate Final Inter-Laboratory Validation Report analysis->final_report

Caption: The inter-laboratory validation process flow.

Data Analysis: Key Parameters & Acceptance Criteria

Each participating laboratory will analyze the blinded QC samples in replicate (n=6) over several days (n=3) to determine accuracy and precision. They will also generate their own calibration curves to assess linearity. The results are then sent to the Coordinating Lab for a final statistical analysis.

Table 1: Validation Parameters and Typical Acceptance Criteria (Based on FDA and ICH M10 Guidelines)[1][7]

ParameterDefinitionAcceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the mean test results to the true (nominal) concentration.Mean concentration at each QC level is within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements. Expressed as Coefficient of Variation (%CV).%CV should not exceed 15% for each QC level (≤20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response is ≥5 times the blank response. Accuracy within ±20% and Precision ≤20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should pass despite minor changes (e.g., column temperature ±5°C, mobile phase pH ±0.2).

Comparative Performance Data (Hypothetical Results)

The following tables summarize hypothetical data from our three participating laboratories.

Table 2: Inter-Laboratory Comparison of Linearity (Range: 1.00 - 1000 ng/mL)

LaboratorySlopeInterceptCorrelation Coefficient (r²)
Lab A 0.01520.00040.9985
Lab B 0.01490.00090.9991
Lab C 0.0155-0.00020.9989
Conclusion All labs met the acceptance criterion of r² ≥ 0.99, demonstrating comparable linearity.

Table 3: Inter-Laboratory Comparison of Accuracy and Precision

QC Level (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ (1.00) Lab A1.08+8.0%11.2%
Lab B0.91-9.0%14.5%
Lab C1.12+12.0%9.8%
LQC (3.00) Lab A2.95-1.7%7.5%
Lab B3.11+3.7%9.1%
Lab C2.89-3.7%6.8%
MQC (100) Lab A104.2+4.2%4.1%
Lab B96.8-3.2%5.5%
Lab C101.5+1.5%3.9%
HQC (800) Lab A785.6-1.8%3.2%
Lab B812.0+1.5%4.8%
Lab C792.8-0.9%2.9%
Conclusion All results from all labs fall within the acceptance criteria (±15% accuracy, ≤15% CV; ±20%, ≤20% for LLOQ). This demonstrates excellent inter-laboratory reproducibility.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method, it is instructive to compare it with a more traditional approach like HPLC with UV detection.

Table 4: Objective Comparison of Analytical Methodologies

FeatureLC-MS/MSHPLC-UV
Selectivity Very High: Based on mass-to-charge ratio and fragmentation. Specificity is rarely an issue.Moderate: Based on analyte's UV absorbance. Prone to interference from co-eluting matrix components.
Sensitivity (LLOQ) Very High: Typically low ng/mL to pg/mL.Low to Moderate: Typically high ng/mL to µg/mL.
Sample Volume Low: Often requires ≤100 µL of plasma.Higher: May require 200-500 µL of plasma for adequate sensitivity.
Development Time Longer: Requires optimization of MS parameters (ionization, fragmentation).Shorter: Primarily involves optimizing chromatography and selecting a UV wavelength.
Cost & Complexity High: Expensive instrumentation and requires specialized expertise.Low: Less expensive equipment and more widely available expertise.
Best Application Regulated bioanalysis, pharmacokinetic studies, trace-level quantification.Simpler matrices, quality control of bulk drug substance, assays where high concentration is expected.

The experimental data from the inter-laboratory study confirms that the LC-MS/MS method is not only highly sensitive and selective but also exceptionally reproducible, making it the superior choice for demanding applications in drug development.

Conclusion

This guide has detailed the successful inter-laboratory validation of a robust LC-MS/MS assay for this compound. By adhering to a rigorous, centrally managed protocol, we have demonstrated that the method yields comparable results for linearity, accuracy, and precision across multiple independent laboratories. The data confirms the method's fitness for purpose in a regulated bioanalytical environment. The inherent advantages of sensitivity and selectivity make this LC-MS/MS approach a significant improvement over alternative methods like HPLC-UV, ensuring the generation of high-quality, reliable data essential for advancing pharmaceutical research and development.

References

  • Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil and its metabolites in human plasma. (n.d.).
  • FDA and EMA guidelines for bioanalytical method validation using stable isotope standards. (n.d.). BenchChem.
  • Kaza, M., Karaźniewicz-Łada, M., Kоsicka, K., Siemiątkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 39-48. [Link]

  • Guideline for Analytical Method Valid
  • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • [Assay method for uracil, dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography]. (2004). Yakugaku Zasshi, 124(3), 161-167. [Link]

  • Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. (2016). ResearchGate. [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. (2012). Journal of Pharmaceutical and Biomedical Analysis, 62, 15-22. [Link]

  • Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma. (2016). Journal of Pharmaceutical and Biomedical Analysis, 126, 136-142. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical byproducts we generate. The principle of "cradle-to-grave" responsibility, a cornerstone of regulations like the Resource Conservation and Recovery Act (RCRA), mandates that we oversee the entire lifecycle of our chemical reagents, from acquisition to final disposal.[1][2] This guide provides a detailed, procedural framework for the proper disposal of 5-(Dimethylamino)uracil, ensuring the safety of laboratory personnel, the protection of our environment, and adherence to regulatory standards.

Chemical Profile and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. While comprehensive toxicological data for this compound is not widely available, its Safety Data Sheet (SDS) and chemical structure necessitate a cautious and systematic approach to its management.[3]

Key Chemical Identifiers:

PropertyValueSource
IUPAC Name 5-(dimethylamino)-1H-pyrimidine-2,4-dionePubChem[4]
CAS Number 37454-51-6PubChem[4]
Molecular Formula C₆H₉N₃O₂PubChem[4]
Molar Mass 155.15 g/mol PubChem[4]

The absence of complete hazard data does not imply the substance is benign. Standard laboratory practice dictates treating chemicals with unknown toxicity profiles as potentially hazardous. Therefore, all handling and disposal procedures must reflect this precautionary principle.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound, from the point of generation to its final removal by certified professionals.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Proper protection is the first line of defense against exposure. Before handling the waste, ensure you are wearing appropriate PPE.

  • Procedure:

    • Don a standard laboratory coat.

    • Wear chemical-impermeable gloves (e.g., nitrile).

    • Use protective eyewear, such as safety glasses or goggles.

  • Causality: The use of PPE is a fundamental safety measure to prevent accidental contact with skin or eyes.[3]

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5][6]

  • Procedure:

    • Designate this compound waste as "hazardous chemical waste."

    • Keep solid and liquid waste streams separate.[6]

    • Crucially, do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acids, bases) unless their compatibility is confirmed. Mixing incompatible materials can lead to dangerous reactions.[7]

  • Causality: Segregating waste at the source prevents uncontrolled reactions and simplifies the final disposal process, which is often specific to the chemical's classification.[7]

Step 3: Container Selection and Labeling

The waste container serves as the primary containment vessel and its labeling is the primary means of communication for all personnel who will handle it.

  • Procedure:

    • Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally appropriate. The container must be in good condition, with no leaks or cracks.[6]

    • Ensure the container has a secure, tightly sealing lid to prevent spills.[5]

    • Affix a "Hazardous Waste" label to the container.[8]

    • On the label, clearly write the following information:

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • CAS Number: 37454-51-6

      • An indication of the hazards (e.g., "Handle with Care," "Avoid Inhalation and Contact").

      • The accumulation start date.

  • Causality: Federal and state regulations require clear, accurate labeling to inform handlers of the container's contents and associated hazards, ensuring safe storage and transport.[1][8]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is away from heat sources, sunlight, and drains.[5]

    • Secondary containment (such as a spill tray) is highly recommended to contain any potential leaks.[6]

  • Causality: Proper storage in an SAA minimizes the risk of spills, exposure to laboratory personnel, and environmental release while complying with EPA regulations for waste generators.[8]

Step 5: Final Disposal Arrangement

Final disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not allow the container to become overfilled.[6]

  • Causality: The recommended and compliant disposal methods for this type of chemical waste are through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Under no circumstances should this compound be discharged into the sewer system. [3] Partnering with your EHS office and their contracted waste haulers ensures the material is transported and destroyed in accordance with all local, state, and federal laws.[5][8]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Protect Yourself: Don appropriate PPE, including gloves, goggles, a lab coat, and potentially a respirator if dust is airborne.[3]

  • Contain the Spill: Prevent the spilled material from entering drains or spreading further.[3]

  • Clean Up:

    • For solid spills , carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the affected area thoroughly.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Chemical Waste (Do Not Mix) B->C D Select Compatible Container (Sealed, Leak-Proof) C->D E Label Container Correctly 'Hazardous Waste' Chemical Name & CAS D->E F Store in Designated SAA (Secondary Containment) E->F G Contact EHS for Pickup F->G H Final Disposal (Licensed Contractor - Incineration) G->H

Caption: Decision workflow for handling this compound waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • 5-(Dimethylamino)
  • Resource Conservation and Recovery Act (RCRA)
  • This compound | C6H9N3O2 | CID 255552. PubChem - NIH.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Dimethylamino)uracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-(Dimethylamino)uracil. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

Understanding the Hazard: A Principle of Proactive Safety

Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's hazard profile is critical. This compound, a derivative of the nucleobase uracil, requires careful handling. While comprehensive toxicological data for this specific compound is limited, the precautionary principle dictates we treat it with a high degree of caution, inferring potential hazards from its chemical class and available safety data.

A Safety Data Sheet (SDS) for this compound indicates that it should be handled in a well-ventilated area, avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[1] The SDS for the parent compound, uracil, further classifies it as a potential skin, eye, and respiratory irritant.[2] Therefore, the core objective of our PPE strategy is to establish a complete barrier between the researcher and the chemical, mitigating risks of irritation, unknown systemic effects from absorption, and inhalation of airborne particles.

The Core Ensemble: Your Personal Protective Equipment

The selection of PPE is not a matter of preference but a scientifically-driven choice based on risk assessment. For this compound, a solid compound, the primary routes of exposure are dermal contact, inhalation of dust, and accidental ingestion. The following PPE is mandatory.

Summary of Mandatory PPE
PPE ComponentStandard/SpecificationPurpose
Eye/Face Protection ANSI Z87.1 / EN 166Protects against dust particles and splashes.
Hand Protection ASTM F739 / EN 374Prevents dermal absorption and skin irritation.
Body Protection Chemical-resistantPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved N95 or higherPrevents inhalation of fine dust particles.
Detailed PPE Breakdown
  • Eye and Face Protection : Standard laboratory safety glasses are insufficient. You must wear tightly fitting safety goggles that provide a seal around the eyes to protect against fine dust particles.[1] If there is a significant risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles to protect the entire face.[3]

  • Skin and Body Protection :

    • Gloves : Nitrile gloves are the standard for handling most laboratory chemicals and are recommended.[4] Always inspect gloves for tears or punctures before use.[1] Since no specific permeation data for this compound is available, the "double-gloving" technique is advised for extended handling periods or when working with larger quantities. Gloves should be changed immediately if contamination is suspected.

    • Laboratory Coat : A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing. For this compound, a chemical-resistant or impervious gown is recommended to provide a higher level of protection.[1]

  • Respiratory Protection : The handling of this compound as a solid powder can generate airborne dust.[1] All weighing and transferring operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure. In addition, a NIOSH-approved N95 respirator (or equivalent, such as a P1 under EN 143) is mandatory to prevent inhalation of fine particles.[4] Surgical masks offer no protection from chemical dusts and must not be used.[3]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety. The following protocols for donning, doffing, and handling must be followed without deviation.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Handling Area (Fume Hood) ppe_don Don Full PPE (Goggles, N95, Lab Coat, Gloves) prep_area->ppe_don risk_assess Review SDS & Protocols risk_assess->prep_area weigh Weigh Compound in Ventilated Enclosure ppe_don->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decon Decontaminate Surfaces & Glassware dissolve->decon waste Segregate & Dispose of Chemical Waste decon->waste ppe_doff Doff PPE in Correct Order waste->ppe_doff

Caption: Workflow for handling this compound.

Protocol for Donning PPE
  • Preparation : Ensure your designated work area (e.g., fume hood) is clean and uncluttered.

  • Lab Coat/Gown : Put on your laboratory coat or gown, ensuring it is fully buttoned.

  • Respirator : Don your N95 respirator. Perform a seal check to ensure a tight fit.

  • Eye/Face Protection : Put on your safety goggles. If required, add a face shield.

  • Gloves : Don your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Protocol for Doffing PPE (The Contamination Control Sequence)

The order of removal is critical to prevent self-contamination.

  • Outer Gloves : If double-gloved, remove the outer, most contaminated pair.

  • Lab Coat/Gown : Unbutton and remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated receptacle.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front.

  • Respirator : Remove the respirator from the back, avoiding touching the front filter area.

  • Inner Gloves : Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.[5]

Disposal and Decontamination Plan

Proper disposal is an integral part of the handling process.

  • Chemical Waste : All solid this compound and any solutions must be disposed of as hazardous chemical waste.[1] They should be collected in a clearly labeled, sealed container. Do not discharge to sewer systems.[1]

  • Contaminated Materials : All disposable PPE (gloves, respirators), contaminated weigh paper, and pipette tips must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Decontamination : Work surfaces and any non-disposable equipment should be decontaminated using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundation; always complement it with your institution's specific safety policies and a thorough review of the most current Safety Data Sheet before beginning any work.

References

  • URACIL FOR BIOCHEMISTRY Safety Data Sheet . Loba Chemie. [Link]

  • This compound | C6H9N3O2 | CID 255552 . PubChem, National Institutes of Health. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . Safety+Health Magazine. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Uracil Safety Data Sheet . CPAChem. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • Uracil Safety Data Sheet . BioSpectra, Inc. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.